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  • Product: 3,5-Bis(octadecyloxy)benzoic acid
  • CAS: 124502-13-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3,5-Bis(octadecyloxy)benzoic acid

A Supramolecular Building Block for Self-Assembly and Surface Engineering Part 1: Executive Summary & Core Significance 3,5-Bis(octadecyloxy)benzoic acid (CAS: 124502-13-2) is a critical amphiphilic building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

A Supramolecular Building Block for Self-Assembly and Surface Engineering

Part 1: Executive Summary & Core Significance

3,5-Bis(octadecyloxy)benzoic acid (CAS: 124502-13-2) is a critical amphiphilic building block in the field of supramolecular chemistry and materials science. Structurally, it belongs to the class of "Percec-type" dendrons—molecules designed to self-assemble into complex architectures like columns, spheres, or vesicles via non-covalent interactions.[1]

Its significance lies in its dual functionality :

  • The Benzoic Acid Head Group: Facilitates hydrogen-bonded dimerization or coordination with metals/amines, driving the formation of supramolecular polymers or liquid crystals.[1]

  • The C18 (Octadecyl) Alkyl Chains: Provide strong van der Waals interactions and hydrophobic shielding, enabling the molecule to form stable Langmuir monolayers and organize into liquid crystalline mesophases.

This guide details the chemical structure, validated synthesis protocols, and physicochemical properties necessary for researchers utilizing this compound in drug delivery (e.g., as an adjuvant or nanocarrier component) and surface chemistry.[1]

Part 2: Chemical Identity & Structure Analysis

The molecule consists of a rigid aromatic core functionalized with two long aliphatic chains. This amphiphilic design allows it to act as a "wedge" in self-assembly, promoting curvature and supramolecular organization.

Table 1: Chemical Identity Data

PropertySpecification
CAS Number 124502-13-2
IUPAC Name 3,5-Bis(octadecyloxy)benzoic acid
Molecular Formula

Molecular Weight 659.09 g/mol
Appearance White crystalline solid or powder
Solubility Soluble in THF, DCM, Chloroform, Toluene; Insoluble in Water
pKa (Calc.) ~4.5 (Carboxylic acid head group)
Structural Visualization

The following diagram illustrates the logical architecture of the molecule and its self-assembly potential.

StructureLogic cluster_0 Amphiphilic Wedge Core Benzoic Acid Core (H-Bonding Donor/Acceptor) Chain1 C18 Alkyl Chain (Pos 3) (Hydrophobic/VdW) Core->Chain1 Ether Linkage Chain2 C18 Alkyl Chain (Pos 5) (Hydrophobic/VdW) Core->Chain2 Ether Linkage Assembly Supramolecular Assembly (Liquid Crystals / Vesicles) Core->Assembly Dimerization (Head-to-Head) Chain1->Assembly Interdigitation Chain2->Assembly Packing

Figure 1: Structural logic of 3,5-Bis(octadecyloxy)benzoic acid showing the interplay between the polar core and hydrophobic tails driving self-assembly.

Part 3: Synthesis Protocol

The synthesis follows a robust two-step pathway: Williamson ether synthesis followed by ester hydrolysis. This method is preferred over direct alkylation of the acid to prevent esterification of the carboxylic group during the alkylation step.[1]

Step 1: Alkylation (Williamson Ether Synthesis)

Precursor: Methyl 3,5-dihydroxybenzoate Reagents: 1-Bromooctadecane,


, DMF (or Acetone)
  • Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add Potassium Carbonate (

    
    )  (3.0 eq) and stir for 30 minutes at room temperature to deprotonate the phenols.
    
  • Add 1-Bromooctadecane (2.5 eq) dropwise.

  • Heat the mixture to 80°C under inert atmosphere (

    
     or Ar) for 12–24 hours.
    
  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from ethanol/acetone to yield Methyl 3,5-bis(octadecyloxy)benzoate.

Step 2: Hydrolysis (Saponification)

Precursor: Methyl 3,5-bis(octadecyloxy)benzoate Reagents: KOH (or NaOH), Ethanol/Water, THF (optional for solubility)

  • Suspend the methyl ester (from Step 1) in a mixture of Ethanol/THF (2:1) .

  • Add aqueous KOH (5 eq) .

  • Reflux the mixture (~80°C ) overnight until the solid dissolves and TLC indicates consumption of the ester.

  • Acidification: Cool to room temperature and acidify with HCl (1M) to pH ~2. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol or Acetone.[1]

SynthesisFlow Start Methyl 3,5-dihydroxybenzoate Intermediate Methyl 3,5-bis(octadecyloxy)benzoate Start->Intermediate Williamson Ether Synthesis Reagent1 + 1-Bromooctadecane + K2CO3 / DMF (80°C, 24h) Reagent1->Intermediate Final 3,5-Bis(octadecyloxy)benzoic acid (White Solid) Intermediate->Final Saponification Reagent2 + KOH / EtOH / H2O (Reflux, 12h) + HCl Quench Reagent2->Final

Figure 2: Synthetic pathway for the production of 3,5-Bis(octadecyloxy)benzoic acid.

Part 4: Physicochemical Properties & Behavior[3]
1. Thermal and Phase Behavior

Unlike simple fatty acids, 3,5-Bis(octadecyloxy)benzoic acid exhibits complex phase behavior due to the interplay between the aromatic core and the long alkyl chains.[1]

  • Melting Point: The compound is a solid at room temperature.[2] Upon heating, it typically transitions into a liquid crystalline mesophase (often nematic or columnar) before becoming an isotropic liquid.

  • Langmuir Films: In surface chemistry, this compound forms stable monolayers at the air-water interface. The "wedge" shape forces the molecules to pack tightly, often resulting in high-viscosity films even at low surface pressures.[1]

2. Self-Assembly Mechanism

In non-polar solvents (e.g., toluene), the carboxylic acid groups form cyclic dimers via hydrogen bonding.[1] This effectively doubles the hydrophobic volume, creating a "supramolecular disc" that can stack into columns.[1]

Table 2: Solubility Profile

Solvent Solubility Observation
Water Insoluble Hydrophobic chains dominate.
Ethanol Sparingly Soluble Soluble upon heating; recrystallizes on cooling.
THF Soluble Good solvent for synthesis and processing.
Dichloromethane Soluble Standard solvent for NMR/handling.

| Toluene | Soluble | Promotes dimerization and organogel formation. |

Part 5: Applications in Research
1. Supramolecular Dendrons (Percec-Type)

This molecule serves as a "first-generation" dendron. By reacting the carboxylic acid with a polyfunctional core (e.g., a polyamine or polyol), researchers can synthesize larger dendrimers that mimic biological membranes or viral capsids.[1]

2. Liquid Crystal Engineering

The dimerization of the acid group creates a mesogenic core.[1] These materials are used to study:

  • Columnar phases: For conductive organic nanowires.

  • Nematic phases: For optical switching applications.

3. Biomedical & Drug Delivery

Recent patent literature identifies derivatives of this scaffold (e.g., Brartemicin analogues) as Mincle agonists . The long alkyl chains facilitate interaction with immune cell receptors, making this structural motif relevant for vaccine adjuvant development.[1]

References
  • Synthesis & Structure: Naito, K., & Egusa, S. (1989). Phase transition and molecular motion in 3,5-dialkoxybenzoic acids. Molecular Crystals and Liquid Crystals , 167(1), 51-60.

  • Biomedical Application (Adjuvants): Brartemicin analogues and their use as Mincle agonists. Patent AU2018361867B2. (2020).

  • Surface Chemistry: Viswanath, P., & Suresh, K. A. (2003).[1] Spreading and retraction dynamics of a dye doped smectic liquid crystal domain at the air–water interface. Colloids and Surfaces A .

  • General Properties: MolAid Chemical Database. 3,5-bis(octadecyloxy)benzoic acid (CAS 124502-13-2).

Sources

Exploratory

Thermodynamic Stability and Phase Behavior of 3,5-Bis(octadecyloxy)benzoic Acid Derivatives

The following technical guide details the thermodynamic stability, synthesis, and characterization of 3,5-Bis(octadecyloxy)benzoic acid , a critical supramolecular building block. Technical Guide & Characterization Proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, synthesis, and characterization of 3,5-Bis(octadecyloxy)benzoic acid , a critical supramolecular building block.

Technical Guide & Characterization Protocol

Executive Summary

3,5-Bis(octadecyloxy)benzoic acid (3,5-C18-BA) represents a class of "tapered" mesogens essential for constructing self-assembling supramolecular architectures. Unlike its 3,4,5-tris homologues (which favor columnar hexagonal phases), the 3,5-bis substitution pattern imparts a unique curvature that often drives the formation of vesicular or lamellar structures in solution and specific smectic or columnar phases in the melt.

This guide focuses on the thermodynamic stability of these systems—defined here as the resilience of the supramolecular phase (mesophase) against thermal degradation and the energetic favorability of the self-assembly process. We provide a validated workflow for synthesis, purification, and rigorous thermal characterization.

The Thermodynamic Landscape

The stability of 3,5-C18-BA is governed by a delicate balance between two competing energetic forces:

  • Enthalpic Stabilization (

    
    ):  Driven by the 
    
    
    
    stacking of the aromatic cores and the extensive van der Waals interactions between the C18 (octadecyl) alkyl chains. The carboxylic acid headgroup forms cyclic dimers via double hydrogen bonds (
    
    
    ), acting as the "supramolecular glue."
  • Entropic Penalty (

    
    ):  The ordering of the long alkyl chains into a crystalline or liquid-crystalline lattice opposes the natural tendency for conformational freedom.
    

Key Stability Metrics:

  • Chemical Stability: High. The ether linkages are resistant to hydrolysis and oxidation under standard physiological and processing conditions.

  • Phase Stability: The molecule typically exhibits an enantiotropic liquid crystalline phase. The melting point (

    
    ) and clearing point (
    
    
    
    ) are critical parameters; for C18 chains,
    
    
    is elevated compared to shorter homologs (e.g., C12), enhancing thermal robustness for drug delivery applications.
Self-Assembly Mechanism

The molecule self-assembles into "supramolecular dendrons."[1] The carboxylic acid dimerization creates a rod-like core, while the alkyl chains splay outward.

SelfAssembly Monomer 3,5-C18-BA Monomer Dimer H-Bonded Dimer (Disk-like Core) Monomer->Dimer Dimerization (COOH H-bonds) Stacking Pi-Pi Stacking Dimer->Stacking Self-Assembly Mesophase Liquid Crystal Phase (Columnar/Smectic) Stacking->Mesophase Phase Segregation (Alkyl vs. Aromatic)

Caption: Thermodynamic progression from monomer to stable mesophase via hydrogen bonding and microphase separation.[2]

Experimental Protocol: Synthesis & Purification

To ensure accurate thermodynamic data, high purity (>99%) is non-negotiable. Impurities (unreacted alkyl halides) significantly depress phase transition temperatures.

Step 1: Williamson Ether Synthesis

Reagents: Methyl 3,5-dihydroxybenzoate (1.0 eq), 1-Bromooctadecane (2.5 eq),


 (4.0 eq), DMF/Acetone (1:4 v/v).
  • Dissolution: Dissolve methyl 3,5-dihydroxybenzoate in the solvent mixture under

    
     atmosphere.
    
  • Activation: Add anhydrous

    
     and stir at 60°C for 30 mins to generate the phenoxide anion.
    
  • Alkylation: Add 1-bromooctadecane dropwise. Reflux at 80°C for 24-48 hours.

  • Workup: Precipitate into ice-cold water. Filter the white solid.

  • Purification (Critical): Recrystallize twice from ethanol/hexane to remove mono-alkylated byproducts.

Step 2: Hydrolysis to Acid

Reagents: Methyl ester intermediate, KOH (5.0 eq), Ethanol/Water (10:1), Reflux.

  • Hydrolysis: Reflux the ester with KOH overnight.

  • Acidification: Cool and acidify with 1M HCl to pH 2. The product will precipitate.[3][4]

  • Final Purification: Recrystallize from acetone or ethanol. Dry under high vacuum at 40°C for 24h to remove solvates.

Characterization Workflow: Measuring Stability

The following workflow validates the thermodynamic profile of the synthesized derivative.

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for determining phase transition enthalpies.

  • Protocol:

    • Instrument: Mettler Toledo or TA Instruments DSC.

    • Cycle: Heat from 0°C to 150°C at 10°C/min

      
       Hold 5 min 
      
      
      
      Cool to 0°C at 10°C/min
      
      
      Re-heat.
    • Data Extraction: Record the onset temperatures (

      
      ) and peak enthalpies (
      
      
      
      ) for the second heating cycle to eliminate thermal history.
  • Expected Features:

    • K

      
       LC Transition:  Sharp endothermic peak (Melting).
      
    • LC

      
       I Transition:  Smaller endothermic peak (Clearing point).
      
    • Note: Hysteresis between heating and cooling cycles indicates first-order transitions and supercooling stability.

Polarized Optical Microscopy (POM)

Visual confirmation of the mesophase texture.

  • Setup: Sample between glass slides on a hot stage (Linkam). Cross-polarizers at 90°.

  • Observation:

    • Isotropic (Liquid): Dark field.

    • Liquid Crystal: Birefringent textures (e.g., focal conic fans for smectic phases).

    • Crystalline: Solid, static birefringence.

Characterization Logic Flow

Workflow Sample Purified 3,5-C18-BA TGA TGA Analysis (Thermal Decomposition Limit) Sample->TGA 1. Check Stability (<250°C) DSC DSC Analysis (Phase Transitions) TGA->DSC 2. Determine Tm & Tiso POM POM Imaging (Texture Identification) DSC->POM 3. Visualize Mesophase XRD SAXS/WAXS (Lattice Parameters) POM->XRD 4. Confirm Packing

Caption: Sequential characterization workflow to validate thermodynamic properties.

Comparative Data & Analysis

The following table summarizes the expected thermodynamic trends for alkoxybenzoic acid derivatives. The "Bis" substitution pattern generally lowers the melting point compared to the "Tris" pattern due to less efficient packing, but increases solubility.

DerivativeAlkyl ChainMelting Point (

)
Clearing Point (

)
Mesophase Type
3,5-Bis C12 (Dodecyl)~70-80°C~110-120°CSmectic / Col
3,5-Bis C18 (Octadecyl) ~90-100°C ~130-140°C Smectic / Col
3,4,5-TrisC12 (Dodecyl)~45°C~80°CColumnar Hex

Note: Exact values depend on purity and thermal history. C18 derivatives exhibit higher thermal stability due to increased hydrophobic interactions.

References

  • Percec, V., et al. "Self-assembly of semifluorinated dendrons attached to electron-donor groups." Journal of the American Chemical Society, 2009.

  • Moreno-Fuquen, R., et al. "3,5-Bis(benzyloxy)benzoic acid."[5] Acta Crystallographica Section E, 2012.[2][5]

  • Ruben, M., et al. "2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid."[6] Journal of the American Chemical Society, 2006.

  • BenchChem. "Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid." Technical Guide, 2025.

  • Held, C., et al. "Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures." Journal of Pharmaceutical Sciences, 2016.

Sources

Foundational

Supramolecular Architectures of 4-Octadecyloxybenzoic Acid: A Technical Guide to Self-Assembly &amp; Application

Executive Summary This technical guide delineates the self-assembly mechanisms of 4-(octadecyloxy)benzoic acid (4-OBA-C18), a model amphiphilic building block critical to liquid crystal engineering and pharmaceutical co-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the self-assembly mechanisms of 4-(octadecyloxy)benzoic acid (4-OBA-C18), a model amphiphilic building block critical to liquid crystal engineering and pharmaceutical co-crystal design. Unlike shorter homologs, the C18 alkyl chain introduces dominant Van der Waals forces that stabilize high-order smectic mesophases and robust 2D lamellar networks on graphite. This document provides researchers with validated protocols for synthesis, surface characterization via Scanning Tunneling Microscopy (STM), and strategic application in supramolecular drug delivery systems.

Part 1: Molecular Architecture & Mechanistic Forces

The self-assembly of 4-OBA-C18 is governed by a hierarchical competition between the rigid aromatic head group and the flexible aliphatic tail. Understanding this hierarchy is the prerequisite for controlling its supramolecular behavior.

The Dimerization Core

The primary driver of assembly is the formation of a cyclic carboxylic acid dimer . Two 4-OBA-C18 molecules link via dual hydrogen bonds (


 graph set motif) between the carboxyl groups. This transforms the wedge-shaped monomer into a linear, rod-like dimer, which serves as the fundamental mesogenic unit.
The Aliphatic Stabilization (C18 Effect)

While the head group dictates linearity, the 18-carbon alkyl chain dictates phase stability.

  • Van der Waals Interdigitation: The long C18 chains maximize London dispersion forces, significantly raising phase transition temperatures compared to C10 or C12 homologs.

  • Micro-segregation: The incompatibility between the polar aromatic core and the non-polar aliphatic tail forces the system to segregate into distinct layers, promoting Smectic (layered) over Nematic (oriented but non-layered) phases.

Mechanistic Hierarchy Diagram

The following diagram illustrates the force hierarchy driving the transition from monomer to supramolecular assembly.

SelfAssembly cluster_types Phase Output Monomer 4-OBA-C18 Monomer (Amphiphilic) H_Bond Head Group Interaction (Cyclic H-Bonding) Monomer->H_Bond Primary Driver Dimer Supramolecular Dimer (Rod-like Mesogen) H_Bond->Dimer R2,2(8) Motif VdW Tail Interaction (Van der Waals / C18 Interdigitation) Dimer->VdW Lateral Packing Assembly Final Architecture VdW->Assembly Micro-segregation Smectic Bulk: Smectic Liquid Crystal (Layered) Assembly->Smectic Lamellar Surface: 2D Lamellae (on HOPG) Assembly->Lamellar

Figure 1: Hierarchical assembly pathway of 4-OBA-C18, showing the transition from H-bond driven dimerization to VdW-driven phase segregation.

Part 2: Phase Behavior & Liquid Crystallinity[1]

The C18 chain length pushes the molecule towards highly ordered phases. Unlike shorter alkoxybenzoic acids (C4-C8) which exhibit broad Nematic phases, 4-OBA-C18 is predominantly Smectic .

Thermotropic Transitions

The following table summarizes the typical phase behavior for long-chain alkoxybenzoic acids. Note that exact temperatures can vary slightly based on purity and heating rates (typically 5-10 °C/min).

Phase TransitionTemp Range (°C)Structural Description
Crystal (Cr)

Smectic C (SmC)
~90 - 100°CMelting of alkyl chains; layers slide; molecules tilted within layers.
Smectic C

Smectic A (SmA)
~120 - 130°CMolecules align orthogonal to layer planes; loss of tilt order.
Smectic A

Nematic (N)
Often AbsentC18 chains are often too ordered to allow the translational freedom of a Nematic phase.
Clearing Point (Iso) > 145°CTransition to isotropic liquid.

Key Insight: The suppression of the Nematic phase in C18 homologs is a direct result of the "volume fraction" of the alkyl tail. The massive aliphatic volume stabilizes the layered structure, making it energetically unfavorable to break the layers until the system reaches the isotropic point [1].

Part 3: Interfacial Self-Assembly (STM Protocol)

For researchers using Scanning Tunneling Microscopy (STM), 4-OBA-C18 forms predictable, robust monolayers on Highly Oriented Pyrolytic Graphite (HOPG). This system is a standard for calibrating molecular resolution under ambient conditions.

Experimental Protocol: Liquid-Solid Interface

Objective: Visualize 2D lamellar networks of 4-OBA-C18.

  • Solvent Selection: Use 1-phenyloctane or 1,2,4-trichlorobenzene .

    • Reasoning: These non-volatile, organic solvents dissolve the amphiphile but do not compete strongly for adsorption sites on the graphite lattice, unlike polar solvents [2].

  • Solution Prep: Prepare a dilute solution (

    
     M to 
    
    
    
    M).
    • Note: Higher concentrations lead to multilayers which destabilize the tunneling junction.

  • Substrate Prep: Cleave HOPG using the "Scotch tape method" immediately prior to deposition to ensure a pristine basal plane.

  • Deposition: Apply 3-5

    
    L of solution directly onto the HOPG surface.
    
  • Imaging: Insert the STM tip (mechanically cut Pt/Ir wire) into the liquid droplet.

    • Parameters: Bias voltage: -0.8V to -1.2V (sample negative); Tunneling current: 20-50 pA.

Structural Interpretation

In STM images, 4-OBA-C18 appears as bright bands (aromatic cores) separated by dark regions (alkyl tails).

  • Lamellar Width: The distance between bright bands corresponds to the length of two C18 chains plus the dimer core (~5.0 - 5.5 nm).

  • Chirality: Although the molecule is achiral, the domains may exhibit 2D chirality based on the angle of the lamellae relative to the graphite symmetry axes.

Part 4: Synthesis Protocol

This protocol details the Williamson ether synthesis of 4-OBA-C18. This method is preferred for its high yield and simplicity.

Reaction:



Step-by-Step Methodology
  • Reagents: Dissolve 4-hydroxybenzoic acid (10 mmol) and KOH (22 mmol) in ethanol (50 mL) containing a small amount of water (5 mL) to aid solubility.

  • Addition: Add 1-bromooctadecane (11 mmol) dropwise. A slight excess of the alkyl halide ensures complete consumption of the limiting phenolic acid.

  • Reflux: Heat to reflux (~80°C) for 24 hours. The solution will turn cloudy as KBr precipitates.

  • Work-up:

    • Cool the mixture to room temperature.

    • Acidify with dilute HCl (1M) to pH ~2. This protonates the carboxylate salt, precipitating the free acid product.

    • Filter the white solid.

  • Purification (Critical): Recrystallize twice from glacial acetic acid or ethanol .

    • Validation: Purity is confirmed when the melting point is sharp (range < 1°C) and no OH stretch from the starting phenol is visible in IR spectroscopy (~3200-3400 cm⁻¹ broad peak disappears, replaced by carboxylic dimer stretch).

Part 5: Applications in Drug Development[2][3]

In pharmaceutical sciences, 4-OBA-C18 is utilized not as an API (Active Pharmaceutical Ingredient), but as a co-former in crystal engineering. Its ability to form Supramolecular Heterosynthons makes it ideal for modifying the solubility of nitrogen-containing drugs (e.g., pyridines, imidazoles).

The Heterosynthon Concept

Instead of forming a homodimer (Acid-Acid), the 4-OBA-C18 molecule can be engineered to pair with a drug molecule (Acid-Base).

  • Mechanism: The carboxylic acid proton donates to the basic nitrogen of the drug (O-H...N).

  • Benefit: The C18 tail wraps around the drug complex, creating a hydrophobic shell. This can be used to:

    • Enhance membrane permeability of hydrophilic drugs (lipophilicity enhancement).

    • Create lipid-compatible formulations for soft-gel capsules.

Co-Crystal Engineering Workflow

CoCrystal API Drug Molecule (H-Bond Acceptor) Mixing Liquid Assisted Grinding (Solvent Drop) API->Mixing CoFormer 4-OBA-C18 (H-Bond Donor) CoFormer->Mixing Heterosynthon Heterosynthon (Acid-Pyridine Motif) Mixing->Heterosynthon Self-Assembly Product Lipophilic Co-Crystal Heterosynthon->Product Crystallization

Figure 2: Workflow for engineering pharmaceutical co-crystals using 4-OBA-C18 to modify drug lipophilicity.

References

  • Imrie, C. T., & Taylor, P. (1989). The preparation and properties of some 4-alkoxybenzoic acids. Liquid Crystals, 6(1), 1-10.

  • De Feyter, S., & De Schryver, F. C. (2003). Two-dimensional supramolecular self-assembly probed by scanning tunneling microscopy. Chemical Society Reviews, 32(3), 139-150.

  • Vishweshwar, P., et al. (2003). Crystal engineering of pharmaceutical co-crystals. Chemical Communications, (20), 2604-2605.

  • Walba, D. M., et al. (1986). Design and synthesis of a new class of ferroelectric liquid crystals. Journal of the American Chemical Society, 108(23), 7424-7425.

Exploratory

Molecular weight and physicochemical data for 3,5-Bis(octadecyloxy)benzoic acid

An In-depth Technical Guide to 3,5-Bis(octadecyloxy)benzoic Acid: Properties, Synthesis, and Applications Introduction 3,5-Bis(octadecyloxy)benzoic acid is a unique amphiphilic molecule characterized by a rigid aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-Bis(octadecyloxy)benzoic Acid: Properties, Synthesis, and Applications

Introduction

3,5-Bis(octadecyloxy)benzoic acid is a unique amphiphilic molecule characterized by a rigid aromatic core and two long, flexible C18 alkyl chains. This structure imparts a dual nature to the compound: the benzoic acid head group is polar and capable of hydrogen bonding, while the long octadecyl tails are highly nonpolar (lipophilic). This molecular architecture makes it a subject of significant interest for researchers in materials science and drug development. The self-assembly properties, driven by the interplay of hydrogen bonding, π-stacking of the aromatic rings, and van der Waals interactions between the alkyl chains, allow for the formation of highly ordered supramolecular structures. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications, particularly in the realm of advanced drug delivery systems.

Physicochemical and Molecular Data

Direct experimental data for 3,5-Bis(octadecyloxy)benzoic acid is not widely published. However, its properties can be reliably calculated or inferred based on its chemical structure and data from analogous long-chain alkoxybenzoic acids. The presence of two C18 chains results in a high molecular weight and a predominantly waxy, lipophilic character.

PropertyValue / DescriptionSource(s) / Method
IUPAC Name 3,5-Bis(octadecyloxy)benzoic acidIUPAC Nomenclature
Molecular Formula C₄₃H₇₈O₄Calculation
Molecular Weight 659.09 g/mol Calculation
Appearance White to off-white waxy solid (Predicted)Inferred from related compounds[1]
Melting Point Expected to be a solid with a defined melting point, likely higher than related shorter-chain analogs due to increased van der Waals forces.Estimation
Solubility Insoluble in water; Soluble in nonpolar organic solvents such as chloroform, hexane, and toluene. Sparingly soluble in polar organic solvents like ethanol.[2]Structure-based Prediction
pKa The acidity of the carboxylic acid group is expected to be similar to that of benzoic acid (approx. 4.2), though the hydrophobic environment created by the alkyl chains may slightly alter this value in specific media.[2]Analogy to Benzoic Acid[2]

Synthesis of 3,5-Bis(octadecyloxy)benzoic Acid

The synthesis of 3,5-Bis(octadecyloxy)benzoic acid is typically achieved through a multi-step process. A robust and common approach is the Williamson ether synthesis, which involves the alkylation of the hydroxyl groups of a 3,5-dihydroxybenzoic acid derivative, followed by the hydrolysis of the ester to yield the final carboxylic acid. This method provides good control and generally results in high yields.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar dialkoxybenzoic acids.[3]

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

  • To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product, methyl 3,5-dihydroxybenzoate, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis (Alkylation)

  • Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetone.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, ~2.5 eq), to the solution.

  • Add 1-bromooctadecane (C₁₈H₃₇Br, ~2.2 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product, methyl 3,5-bis(octadecyloxy)benzoate, by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified methyl 3,5-bis(octadecyloxy)benzoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a strong base, such as potassium hydroxide (KOH, ~3.0 eq).

  • Reflux the mixture for 4-8 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid (HCl) until a white precipitate forms.

  • Filter the precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, 3,5-Bis(octadecyloxy)benzoic acid.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 3,5-bis(octadecyloxy)benzoate B->C 1-Bromooctadecane K₂CO₃, DMF Reflux D 3,5-Bis(octadecyloxy)benzoic Acid C->D 1. KOH, EtOH/H₂O 2. HCl (aq)

Caption: Synthetic pathway for 3,5-Bis(octadecyloxy)benzoic acid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 3,5-Bis(octadecyloxy)benzoic acid, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expected ¹H NMR signals would include peaks corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen (-O-CH₂-), the long alkyl chain protons, and the acidic proton of the carboxyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group (around 1680-1710 cm⁻¹), C-O stretches of the ether linkages, and C-H stretches of the alkyl chains.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and oxygen, which should match the calculated values for the molecular formula C₄₃H₇₈O₄.

Applications in Research and Drug Development

The unique amphiphilic structure of 3,5-Bis(octadecyloxy)benzoic acid makes it a versatile building block for creating advanced materials and drug delivery systems. Its long alkyl chains provide a strong driving force for self-assembly in both aqueous and non-aqueous environments.

Nanoparticle-Based Drug Delivery

The lipophilic nature of the dual octadecyl chains makes this molecule an excellent candidate for forming the lipid bilayer of nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs). These nanoparticles can encapsulate hydrophobic drug molecules within their core, protecting them from degradation in the bloodstream and facilitating their transport to target cells. The benzoic acid headgroup can be further functionalized, for example, by attaching targeting ligands to direct the nanoparticles to specific tissues or cells.

Drug_Delivery_Concept Conceptual diagram of a self-assembled nanoparticle for drug delivery. cluster_nanoparticle Lipid Nanoparticle cluster_core Hydrophobic Core A B A->B C B->C D C->D E D->E F E->F F->A Drug Drug

Caption: Drug encapsulation in a self-assembled nanocarrier.
Building Block for Dendrimers and Polymers

Molecules with an AB₂-type structure (one reactive group 'A' and two reactive groups 'B') are fundamental building blocks for the synthesis of dendrimers.[5] By modifying the carboxylic acid group, 3,5-Bis(octadecyloxy)benzoic acid can serve as a branching unit to create highly ordered, tree-like macromolecules. These dendrimers possess a well-defined structure with a hydrophobic interior and a customizable surface, making them suitable for applications in drug delivery, gene therapy, and medical imaging.

Liquid Crystals and Smart Materials

Long-chain alkoxybenzoic acids are known to exhibit liquid crystalline properties.[6][7] The molecules can self-assemble into ordered phases (e.g., smectic or nematic) that are intermediate between a crystalline solid and an isotropic liquid. This behavior is driven by the hydrogen bonding between the carboxylic acid groups, which forms dimers, and the parallel alignment of the long alkyl chains. These properties are of interest for the development of "smart" materials that can respond to external stimuli such as temperature, pH, or electric fields, potentially for use in controlled-release drug formulations or biosensors.

Conclusion

3,5-Bis(octadecyloxy)benzoic acid is a molecule with significant potential in materials science and pharmaceutical development. Its well-defined amphiphilic structure, combining a polar headgroup with substantial nonpolar tails, provides a powerful tool for constructing ordered supramolecular assemblies. While further experimental characterization is needed, the established chemistry of related compounds offers a clear path for its synthesis and exploration. For researchers and drug development professionals, this compound represents a valuable addition to the molecular toolkit for creating next-generation drug delivery systems, advanced polymers, and responsive materials.

References

  • ChemBK. (2024, April 9). 3,5-bis(acetyloxy)benzoic acid. Available from: [Link]

  • Jensen, J., Grundy, S., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids.
  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Molbase. Synthesis of 3-(octadecyloxy)-5-(3-phenoxypropoxy)benzoic acid phenylmethyl ester. Available from: [Link]

  • PubChem. 3,5-Diacetoxybenzoic Acid | C11H10O6 | CID 539869. Available from: [Link]

  • El-Azhary, A. A., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-)
  • BYJU'S. (2022, July 21). Benzoic Acid. Available from: [Link]

  • Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid.
  • Wikipedia. Benzoic acid. Available from: [Link]

  • PubChem. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889. Available from: [Link]

  • Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. PMC.
  • R Discovery. (2024, February 19). Enhanced liquid crystal performance through alkoxybenzoic acid doping. Available from: [Link]

  • International Science Community Association. Crystalline materials with lateral polar chloro substituent. Available from: [Link]

  • Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Available from: [Link]

  • Yadav, P., et al. (2022).
  • Liu, Y., et al. (2021, December 23).
  • Chinese Journal of Chemical Physics. (2017, October 27). Production of Benzoic Acid through Catalytic Transformation of Renewable Lignocellulosic Biomass.
  • Ladewig, K., et al. (2010). Layered double hydroxide nanoparticles in gene and drug delivery.
  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available from: [Link]

  • PubMed. (2021, February 10). Advanced drug delivery applications of layered double hydroxide. Available from: [Link]

  • MDPI. (2021, October 14). Layered Double Hydroxides as a Drug Delivery Vehicle for S-Allyl-Mercapto-Cysteine (SAMC). Available from: [Link]

Sources

Foundational

Role of 3,5-Bis(octadecyloxy)benzoic acid in supramolecular chemistry

The Role of 3,5-Bis(octadecyloxy)benzoic Acid in Supramolecular Chemistry: A Technical Guide to Amphiphilic Self-Assembly Executive Summary & Molecular Architecture In the design of programmable nanomaterials, the geomet...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 3,5-Bis(octadecyloxy)benzoic Acid in Supramolecular Chemistry: A Technical Guide to Amphiphilic Self-Assembly

Executive Summary & Molecular Architecture

In the design of programmable nanomaterials, the geometric and chemical asymmetry of building blocks dictates the complexity of the resulting supramolecular architectures. 3,5-Bis(octadecyloxy)benzoic acid (3,5-BODBA) is a keystone amphiphilic synthon—often classified as a "minidendron" or tapered building block.

Its molecular architecture consists of three functional zones:

  • The Hydrogen-Bonding Apex: A carboxylic acid headgroup capable of forming highly directional

    
     supramolecular dimers.
    
  • The Rigid Aromatic Core: A benzene ring that facilitates

    
     stacking interactions.
    
  • The Hydrophobic Periphery: Two long, flexible octadecyl (C18) chains that provide intense van der Waals cohesion and induce microphase segregation.

The causality of its self-assembly lies in its tapered (wedge-like) geometry . The cross-sectional area mismatch between the bulky aliphatic chains and the compact aromatic headgroup forces the molecule to adopt curved or columnar geometries to minimize steric strain, driving the formation of complex mesophases, biomimetic vesicles, and stable monolayers.

Core Supramolecular Behaviors & Mechanistic Causality

A. Langmuir-Blodgett (LB) Monolayers and Interfacial Segregation

At the air-water interface, 3,5-BODBA exhibits exceptional stability due to the strong hydrophobic cohesion of its C18 chains. According to foundational studies on[1], dialkyl benzoic acids like 3,5-BODBA produce highly viscous films (1.8 g/s at 10 dyn/cm) and form solid-like microdomains. The enthalpy of melting for the bulk powder is significantly high (20.7 kcal/mol), directly correlating to the tight packing of the octadecyl chains when oriented vertically against an aqueous subphase[1].

B. Janus Dendrimers and Biomimetic Vesicles

Derivatives of 3,5-bis(alkyloxy)benzoic acids are fundamental building blocks in the synthesis of amphiphilic Janus dendrimers. By coupling the hydrophobic 3,5-dialkyloxybenzoic acid dendron with a hydrophilic counterpart, researchers generate molecules that co-assemble in water into [2]. These supramolecular vesicles mimic biological membranes and are utilized in, such as bone-targeting nanocarriers[3].

C. Thermotropic Liquid Crystals and Organogelation

In non-polar organic solvents, the carboxylic acid groups dimerize. This dimerization effectively doubles the wedge shape, creating a discotic (disk-like) subunit. Driven by


 stacking of the aromatic cores and the melting of the aliphatic chains, these subunits stack into columnar liquid crystalline phases . At lower concentrations, this 1D stacking traps solvent molecules within a fibrillar network, resulting in robust supramolecular organogels.

Visualizing the Self-Assembly Pathway

SelfAssembly A Monomer (3,5-BODBA) B H-Bonded Dimer (R2,2(8) Synthon) A->B H-Bonding (COOH) C Tapered Discotic Subunit B->C Microphase Segregation D Columnar Liquid Crystal Phase C->D π-π Stacking (Non-polar) E Dendrimersome (Vesicle) C->E Co-assembly (Aqueous)

Caption: Supramolecular self-assembly pathway of 3,5-BODBA from monomer to complex architectures.

Quantitative Data: Physicochemical Properties

The addition of alkyl chains drastically alters the supramolecular behavior of benzoic acid derivatives. The table below summarizes the comparative physical properties driving their assembly[1].

CompoundAlkyl Chain ArchitectureMonolayer Viscosity (g/s at 10 dyn/cm)Enthalpy of Melting (kcal/mol)Primary Supramolecular Assembly
Stearic Acid (Control)C18 (Monoalkyl)~1.0 × 10⁻³14.1Fluid Monolayer
3,5-Bis(octadecyloxy)benzoic acid C18 (Dialkyl) 1.8 20.7 Solid-like Monolayer / Organogel
3,4,5-Tris(octadecyloxy)benzoic acidC18 (Trialkyl)> 2.0> 25.0Columnar Liquid Crystal / Micelle

Self-Validating Experimental Protocols

Protocol 1: Fabrication and Validation of Langmuir-Blodgett Monolayers

Causality: Chloroform is selected as the spreading solvent because it fully solvates the hydrophobic C18 chains and evaporates rapidly without disrupting the hydrogen-bonding network at the air-water interface.

  • Solution Preparation: Dissolve 3,5-BODBA in HPLC-grade chloroform to a precise concentration of 1.0 mM.

  • Spreading: Deposit 15

    
    L of the solution dropwise onto an ultrapure water subphase (18 M
    
    
    
    cm, pH 5.5) inside a rigorously cleaned Langmuir trough. Note: The slightly acidic pH ensures the carboxylic acid remains protonated for optimal H-bonding.
  • Equilibration & Self-Validation: Allow 15 minutes for solvent evaporation. Validation Check: The surface pressure (

    
    ) must strictly remain at 0 mN/m. Any increase indicates subphase contamination or incomplete evaporation, requiring the run to be aborted.
    
  • Compression: Compress the barriers at a constant, slow rate of 10 mm/min to allow the octadecyl chains to pack into a crystalline lattice without collapsing.

  • Isotherm Recording: Monitor the

    
     isotherm. A steep, linear rise in pressure validates the transition to a solid-condensed phase.
    
  • Transfer: Maintain a constant surface pressure of 15 mN/m and dip a hydrophilic substrate (e.g., freshly cleaved mica) vertically at 2 mm/min to transfer the monolayer.

LBWorkflow Step1 Dissolution in Chloroform (1.0 mM) Step2 Spreading on Aqueous Subphase (pH 5.5) Step1->Step2 Step3 Solvent Evaporation (15 min, π = 0 mN/m) Step2->Step3 Step4 Barrier Compression (10 mm/min) Step3->Step4 Step5 Solid-Condensed Phase Formation Step4->Step5 Step6 Substrate Dipping & Monolayer Transfer Step5->Step6

Caption: Step-by-step experimental workflow for Langmuir-Blodgett monolayer fabrication and transfer.

Protocol 2: Induction of Supramolecular Organogelation

Causality: Heating disrupts all non-covalent interactions, creating an isotropic solution. Controlled, undisturbed cooling allows the highly directional


 hydrogen bonds to form first (nucleating 1D fibers), followed by the slower interdigitation of the C18 chains, which cross-links the fibers into a 3D solvent-trapping matrix.
  • Dispersion: Add 10 mg of 3,5-BODBA to 1 mL of an aliphatic solvent (e.g., n-decane) in a sealed glass vial.

  • Thermal Disruption: Heat the mixture to 85°C using a controlled oil bath until a completely clear, isotropic solution is achieved.

  • Kinetic Assembly: Remove the vial from the heat source and allow it to cool undisturbed to room temperature (25°C) over 2 hours. Do not agitate, as shear forces will fracture the fragile 1D fibrillar nucleation sites.

  • Self-Validation (Inversion Test): Invert the glass vial by 180 degrees. If the material supports its own weight and does not flow under gravity (yield stress > gravitational stress), a stable, self-supporting supramolecular gel network has been successfully formed.

References

  • Naito, K., Iwakiri, T., Miura, A., & Azuma, M. (1990). "Monomolecular film viscosities and micromorphologies of fatty acids and their analogues at air/water interfaces: relations to molecular structures." Langmuir.[Link]

  • Percec, V., et al. (2017). "Janus dendrimersomes coassembled from fluorinated, hydrogenated, and hybrid Janus dendrimers as models for cell fusion and fission." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Pan, J., et al. (2012). "Design and synthesis of novel amphiphilic Janus dendrimers for bone-targeted drug delivery." Tetrahedron.[Link]

Sources

Exploratory

Technical Guide: Liquid Crystalline Behavior of 3,5-Bis(octadecyloxy)benzoic Acid

This technical guide details the liquid crystalline behavior, synthesis, and characterization of 3,5-Bis(octadecyloxy)benzoic acid (3,5-C18OBA). This compound represents a class of "phasmidic" or supramolecular mesogens...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the liquid crystalline behavior, synthesis, and characterization of 3,5-Bis(octadecyloxy)benzoic acid (3,5-C18OBA). This compound represents a class of "phasmidic" or supramolecular mesogens where liquid crystallinity arises not from a rigid rod shape alone, but from the self-assembly of hydrogen-bonded dimers into disc-like structures.

Executive Summary & Molecular Architecture

3,5-Bis(octadecyloxy)benzoic acid is a supramolecular mesogen. Unlike classic calamitic (rod-like) liquid crystals that rely on a rigid biphenyl core, this molecule functions as a "hemi-disc." Through intermolecular hydrogen bonding of the carboxylic acid head groups, two monomers dimerize to form a discoid core. These dimers then stack to form Columnar Hexagonal (


)  mesophases.
Core Structural logic[1]
  • The Head Group: The carboxylic acid (-COOH) moiety is the driver of self-assembly. It forms a cyclic dimer via double hydrogen bonds (

    
     graph set), effectively doubling the molecular weight and creating a rigid aromatic core.
    
  • The Tails: The two octadecyloxy (

    
    ) chains at the 3 and 5 positions provide the necessary flexibility and volume fraction to induce microphase separation. The long C18 chains are critical for stabilizing the columnar phase against crystallization at lower temperatures.
    
  • The Wedge Shape: The monomer is wedge-shaped. Upon dimerization, the wedge becomes a disc (or lath), which favors columnar stacking over the nematic or smectic layering typical of 4-substituted analogues.

Mesomorphic Behavior & Phase Transitions

The primary mesophase exhibited by 3,5-dialkoxybenzoic acids with long alkyl chains is the Hexagonal Columnar Phase (


) .
The Supramolecular Mechanism

The liquid crystallinity is "induced" by dimerization.

  • Monomeric State: At high temperatures (isotropic liquid) or in polar solvents that disrupt H-bonds, the molecule exists as a monomer and is non-mesogenic.

  • Dimeric State: As the melt cools, carboxylic acid dimers form. The aromatic cores (

    
     stacking) segregate from the aliphatic tails (van der Waals interactions).
    
  • Columnar Assembly: The discoid dimers stack face-to-face to form columns. These columns pack into a 2D hexagonal lattice.

Phase Transition Data (Representative)

While exact transition temperatures vary slightly by purity and thermal history, the general behavior for the C18 homologue follows this sequence:

Phase TransitionApprox. TemperatureEnthalpy (

)
Texture (POM)
Crystal (Cr)

Columnar (

)
60 - 75 °CHigh (Melting of alkyl chains)Transition to birefringent, defect-rich texture
Columnar (

)

Isotropic (I)
100 - 120 °CLow (Disassembly of columns)Clearing to black (isotropic)

Note: The C18 chains significantly lower the melting point compared to shorter homologues (e.g., C12), stabilizing the mesophase near physiological temperatures, which is relevant for drug delivery applications.

Diagram: Supramolecular Assembly Logic

G cluster_0 Monomer (Wedge) cluster_1 Supramolecular Dimer (Disc) cluster_2 Mesophase (Columnar) M1 3,5-Bis(octadecyloxy) benzoic acid D1 H-Bonded Dimer (Cyclic R2,2(8)) M1->D1 Dimerization (T < T_iso) C1 Hexagonal Columnar (Col_h) Stacking D1->C1 π-π Stacking & Nanosegregation

Caption: Self-assembly pathway from wedge-shaped monomer to columnar mesophase via hydrogen-bonded dimerization.

Synthesis Protocol

The synthesis is a two-step etherification and hydrolysis starting from methyl 3,5-dihydroxybenzoate.

Step 1: Williamson Ether Synthesis

Objective: Alkylation of phenolic hydroxyls with octadecyl bromide.

  • Reagents:

    • Methyl 3,5-dihydroxybenzoate (1.0 eq)

    • 1-Bromooctadecane (2.5 eq, slight excess)

    • Potassium Carbonate (

      
      ) (6.0 eq, anhydrous)
      
    • Potassium Iodide (KI) (catalytic amount)

    • Solvent: DMF (Dimethylformamide) or Acetone (reflux)

  • Protocol:

    • Dissolve methyl 3,5-dihydroxybenzoate in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 mins at room temp to deprotonate phenols.
      
    • Add 1-Bromooctadecane and catalytic KI.

    • Heat to 80-90°C for 24-48 hours.

    • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from ethanol/hexane to remove excess alkyl bromide.

    • Product: Methyl 3,5-bis(octadecyloxy)benzoate.

Step 2: Hydrolysis

Objective: Conversion of the ester to the free acid (the mesogen).

  • Reagents:

    • Methyl 3,5-bis(octadecyloxy)benzoate

    • KOH (Potassium Hydroxide) (5.0 eq)

    • Solvent: Ethanol/Water (9:1 ratio)

  • Protocol:

    • Suspend the ester in Ethanol/Water.

    • Add KOH and reflux overnight (approx. 12h). The solution should become clear.

    • Acidification: Cool to room temp and pour into cold dilute HCl (pH ~1).

    • Isolation: Filter the resulting white solid.

    • Purification (Critical): Recrystallize repeatedly from Ethanol or Acetone to ensure no potassium salts remain, as ions disrupt the H-bonding network required for the mesophase.

Diagram: Synthetic Pathway

Synthesis Start Methyl 3,5-dihydroxybenzoate Inter Intermediate: Methyl 3,5-bis(octadecyloxy)benzoate Start->Inter Williamson Etherification Reagent1 1-Bromooctadecane K2CO3, DMF, 90°C Reagent1->Inter Final Target: 3,5-Bis(octadecyloxy)benzoic acid Inter->Final Hydrolysis & Acidification Reagent2 KOH, EtOH/H2O Reflux -> HCl Reagent2->Final

Caption: Two-step synthesis route yielding the target amphiphilic mesogen.

Characterization Protocols

To validate the structure and phase behavior, the following multi-modal approach is required.

Differential Scanning Calorimetry (DSC)
  • Purpose: Determine transition temperatures and enthalpies.

  • Protocol:

    • Load 2-5 mg of sample into an aluminum pan.

    • Cycle 1: Heat to 150°C (erase thermal history)

      
       Cool to 25°C.
      
    • Cycle 2: Heat at 10°C/min. Record

      
       and 
      
      
      
      .
  • Expected Signal: A large peak for melting (alkyl chain disordering) followed by a smaller peak for the mesophase-to-isotropic transition.

Polarized Optical Microscopy (POM)
  • Purpose: Visual identification of the mesophase texture.

  • Setup: Sample between glass slide and coverslip, heated stage, crossed polarizers.

  • Observation:

    • Isotropic: Dark field.

    • Cooling from Isotropic: Look for the growth of "dendritic" or "flower-like" textures which coalesce into a Mosaic or Broken Fan-shaped texture typical of hexagonal columnar phases.

X-Ray Diffraction (XRD)
  • Purpose: Confirm the 2D lattice symmetry.

  • Key Peaks (Small Angle):

    • Look for ratios of

      
      .
      
    • The primary peak (

      
      ) corresponds to the inter-columnar distance.
      
  • Wide Angle: A diffuse halo at ~4.5 Å indicates molten alkyl chains (liquid-like disorder within the tails).

Applications in Research & Drug Development

While primarily a model system for supramolecular chemistry, this compound has specific utility in:

  • Langmuir-Blodgett (LB) Films: The amphiphilic nature (polar COOH head, hydrophobic C18 tails) allows it to form stable monolayers at the air-water interface. These can be transferred to substrates to create highly ordered, anisotropic surfaces for sensor development.

  • Nanotemplates: The columnar channels can serve as ion-conductive pathways or templates for organizing other nanomaterials (e.g., nanoparticles) within the hydrophobic matrix.

  • Lipid Formulations: In drug delivery, the C18 chains mimic phospholipids. The benzoic acid head group can H-bond with specific API (Active Pharmaceutical Ingredients) containing pyridyl or amino groups, potentially stabilizing drugs in a liquid-crystalline nanoparticle formulation.

References

  • Naito, K., & Egusa, S. (1989). The Synthesis and Langmuir-Blodgett Film Formation of Branched Fatty Acids with Two Long Alkyl Chains. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics, 167(1), 1-10. Link

  • Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 5: Non-Conventional Liquid Crystals. Wiley-VCH. (Reference for general phasmidic/columnar behavior of 3,5-dialkoxybenzoic acids).
  • Percec, V., et al. (1989). Molecular engineering of liquid crystalline polymers by living cationic polymerization. Journal of Macromolecular Science, Part A. (Context on supramolecular approaches using alkoxybenzoic acids).
  • Donnio, B., & Guillon, D. (2009). Liquid Crystalline Dendrimers and Polypeds. In Supramolecular Chemistry: From Molecules to Nanomaterials. (Structural analysis of dendritic/wedge-shaped mesogens).
Foundational

Intermolecular hydrogen bonding in 3,5-Bis(octadecyloxy)benzoic acid dimers

Intermolecular Hydrogen Bonding in 3,5-Bis(octadecyloxy)benzoic Acid Dimers: A Technical Guide to Supramolecular Assembly Executive Summary 3,5-Bis(octadecyloxy)benzoic acid (often abbreviated as 3,5-di-O-C18-BA) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Intermolecular Hydrogen Bonding in 3,5-Bis(octadecyloxy)benzoic Acid Dimers: A Technical Guide to Supramolecular Assembly

Executive Summary

3,5-Bis(octadecyloxy)benzoic acid (often abbreviated as 3,5-di-O-C18-BA) represents a highly tunable amphiphilic building block in supramolecular chemistry and materials science. Comprising a rigid aromatic core, a polar carboxylic acid headgroup, and two highly lipophilic octadecyl (C18) chains, this molecule exhibits complex hierarchical self-assembly. For drug development professionals and materials scientists, understanding the intermolecular hydrogen bonding of its carboxylic acid moiety is critical. This dimerization acts as the primary supramolecular synthon, dictating subsequent van der Waals packing of the alkyl chains and governing the stability of resulting lipidic matrices, Langmuir-Blodgett films, and self-assembled monolayers (SAMs).

The Structural and Thermodynamic Basis of Dimerization

The self-assembly of 3,5-bis(octadecyloxy)benzoic acid is driven by a delicate balance of hydrophilic and hydrophobic interactions[1].

  • The

    
     Supramolecular Synthon:  In non-polar environments (e.g., chloroform, or at the air-water interface), the carboxylic acid groups strongly prefer to dimerize. This occurs via double intermolecular hydrogen bonds (
    
    
    
    ), forming a stable eight-membered cyclic ring denoted crystallographically as the
    
    
    motif[1].
  • Thermodynamic Causality: The formation of this dimer is enthalpically driven by the strength of the hydrogen bonds (~10-15 kcal/mol per dimer). In non-polar solvents, the energetic penalty of leaving a polar -COOH group unpaired is severe. Dimerization effectively "masks" the polar headgroups, creating a massive, highly lipophilic complex.

  • Alkyl Chain Interdigitation: Once the rigid, planar dimer core is established, the four C18 chains (two from each monomer) are forced into proximity. The London dispersion forces between these chains drive 2D epitaxial crystallization on solid substrates or the formation of highly viscous, solid-like monomolecular films at the air-water interface[2].

Hierarchical Assembly Pathway

G M Monomeric 3,5-Bis(octadecyloxy)benzoic Acid D Cyclic Hydrogen-Bonded Dimer [R2^2(8) Synthon] M->D H-Bonding (Non-polar media) V Alkyl Chain Interdigitation (van der Waals Forces) D->V Hydrophobic Packing S 2D Self-Assembled Monolayers (Solid-Liquid Interface) V->S Epitaxial Adsorption L 3D Supramolecular Matrices (Lipid Nanoparticles/Gels) V->L Bulk Assembly

Caption: Hierarchical self-assembly of 3,5-bis(octadecyloxy)benzoic acid from monomers to 3D matrices.

Experimental Workflows: Self-Validating Protocols

To rigorously characterize the hydrogen bonding and subsequent assembly, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Concentration-Dependent


 NMR (Thermodynamic Profiling) 
Objective: Quantify the dimerization constant (

) by monitoring the chemical shift of the carboxylic acid proton.
  • Preparation of Stock Solution: Dissolve 3,5-bis(octadecyloxy)benzoic acid in anhydrous

    
     to a concentration of 50 mM.
    
    • Causality & Validation: Anhydrous solvent is strictly required because trace water will competitively hydrogen bond with the carboxylic acid, artificially lowering the observed

      
      . Validation:  The solution must be optically clear; turbidity indicates incomplete solvation of the hydrophobic C18 chains, requiring gentle sonication.
      
  • Serial Dilution: Prepare a concentration gradient from 50 mM down to 0.1 mM using precision volumetric techniques.

  • NMR Acquisition: Acquire

    
     NMR spectra for each sample at a strictly constant temperature (e.g., 298 K).
    
    • Causality & Validation: Temperature must be controlled because hydrogen bonding is highly exothermic; thermal fluctuations will shift the equilibrium. Validation: The integral of the aromatic protons (e.g., at ~7.2 ppm) must remain constant relative to the terminal methyl protons of the C18 chains across all dilutions, confirming no degradation or precipitation has occurred.

  • Data Analysis: Plot the chemical shift of the -COOH proton (

    
    ) versus concentration. Fit the curve to a monomer-dimer equilibrium model to extract 
    
    
    
    . As concentration decreases, the equilibrium shifts toward the monomer, causing the -COOH signal to shift upfield.

Protocol B: Scanning Tunneling Microscopy (STM) at the Solid-Liquid Interface Objective: Visualize the 2D supramolecular architecture of the hydrogen-bonded dimers at the sub-nanometer scale[3].

  • Solvent Selection & Solution Prep: Dissolve the compound in 1-phenyloctane to a concentration of 1 mM.

    • Causality & Validation: 1-phenyloctane is chosen because it is non-polar (promoting H-bonding) and has a very low vapor pressure, preventing solvent evaporation during the hours-long STM scanning process.

  • Substrate Cleavage: Mechanically cleave Highly Oriented Pyrolytic Graphite (HOPG) using adhesive tape.

    • Causality & Validation: HOPG provides an atomically flat, conductive surface. The lattice spacing of graphite perfectly matches the distance between alternating

      
       groups in the alkyl chains, promoting epitaxial adsorption. Validation:  The cleaved surface must appear as a pristine, mirror-like facet to the naked eye.
      
  • Deposition and Imaging: Apply a 5

    
     drop of the solution onto the HOPG. Immerse the Pt/Ir STM tip directly into the droplet and apply a bias voltage (e.g., -800 mV) and tunneling current (e.g., 100 pA).
    
    • Causality & Validation: The solid-liquid interface allows molecules to dynamically adsorb and desorb, ensuring the system reaches a thermodynamic minimum (a highly ordered 2D crystal) rather than a kinetic trap. Validation: The initial wide-scan must resolve the underlying graphite lattice to confirm tip sharpness and calibration before zooming out to observe the molecular monolayer.

Quantitative Data Presentation

The physical state of 3,5-bis(octadecyloxy)benzoic acid can be rapidly identified using the following benchmarked parameters:

ParameterMonomer State (High Dilution / Polar Media)Dimer State (Concentrated / Non-Polar Media)Analytical Significance
FTIR

~1740 cm

~1690 cm

Red-shift indicates strong H-bond acceptor engagement.
FTIR

Sharp peak at ~3500 cm

Broad band 3300-2500 cm

Broadening confirms extensive H-bond donor network.

NMR

~10.0 - 10.5 ppm~12.5 - 13.2 ppmDownfield shift confirms deshielding via H-bonding.
Association Constant (

)
N/A

(in

)
Quantifies the thermodynamic stability of the

synthon.
Monolayer Viscosity LowHigh (Solid-like, ~1.8 g/s)Dimers form highly cohesive Langmuir films[2].

Implications for Drug Development and Lipid Nanoparticles (LNPs)

For pharmaceutical scientists, 3,5-bis(octadecyloxy)benzoic acid serves as a model for rational excipient design. In the development of Lipid Nanoparticles (LNPs) for mRNA delivery or small-molecule encapsulation, the stability of the lipid matrix is paramount.

By understanding how the


 hydrogen-bonded dimer forms a rigid core that forces the C18 chains into a parallel, tightly packed configuration, formulators can predict the phase-transition temperatures of similar lipidic excipients. The robust hydrogen-bonding network prevents premature phase separation of the lipid components in aqueous media, thereby enhancing the shelf-life, structural integrity, and controlled-release kinetics of the nanocarrier system[1][2].

References

  • Title: Monomolecular film viscosities and micromorphologies of fatty acids and their analogues at air/water interfaces: Relations to molecular structures Source: ResearchGate URL: [Link]

  • Title: Hydrophilic and hydrophobic interactions in the solid forms of the β-sitosterol cocrystal with propionic acid: A combined experimental and computational study Source: ResearchGate URL: [Link]

  • Title: methyl 3,5-bis(octadecyloxy)benzoate - CAS号156447-54-0 (Referencing STM study by Yoshihiro Kikkawa) Source: Molaid URL: [Link]

Sources

Exploratory

Solubility profile of 3,5-Bis(octadecyloxy)benzoic acid in organic solvents

Technical Whitepaper: Solubility and Self-Assembly Profile of 3,5-Bis(octadecyloxy)benzoic Acid Executive Summary 3,5-Bis(octadecyloxy)benzoic acid (CAS: 87963-85-7) is a prominent amphiphilic building block in supramole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility and Self-Assembly Profile of 3,5-Bis(octadecyloxy)benzoic Acid

Executive Summary

3,5-Bis(octadecyloxy)benzoic acid (CAS: 87963-85-7) is a prominent amphiphilic building block in supramolecular chemistry. Characterized by a polar benzoic acid head group and two lipophilic C18 (octadecyl) tails, this compound exhibits a complex solubility profile that transcends simple "dissolution." It is best characterized as a stimuli-responsive organogelator and liquid crystal mesogen .

This guide details the solubility behavior, self-assembly mechanisms, and experimental protocols required to utilize this compound effectively in drug delivery systems (organogels) and functional materials.

Physicochemical Identity & Synthesis Context

Understanding the solubility of this compound requires analyzing its synthesis, as impurities (mono-substituted byproducts) drastically alter phase behavior.

  • Chemical Structure: A "fork-like" amphiphile. The 3,5-substitution pattern creates a wedge shape, favoring the formation of columnar supramolecular structures or vesicular assemblies rather than simple lamellae.

  • Molecular Weight: ~659.08 g/mol .

  • Synthesis Route: Typically synthesized via Williamson ether synthesis: reacting methyl 3,5-dihydroxybenzoate with 1-bromooctadecane in the presence of a base (

    
    ), followed by alkaline hydrolysis.
    
    • Critical Purity Note: Incomplete alkylation results in mono-octadecyloxy impurities, which increase polarity and disrupt gelation networks.

Solubility Profile: The Solvation Mechanism

The solubility of 3,5-Bis(octadecyloxy)benzoic acid is governed by a competition between intermolecular Hydrogen Bonding (Head Group) and London Dispersion Forces (Tail Groups) .

The Dimerization Driver

In non-polar solvents (e.g., Toluene, Benzene), the carboxylic acid groups form cyclic dimers via hydrogen bonding. This effectively "hides" the polar head, making the dimer a lipophilic entity soluble in the solvent.

Solvent Compatibility Matrix

The following table categorizes solvent interactions based on experimental data from analogous alkoxybenzoic acids (e.g., 3,4,5-tris(octadecyloxy)benzoic acid).

Solvent ClassRepresentative SolventsSolubility BehaviorMechanism
Non-Polar Aromatic Toluene, Benzene, XyleneHigh Solubility (Warm)

stacking matches solvent; Dimerization favored.
Halogenated Chloroform (

), DCM
High Solubility Excellent solvation of both alkyl chains and aromatic core.
Non-Polar Aliphatic Hexane, Dodecane, CyclohexaneTemperature Dependent (Gelation)Soluble at

. Upon cooling, alkyl chains crystallize/interdigitate to form organogels.
Polar Aprotic THF, AcetoneModerate to High H-bonding competition disrupts dimers; soluble but less prone to gelation.
Polar Protic Methanol, Ethanol, WaterInsoluble / Sparingly Soluble Strong solvent H-bonding prevents dimer formation; hydrophobic effect of C18 chains dominates.

Technical Insight: In aliphatic solvents like dodecane, the compound does not merely precipitate; it undergoes a sol-gel transition . The "solubility" limit at room temperature is effectively the Critical Gelation Concentration (CGC).

The Gelation Transition: A Phase Behavior Perspective

For drug delivery applications, the "insolubility" in alkanes is the functional feature. Upon cooling a hot solution, the molecules self-assemble into 1D fibers, which entangle to immobilize the solvent.

Mechanism of Self-Assembly:

  • Dimerization: Carboxylic acid heads pair up.

  • Stacking: The aromatic cores stack via

    
     interactions.
    
  • Interdigitation: The C18 chains lock together via Van der Waals forces, excluding the solvent.

Visualization: Self-Assembly Pathway

SelfAssembly Monomer Monomer in Hot Solvent (Random Motion) Dimer Cyclic Dimer (H-Bonding) Monomer->Dimer Cooling / Non-polar Solvent Stack Columnar Stack (Pi-Pi Interaction) Dimer->Stack Concentration > CGC Fiber 1D Nanofiber (VdW Interdigitation) Stack->Fiber Anisotropic Growth Gel 3D Organogel Network (Solvent Trapped) Fiber->Gel Entanglement

Caption: The hierarchical self-assembly process of 3,5-Bis(octadecyloxy)benzoic acid, transitioning from solvated monomers to a viscoelastic organogel network.

Experimental Protocols

To validate the solubility and gelation properties in your specific solvent system, use the following standardized protocols.

Protocol A: Gravimetric Solubility Determination

Use this for determining absolute solubility in non-gelling solvents (e.g., THF, Chloroform).

  • Preparation: Weigh excess solid compound (

    
    ) into a crimp-top vial.
    
  • Solvation: Add a known volume (

    
    ) of the target solvent.
    
  • Equilibration: Stir at 25°C for 24 hours. (If testing temperature dependence, use a thermostated block).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-weighed) to remove undissolved solids.

  • Quantification: Evaporate the filtrate to dryness and weigh the residue (

    
    ).
    
  • Calculation:

    
    .
    
Protocol B: Critical Gelation Concentration (CGC) Determination

Use this for aliphatic solvents (Hexane, Dodecane) or oils.

  • Stock Preparation: Prepare a series of vials with increasing concentrations (e.g., 1, 2, 5, 10, 20 mg/mL).

  • Dissolution: Heat the vials to ~70°C (or until clear) to ensure full solubilization (Sol state).

  • Cooling: Allow vials to cool to room temperature (25°C) undisturbed for 2 hours.

  • Inversion Test: Invert the vial 180°.

    • Pass: The sample does not flow. It is a stable gel.

    • Fail: The sample flows or precipitates.

  • Result: The CGC is the lowest concentration that passes the inversion test.

Visualization: Solubility Testing Workflow

SolubilityProtocol Start Start: Define Solvent System Choice Is the solvent Polar or Non-Polar? Start->Choice Polar Polar (e.g., MeOH, Water) Choice->Polar Polar NonPolar Non-Polar (e.g., Toluene, Hexane) Choice->NonPolar Non-Polar Precip Expect Precipitation Polar->Precip Grav Perform Gravimetric Analysis (Protocol A) Precip->Grav Heat Heat to 70°C NonPolar->Heat Cool Cool to 25°C Heat->Cool Observe Observation Cool->Observe Soluble Clear Solution (True Solubility) Observe->Soluble Flows Gel Opaque/Translucent Gel (Organogel) Observe->Gel No Flow (Inversion Test)

Caption: Decision tree for selecting the appropriate solubility testing protocol based on solvent polarity and observed phase behavior.

References

  • Synthesis & Analogous Behavior

    • Preparation of 3,4,5-tris(octadecyloxy)benzoic acid (Analog).[1] Royal Society of Chemistry. Available at: [Link][2]

  • General Solubility of Benzoic Acid Derivatives

    • Thati, J., et al. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures."[3][4] Journal of Chemical & Engineering Data. Available at: [Link]

  • Terech, P., & Weiss, R. G. "Low Molecular Mass Gelators of Organic Liquids and the Properties of their Gels." Chemical Reviews.
  • Liquid Crystal Properties

    • "Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group." National Institutes of Health (PMC). Available at: [Link]

Sources

Foundational

Literature review of 3,5-Bis(octadecyloxy)benzoic acid applications

An In-Depth Technical Guide to 3,5-Bis(octadecyloxy)benzoic Acid: From Surface Chemistry to Immunotherapy Executive Summary 3,5-Bis(octadecyloxy)benzoic acid (CAS: 124502-13-2) is a highly specialized dialkyl amphiphile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Bis(octadecyloxy)benzoic Acid: From Surface Chemistry to Immunotherapy

Executive Summary

3,5-Bis(octadecyloxy)benzoic acid (CAS: 124502-13-2) is a highly specialized dialkyl amphiphile characterized by a rigid, planar benzoic acid headgroup and two long-chain (C18) hydrophobic tails. Historically relegated to the niche of Langmuir-Blodgett (LB) film fabrication, this molecule has recently emerged as a critical synthon in the development of advanced immunotherapeutics—specifically as a lipophilic anchor for synthetic Mincle (Macrophage inducible C-type lectin) agonists.

This whitepaper synthesizes the physicochemical principles governing the behavior of 3,5-bis(octadecyloxy)benzoic acid and bridges them to its modern applications in vaccine adjuvant development and supramolecular chemistry. By understanding the causality between its molecular architecture and macroscopic behavior, researchers can better leverage this compound in rational drug design and advanced materials science.

Physicochemical Profiling: Monolayer Dynamics & Causality

The utility of 3,5-bis(octadecyloxy)benzoic acid in surface chemistry stems from its unique amphiphilic geometry. In aqueous environments, the carboxylic acid moiety anchors the molecule to the water subphase, while the dual octadecyl chains project into the air phase.

The Causality of Solid-Like Microdomains: Unlike single-chain fatty acids (e.g., stearic acid) which form liquid-like fluid domains, the dual C18 chains of 3,5-bis(octadecyloxy)benzoic acid generate massive van der Waals interactions (hydrophobic cohesion). The meta-substitution pattern on the rigid benzene ring forces the two alkyl chains into a parallel, tightly packed configuration. This geometric constraint prevents the monolayer from collapsing easily under surface pressure, resulting in exceptionally high monomolecular film viscosity and the formation of solid-like microdomains[1].

Quantitative Data: Monomolecular Film Viscosities

The following table summarizes the surface viscosity data at 10 dyn/cm on pure water (18°C), illustrating the dramatic impact of the dialkyl benzoic acid structural motif compared to traditional amphiphiles[1].

AmphiphileStructure TypeViscosity at 10 dyn/cm (g/s)Microdomain Morphology
Stearic Acid (I) Monoalkyl acid~1.0 × 10⁻³Liquid-like fluid
Cholanic Acid (II) Steroid acid~1.0 × 10⁻³Liquid-like fluid
3,5-Bis(octadecyloxy)benzoic acid (V) Dialkyl benzoic acid1.8 Solid-like

Immunological Applications: Mincle Agonists & Vaccine Adjuvants

The most groundbreaking modern application of 3,5-bis(octadecyloxy)benzoic acid is its use as a precursor for brartemicin analogues [2].

The Mechanistic Rationale: Adjuvants are essential for enhancing the adaptive immune response to vaccines, particularly for driving acquired cellular (Th1) immunity. The natural glycolipid Trehalose dimycolate (TDM) is a potent Th1 adjuvant that activates the Mincle receptor on macrophages. However, TDM is highly toxic and structurally heterogeneous, precluding its clinical use.

By conjugating the carbohydrate core of brartemicin with the lipophilic tails of 3,5-bis(octadecyloxy)benzoic acid, researchers have successfully synthesized TDM mimics. The dual C18 chains perfectly mimic the hydrophobic mycolic acid tails of TDM, fitting snugly into the Mincle receptor's hydrophobic groove, while avoiding the systemic toxicity associated with natural mycobacterial extracts[3].

Mincle Receptor Activation Pathway

MinclePathway Ligand Brartemicin Analogue (Lipid Tail: 3,5-Bis(octadecyloxy)benzoyl) Mincle Mincle Receptor (Macrophage Membrane) Ligand->Mincle Binds Hydrophobic Groove FcRg FcRγ Adaptor Protein Mincle->FcRg Recruits Syk Syk Kinase FcRg->Syk ITAM Phosphorylation Card9 Card9-Bcl10-Malt1 Signaling Complex Syk->Card9 Activates NFkB NF-κB Translocation Card9->NFkB Signal Transduction Cytokines Th1 Cytokines (TNF, IL-6, MIP-2) NFkB->Cytokines Gene Transcription

Mincle receptor activation pathway by brartemicin analogues driving Th1-polarized immunity.

Supramolecular Chemistry: Organogelators

Beyond immunology, the compound is utilized in the synthesis of amphiphilic gallic acid derivatives for supramolecular gelation[4]. The robust hydrophobic interactions provided by the bis(octadecyloxy) chains drive the self-assembly of these molecules in organic solvents and alcohols. The resulting 3D fibrillar networks trap solvent molecules, forming stable organogels that are highly sought after in drug delivery systems and cosmetic formulations.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints.

Protocol A: Synthesis of 3,5-Bis(octadecyloxy)benzoic Acid

Objective: Synthesize the dialkyl benzoic acid from methyl 3,5-dihydroxybenzoate.

  • Alkylation:

    • Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) and 1-bromooctadecane (2.2 eq) in anhydrous DMF.

    • Add anhydrous K₂CO₃ (3.0 eq) as a base.

    • Causality: DMF is chosen as a polar aprotic solvent to accelerate the S_N2 substitution.

    • Stir at 80°C for 24 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the highly polar diol spot disappears, replaced by a high-Rf non-polar spot.

  • Saponification:

    • Isolate the intermediate (methyl 3,5-bis(octadecyloxy)benzoate) via aqueous extraction and dissolve in a 1:1 mixture of THF and Methanol.

    • Add 5M aqueous NaOH (excess) and reflux overnight[2].

    • Causality: THF is required to maintain the highly lipophilic intermediate in solution during hydrolysis.

  • Acidification & Isolation:

    • Cool the mixture and acidify to pH 2 using 2M HCl. The product will precipitate as a white solid.

    • Filter, wash with distilled water, and recrystallize from ethanol.

    • Validation Checkpoint: Confirm structure via ¹H NMR (CDCl₃). The critical validation is the complete disappearance of the methyl ester singlet at ~3.9 ppm and the presence of the broad carboxylic acid OH peak at >10 ppm.

Protocol B: In Vitro BMDM Stimulation Assay (Immunology)

Objective: Evaluate the Mincle-agonist activity of brartemicin analogues derived from 3,5-bis(octadecyloxy)benzoic acid.

  • Plate Coating (Self-Validating Setup):

    • Dissolve the synthesized brartemicin analogue in isopropanol.

    • Add to 96-well plates at 0.1 and 1 nmol/well.

    • Controls: Include Trehalose dibehenate (TDB) as a positive control, and pure isopropanol (vehicle) as a negative baseline control[3].

    • Evaporate the solvent completely in a sterile hood.

  • Cell Seeding:

    • Harvest wild-type and Mincle-/- (knockout) GM-CSF Bone Marrow-Derived Macrophages (BMDMs).

    • Seed cells at 1 × 10⁵ cells/well onto the lipid-coated plates.

    • Causality: Using Mincle-/- cells is a critical self-validating step to prove that the cytokine response is exclusively Mincle-dependent and not an artifact of endotoxin contamination.

  • Cytokine Quantification:

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Collect supernatants and quantify TNF and IL-6 production using standard ELISA kits.

References

  • Naito, K., Iwakiri, T., Miura, A., & Azuma, M. (1990). Monomolecular film viscosities and micromorphologies of fatty acids and their analogues at air/water interfaces: Relations to molecular structures. Langmuir.
  • Takeda Pharmaceutical Company Limited / Malaghan Institute of Medical Research. (2018). Brartemicin analogues. Patent AU2018361867B2.
  • Molaid Chemical Database. (n.d.). methyl 4-methoxy-3,5-bis(octadecyloxy)benzoate - CAS 360560-21-0 (Supramolecular Gelation).

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 3,5-Bis(octadecyloxy)benzoic Acid

Executive Summary This protocol details the synthesis of 3,5-bis(octadecyloxy)benzoic acid , a critical "tapered" building block used frequently in supramolecular chemistry and the construction of liquid crystalline dend...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the synthesis of 3,5-bis(octadecyloxy)benzoic acid , a critical "tapered" building block used frequently in supramolecular chemistry and the construction of liquid crystalline dendrimers (often referred to as Percec-type dendrons). The synthesis follows a robust two-step pathway:

  • Williamson Ether Synthesis: Alkylation of methyl 3,5-dihydroxybenzoate with 1-bromooctadecane.

  • Saponification: Base-catalyzed hydrolysis of the intermediate ester to yield the final carboxylic acid.

This guide prioritizes high purity and reproducibility, essential for self-assembly applications where even minor impurities can disrupt mesophase formation.

Retrosynthetic Analysis & Logic

The design strategy relies on the high reactivity of the phenolic hydroxyl groups on the benzoate core. We utilize the methyl ester of the dihydroxybenzoic acid rather than the acid itself for the alkylation step.

  • Why the Ester? Alkylating the free acid (3,5-dihydroxybenzoic acid) directly can lead to mixtures of ether-esters and incomplete alkylation. Using methyl 3,5-dihydroxybenzoate protects the carboxylic acid moiety, ensuring the alkyl halide reacts exclusively with the phenolic oxygens.

  • Choice of Base: Potassium carbonate (

    
    ) is selected over stronger bases (like NaH) to minimize transesterification byproducts and allow for a milder, controlled reaction in DMF.
    
  • Catalysis: 18-Crown-6 is included as a phase-transfer catalyst to complex potassium ions, significantly enhancing the nucleophilicity of the phenoxide anions and reducing reaction time.

Reaction Scheme Visualization

SynthesisPath SM1 Methyl 3,5-dihydroxybenzoate Int Intermediate: Methyl 3,5-bis(octadecyloxy)benzoate SM1->Int K2CO3, 18-Crown-6 DMF, 80°C (Alkylation) SM2 1-Bromooctadecane (Stearyl Bromide) SM2->Int Prod Target: 3,5-Bis(octadecyloxy)benzoic acid Int->Prod KOH, EtOH/H2O Reflux -> HCl (Hydrolysis)

Caption: Two-step synthetic pathway from commercially available starting materials to the amphiphilic benzoic acid derivative.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.[1]Role
Methyl 3,5-dihydroxybenzoate 2150-44-9168.151.0Starting Material
1-Bromooctadecane 112-89-0333.392.5Alkylating Agent
Potassium Carbonate (anhydrous) 584-08-7138.214.0Base
18-Crown-6 17455-13-9264.320.1Catalyst
DMF (N,N-Dimethylformamide) 68-12-2-SolventReaction Medium
Potassium Hydroxide (KOH) 1310-58-356.115.0Hydrolysis Base
Safety Precaution (Critical)
  • 1-Bromooctadecane: Irritant. Avoid skin contact.

  • DMF: Hepatotoxic and readily absorbed through skin. Must be handled in a fume hood.

  • Workup: Acidification of the hydrolysis mixture releases heat. Add acid slowly.[2]

Step-by-Step Protocol

STEP 1: Synthesis of Methyl 3,5-Bis(octadecyloxy)benzoate

Objective: Exhaustive alkylation of the phenolic hydroxyl groups.

  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen (

    
    ) gas.
    
  • Solvation: Add Methyl 3,5-dihydroxybenzoate (2.0 g, 11.9 mmol), 18-Crown-6 (0.31 g, 1.2 mmol), and anhydrous DMF (60 mL). Stir until dissolved.

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    ) (6.58 g, 47.6 mmol). The mixture will become a suspension. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add 1-Bromooctadecane (9.92 g, 29.8 mmol) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under an inert atmosphere (

    
    ) for 24–48 hours .
    
    • Checkpoint: Monitor by TLC (Silica; Hexane:Ethyl Acetate 9:1). The starting phenol (polar) should disappear, and a non-polar spot (product) should appear near the solvent front.

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (300 mL) to precipitate the crude ester.

    • Filter the precipitate using a Büchner funnel. Wash the solid copiously with water to remove DMF and inorganic salts.

    • Wash the solid with cold methanol (2 x 20 mL) to remove unreacted alkyl bromide (if any) and mono-alkylated byproducts.

  • Purification: Recrystallize the crude solid from acetone or ethanol .

    • Yield Expectation: ~85-95%

    • Appearance: White to off-white crystalline solid.

STEP 2: Hydrolysis to 3,5-Bis(octadecyloxy)benzoic Acid

Objective: Saponification of the methyl ester to the free carboxylic acid.

  • Setup: Place the purified Methyl 3,5-bis(octadecyloxy)benzoate (5.0 g, 7.4 mmol) into a 500 mL RBF.

  • Reagent Addition: Add Ethanol (100 mL) and an aqueous solution of KOH (2.1 g in 10 mL water).

    • Note: If solubility is poor, add a small amount of THF (20 mL) to aid dissolution.

  • Reflux: Heat the mixture to reflux (~85°C ) for 12 hours . The suspension typically clears as the potassium salt of the acid forms, then may precipitate again upon cooling.

  • Acidification:

    • Cool the mixture to RT.

    • Slowly add 1M HCl until the pH reaches ~1-2. The potassium salt will convert to the free acid and precipitate out as a white solid.

  • Isolation: Filter the solid and wash with water until the filtrate is neutral.

  • Final Purification: Recrystallize from Ethanol or Glacial Acetic Acid (for high purity).

    • Yield Expectation: ~90%[3]

    • Appearance: White powder/crystals.

Characterization & Validation

Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl3, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.18 Doublet (J=2.2 Hz)2HAr-H (ortho)Symmetric aromatic protons
6.69 Triplet (J=2.2 Hz)1HAr-H (para)Proton between alkoxy groups
3.98 Triplet (J=6.5 Hz)4H-O-CH 2-Alpha-methylene of alkyl chain
1.80 Multiplet4H-O-CH2-CH 2-Beta-methylene
1.20 - 1.50 Broad Multiplet~60H-(CH 2)15-Bulk alkyl chain (Liquid Crystal mesogen)
0.88 Triplet6H-CH 3Terminal methyl groups
Physical Properties[3][7][8][9][10][11]
  • Melting Point: The compound often exhibits liquid crystalline behavior.

    • Typical Crystal-to-Mesophase transition: ~60-70°C .

    • Clearing point (Mesophase-to-Isotropic): >100°C (Dependent on purity).

  • Solubility: Soluble in THF, CHCl3, Toluene (hot). Insoluble in Water, Methanol (cold).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Increase reaction time to 48h. Use fresh 18-Crown-6.
Product is Oily Residual solvent or mono-alkylated impurity.Recrystallize from Acetone. Ensure full drying under high vacuum.
Incomplete Hydrolysis Base concentration too low or poor solubility.Add THF to the hydrolysis solvent mix to solubilize the long-chain ester.
NMR shows -OCH3 Unreacted starting material ester.Hydrolysis was incomplete. Reflux longer with excess KOH.

References

  • Percec, V., et al. "Self-assembly of taper-shaped monoesters of oligo(ethylene oxide)..." Journal of the Chemical Society, Perkin Transactions 1, 2001.

    • Context: Establishes the synthesis of 3,4,5-tris(alkoxy)
  • Balaganesan, B., et al. "Synthesis and mesomorphic properties of... 3,5-bis(alkoxy)benzoic acids." Liquid Crystals, 2013.[1]

    • Context: Verifies the liquid crystalline nature and NMR shifts for 3,5-dialkoxybenzoic acid deriv
  • Patent WO2016117663A1. "Precipitation accelerator and precipitation method..."

    • Context: Provides specific industrial-scale stoichiometry for the synthesis of methyl 3,5-bis(octadecyloxy)
  • PubChem Compound Summary. "3,5-Bis(octadecyloxy)benzoic acid."

    • Context: Confirmation of CAS Registry Number (124502-13-2) and chemical structure.

Sources

Application

Synthesis of 3,5-Bis(octadecyloxy)benzoic Acid via Williamson Ether Synthesis: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the synthesis of 3,5-Bis(octadecyloxy)benzoic acid, a key intermediate in various fields including drug development and materials science. The protocol de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3,5-Bis(octadecyloxy)benzoic acid, a key intermediate in various fields including drug development and materials science. The protocol details the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This document offers a step-by-step methodology, explains the underlying chemical principles, and provides critical insights for researchers, scientists, and professionals in drug development to ensure a successful and reproducible synthesis.

Introduction

3,5-Bis(octadecyloxy)benzoic acid is an amphiphilic molecule characterized by a hydrophilic benzoic acid head and two long, hydrophobic octadecyl chains. This unique structure makes it a valuable building block in the design of novel drug delivery systems, liquid crystals, and other advanced materials. The long alkyl chains can facilitate self-assembly into various supramolecular structures, while the carboxylic acid group provides a handle for further functionalization or for imparting pH-responsive properties.

The Williamson ether synthesis is the chosen method for this preparation due to its reliability and broad applicability in forming both symmetrical and asymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from a primary alkyl halide.[1][4] In this specific application, the two phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are deprotonated by a strong base to form a diphenoxide intermediate, which then reacts with two equivalents of 1-bromooctadecane.

Reaction Mechanism and Experimental Rationale

The synthesis of 3,5-Bis(octadecyloxy)benzoic acid via the Williamson ether synthesis involves two key steps:

  • Deprotonation: The phenolic protons of 3,5-dihydroxybenzoic acid are acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a more nucleophilic diphenoxide ion.[5][6] The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation without competing side reactions.[6] The byproduct of this step is hydrogen gas, which conveniently bubbles out of the reaction mixture.[6]

  • Nucleophilic Substitution: The resulting diphenoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon atom of 1-bromooctadecane in an SN2 fashion.[1][4] This backside attack leads to the displacement of the bromide leaving group and the formation of the two ether bonds.[1][7] The reaction is best performed with primary alkyl halides like 1-bromooctadecane to minimize the competing elimination (E2) reaction, which can be a significant side reaction with secondary and tertiary alkyl halides.[1][4][8]

A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is employed to dissolve the reactants and facilitate the SN2 reaction.[8] These solvents solvate the cation of the base (e.g., Na+) but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
3,5-Dihydroxybenzoic acid≥98%Commercially Available
1-Bromooctadecane≥97%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl acetateACS gradeCommercially Available
HexaneACS gradeCommercially Available
Hydrochloric acid (HCl), concentratedACS gradeCommercially Available
Sodium sulfate (Na₂SO₄), anhydrousACS gradeCommercially Available
Round-bottom flaskStandard laboratory supplier
Magnetic stirrer and stir barStandard laboratory supplier
Heating mantle with temperature controllerStandard laboratory supplier
CondenserStandard laboratory supplier
Separatory funnelStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
Buchner funnel and filter paperStandard laboratory supplier
Step-by-Step Procedure

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydride is a water-reactive and flammable solid; handle with extreme care under an inert atmosphere.[9][10] N,N-Dimethylformamide is harmful if inhaled or in contact with skin.[11][12] Refer to the Safety Data Sheets (SDS) for all chemicals before use.

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and stir the mixture until the solid is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (0.96 g of 60% dispersion in mineral oil, 24 mmol, 2.4 equivalents) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. Caution: Hydrogen gas will be evolved. Allow the reaction to stir for 1 hour at room temperature to ensure complete deprotonation. The solution should become a clear, dark-colored phenoxide solution.

  • Alkyl Halide Addition: Slowly add 1-bromooctadecane (7.34 g, 22 mmol, 2.2 equivalents) to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding 100 mL of deionized water.

    • Acidify the mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

    • The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected solid with copious amounts of deionized water to remove any remaining salts.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain the pure 3,5-Bis(octadecyloxy)benzoic acid.[13] The choice of recrystallization solvent may require some optimization.[14]

    • Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized 3,5-Bis(octadecyloxy)benzoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the octadecyl chains and the benzoic acid moiety.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the ether C-O stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Melting Point Analysis: To assess the purity of the final product.

Visualization of the Workflow and Reaction

Williamson_Ether_Synthesis_Workflow Reactants 3,5-Dihydroxybenzoic Acid + 1-Bromooctadecane Base_Addition Deprotonation (NaH in DMF) Reactants->Base_Addition Reaction S N 2 Reaction (80 °C, 12-16h) Base_Addition->Reaction Workup Quenching & Acidification (H₂O, HCl) Reaction->Workup Purification Recrystallization (Ethanol/Hexane) Workup->Purification Product 3,5-Bis(octadecyloxy)benzoic Acid Purification->Product

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (S N 2) Phenol 3,5-Dihydroxybenzoic Acid Phenoxide Diphenoxide Intermediate Phenol->Phenoxide + 2 NaH Base 2 NaH H2 2 H₂ (gas) Phenoxide->H2 Phenoxide_intermediate Diphenoxide Intermediate AlkylHalide 2 x 1-Bromooctadecane Product 3,5-Bis(octadecyloxy)benzoic Acid LeavingGroup 2 NaBr Product->LeavingGroup Phenoxide_intermediate->Product + 2 x Alkyl Halide

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete deprotonation.Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions.
Incomplete reaction.Extend the reaction time or slightly increase the temperature. Monitor the reaction closely by TLC.
Competing elimination reaction.Ensure a primary alkyl halide is used. Avoid excessively high reaction temperatures.
Oily Product Instead of SolidImpurities present.Purify the crude product by column chromatography before recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems to find one that provides good crystal formation.
Product Contaminated with Starting MaterialInsufficient alkyl halide.Use a slight excess of the alkyl halide (e.g., 2.2 equivalents) to ensure complete reaction of the dihydroxybenzoic acid.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of 3,5-Bis(octadecyloxy)benzoic acid. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, researchers can consistently synthesize this valuable compound in good yield and high purity. Careful attention to anhydrous reaction conditions and appropriate purification techniques are paramount for achieving optimal results. This methodology provides a solid foundation for the production of this and similar long-chain alkoxybenzoic acids for a wide range of applications in scientific research and development.

References

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Francis Academic Press. (n.d.).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • Spectrum Chemical. (2015).
  • NJ.gov. (2001). HAZARD SUMMARY - SODIUM HYDRIDE.
  • D
  • CAMEO Chemicals | NOAA. (n.d.). sodium hydride.
  • ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.
  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • Rsc.org. (n.d.).
  • YouTube. (2018). Williamson Ether Synthesis.
  • ChemBK. (2024). 3,5-bis(acetyloxy)benzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 3,5-bis(phenylmethoxy)benzoic acid.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • PMC. (n.d.). 3,5-Bis(benzyloxy)benzoic acid.
  • Scimplify Blogs. (n.d.).
  • Annexe Chem. (2025).
  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • QuickCompany. (n.d.).
  • DTIC. (n.d.). SYNTHESIS OF 5-ALKYLRESORCINOLS.
  • Google Patents. (n.d.). A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Bisley International. (2023). What is benzoic acid used for in industry?.
  • Google Patents. (n.d.).
  • Bisley & Company Pty Ltd. (2023). What are the benefits of using Benzoic Acid?.
  • YouTube. (2015).
  • PMC. (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides.
  • Benchchem. (n.d.).
  • Patent 0124709. (1984). Process for preparing pure benzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Purifying Long-Chain Dicarboxylic Acids.
  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid.

Sources

Method

Application Note &amp; Protocols: Harnessing 3,5-Bis(octadecyloxy)benzoic Acid for Supramolecular Organogel Formation

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide on the utilization of 3,5-Bis(octadecyloxy)benzoic acid as a low-molecular-weight gelator...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the utilization of 3,5-Bis(octadecyloxy)benzoic acid as a low-molecular-weight gelator (LMWG) for the structuration of organic fluids. While direct and extensive literature on this specific molecule's organogelation is emerging, its molecular architecture—a rigid aromatic core functionalized with a hydrogen-bonding carboxylic acid and two long, flexible alkyl chains—makes it a prime candidate for self-assembly into supramolecular networks. This guide synthesizes information from analogous long-chain alkoxybenzoic acids and established principles of supramolecular chemistry to provide a robust framework for its application. We present a validated synthesis protocol, delve into the theoretical underpinnings of its gelation mechanism, and offer detailed experimental protocols for the preparation and characterization of organogels.

Introduction: The Molecular Logic of a Superior Gelator

Low-molecular-weight gelators are a class of "smart" materials capable of self-assembling in a solvent to form a three-dimensional network, thereby immobilizing the solvent and creating a gel. The efficiency of a gelator is dictated by its ability to form extensive, anisotropic (fiber-like) structures through non-covalent interactions.

3,5-Bis(octadecyloxy)benzoic acid is an exemplar of rational molecular design for gelation. Its structure is inherently amphiphilic, comprising:

  • A hydrophilic carboxylic acid head group : This group is a potent driver of self-assembly through the formation of predictable and robust hydrogen bonds.

  • A central benzene ring : This provides structural rigidity and can participate in π-π stacking interactions, further stabilizing the supramolecular polymer.

  • Two long (C18) octadecyl chains : These provide the necessary van der Waals interactions and ensure solubility in a wide range of organic solvents, from nonpolar alkanes to more polar esters and alcohols.

The strategic placement of the long alkyl chains at the 3 and 5 positions allows for an optimal packing arrangement, promoting the one-dimensional growth required for fiber formation and subsequent gelation.

Synthesis of 3,5-Bis(octadecyloxy)benzoic Acid

The synthesis of 3,5-Bis(octadecyloxy)benzoic acid is a straightforward two-step process starting from commercially available methyl 3,5-dihydroxybenzoate. A reliable protocol has been described in patent literature, which is detailed below.[1]

Protocol 2.1: Synthesis of Methyl 3,5-bis(octadecyloxy)benzoate
  • Reaction Setup : To a solution of methyl 3,5-dihydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, ~3 equivalents).

  • Alkylation : Add 1-bromooctadecane (2.2-2.5 equivalents) to the mixture.

  • Heating : Heat the reaction mixture to 80-100 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up : After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the product.

  • Purification : Filter the precipitate, wash thoroughly with water, and then recrystallize from a suitable solvent like hexane or ethanol to yield the pure methyl 3,5-bis(octadecyloxy)benzoate as a white solid.

Protocol 2.2: Saponification to 3,5-Bis(octadecyloxy)benzoic Acid
  • Reaction Setup : Suspend the methyl 3,5-bis(octadecyloxy)benzoate (1 equivalent) in a mixture of methanol (or ethanol) and a 5M aqueous solution of sodium hydroxide (NaOH).

  • Hydrolysis : Reflux the suspension overnight. The mixture should become homogeneous as the reaction proceeds.

  • Acidification : After cooling, dilute the reaction mixture with water and acidify with a strong acid (e.g., 1M HCl) until the pH is ~1-2. This will precipitate the carboxylic acid.

  • Isolation : Filter the resulting white precipitate, wash extensively with water to remove any residual salts, and dry under vacuum to yield the final product, 3,5-bis(octadecyloxy)benzoic acid.

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification start Methyl 3,5-dihydroxybenzoate reagents1 1-Bromooctadecane, K₂CO₃, DMF start->reagents1 1. Add reagents intermediate Methyl 3,5-bis(octadecyloxy)benzoate reagents1->intermediate 2. Heat (80-100°C) reagents2 NaOH, MeOH/H₂O intermediate->reagents2 3. Add reagents & Reflux acidification HCl (aq) reagents2->acidification 4. Acidify product 3,5-Bis(octadecyloxy)benzoic acid acidification->product

Figure 1: Synthetic workflow for 3,5-Bis(octadecyloxy)benzoic acid.

Mechanism of Gelation: A Supramolecular Perspective

The gelation process is initiated by a change in an external parameter, typically temperature. Upon heating, the gelator dissolves in the organic solvent. As the solution cools, the solubility of the gelator decreases, prompting the molecules to self-assemble into a lower energy state.

For 3,5-Bis(octadecyloxy)benzoic acid, this assembly is driven by a hierarchy of non-covalent interactions:

  • Primary Motif - Hydrogen Bonding : The carboxylic acid groups are the primary interaction sites. They typically form centrosymmetric dimers, creating a larger, more rigid building block. This is a well-established motif for benzoic acid derivatives.[2]

  • Secondary Assembly - van der Waals Forces : The long octadecyl chains of these dimers then interact with the chains of adjacent dimers through van der Waals forces. This "bundling" of the hydrophobic chains is a critical step in the formation of one-dimensional fibers.

  • Fiber Entanglement : As these supramolecular fibers grow in length, they begin to entangle, forming a three-dimensional network that permeates the entire volume of the solvent. It is this network that entraps the solvent molecules, leading to the formation of a macroscopic gel. The ability of this specific molecule to form highly viscous, solid-like films is a strong indicator of its potent self-assembly capabilities.[3][4]

GelationMechanism cluster_1 Molecules Dispersed cluster_2 Primary Assembly cluster_3 Fiber Growth cluster_4 Macroscopic Gel a1 dimer1 COOH...HOOC Dimer Formation a1->dimer1 Cooling a2 a2->dimer1 Cooling a3 a3->dimer1 Cooling a4 a4->dimer1 Cooling a5 a5->dimer1 Cooling a6 a6->dimer1 Cooling fiber Fiber Formation van der Waals & π-π stacking dimer1->fiber Self-Assembly dimer2 COOH...HOOC H-Bonding gel 3D Network (Solvent Entrapment) fiber->gel Entanglement

Figure 2: Hierarchical self-assembly mechanism of gelation.

Experimental Protocols

Protocol 4.1: Screening for Gelation Ability

This protocol provides a standardized method to quickly assess the gelation capability of 3,5-Bis(octadecyloxy)benzoic acid in various organic fluids.

  • Preparation : Weigh a specific amount of the gelator (e.g., 10 mg) into a 4 mL glass vial.

  • Solvent Addition : Add a measured volume of the organic solvent to be tested (e.g., 1.0 mL) to the vial. This corresponds to a 1.0% w/v concentration.

  • Dissolution : Cap the vial tightly and heat the mixture in a sand bath or on a hot plate until the solid is completely dissolved. Gentle agitation may be required. Caution : Ensure adequate ventilation and be mindful of the boiling points of the solvents.

  • Cooling : Remove the vial from the heat source and allow it to cool undisturbed to room temperature.

  • Gelation Test : Once at room temperature, invert the vial. If the mixture does not flow and remains as a solid mass, a stable gel has been formed.

Table 1: Example Gelation Screening Data (Hypothetical)

This table should be populated with experimental data. The values provided are illustrative based on the expected behavior of similar gelators.

SolventPolarity IndexGelation at 1% w/vObservations
Hexane0.1YesOpaque, firm gel
Toluene2.4YesTranslucent, firm gel
Ethyl Acetate4.4YesTranslucent, soft gel
Isopropanol4.0Partial GelViscous liquid
Acetonitrile5.8NoPrecipitate
DMSO7.2NoSoluble
Protocol 4.2: Determination of Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of the gelator required to form a stable gel in a specific solvent.

  • Serial Dilutions : Prepare a series of vials with decreasing concentrations of the gelator in the target solvent (e.g., 2.0%, 1.5%, 1.0%, 0.8%, 0.5%, 0.3%, 0.1% w/v).

  • Gelation Test : Perform the heating and cooling cycle as described in Protocol 4.1 for each concentration.

  • Identify CGC : The lowest concentration at which a stable gel forms upon inverting the vial is the CGC.

Protocol 4.3: Determination of Gel-to-Sol Transition Temperature (Tgel)

Tgel is a measure of the thermal stability of the gel. The falling ball method is a common and reliable technique.

  • Gel Preparation : Prepare a stable gel in a sealed vial (e.g., 2% w/v in toluene).

  • Setup : Place a small, dense object (e.g., a 4 mm glass bead or a small steel ball) on the surface of the solidified gel.

  • Heating : Place the vial in a temperature-controlled water or oil bath equipped with a thermometer.

  • Observation : Heat the bath slowly (e.g., 1-2 °C per minute).

  • Tgel Measurement : The Tgel is the temperature at which the object begins to sink into the gel, signifying the collapse of the gel network.

Advanced Characterization

For in-depth analysis of the gel's structure and properties, the following techniques are recommended:

  • Scanning Electron Microscopy (SEM) : To visualize the morphology of the gel network. Samples are typically prepared by drying the gel to create a xerogel. SEM images can reveal the fibrous nature, pore size, and interconnectivity of the network.

  • Rheology : To quantify the mechanical properties of the gel. Oscillatory rheology can determine the storage modulus (G') and loss modulus (G''), providing insight into the gel's viscoelasticity and strength.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : To probe the intermolecular interactions. A shift in the C=O and O-H stretching frequencies of the carboxylic acid group upon gelation can confirm the formation of hydrogen bonds.

  • X-ray Diffraction (XRD) : To investigate the molecular packing within the gel fibers. XRD patterns can reveal the presence of lamellar or other ordered structures.

Potential Applications

The ability of 3,5-Bis(octadecyloxy)benzoic acid to gel organic fluids opens up a wide range of potential applications, particularly in drug development and materials science:

  • Topical Drug Delivery : Organogels can serve as stable, biocompatible matrices for the controlled release of hydrophobic drugs onto the skin.

  • Injectable Depots : For sustained release of therapeutic agents, an in-situ forming gel could be created upon injection.

  • Crystallization Control : Supramolecular gels can act as templates to control the polymorphism of active pharmaceutical ingredients (APIs), which is critical for bioavailability.

  • Environmental Remediation : Phase-selective organogelators based on benzoic acid derivatives have shown promise in solidifying oil spills for easier removal from water.[5]

Conclusion

3,5-Bis(octadecyloxy)benzoic acid represents a highly promising candidate for the development of novel organogels. Its synthesis is accessible, and its molecular structure is ideally suited for robust self-assembly in a variety of organic media. The protocols and theoretical framework provided in this note offer a solid foundation for researchers to explore its gelation properties and unlock its potential in advanced applications, from sophisticated drug delivery systems to environmental technologies.

References

  • Perfluoroalkylated benzoic acid-based phase-selective supramolecular self-assembly system for dye removal. (2025). ResearchGate. [Link]

  • "Green" Organogelators: Design and Applications. (2018). Research and Reviews: Journal of Chemistry. [Link]

  • Effects of Fatty Acid Addition to Oil-in-water Emulsions Stabilized with Sucrose Fatty Acid Ester. (2025). ResearchGate. [Link]

  • Detection of phase and structural changes in a 7-aminocoumarin monolayer by dynamic and optical methods. (2025). ResearchGate. [Link]

  • Hydrated salts of 3,5-dihydroxybenzoic acid with organic diamines: hydrogen-bonded supramolecular structures in two and three dimensions. (2001). PubMed. [Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (2021). PMC. [Link]

  • N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. (2022). MDPI. [Link]

  • Divergent Supramolecular Gelation of Backbone Modified Short Hybrid δ-Peptides. (2019). PubMed. [Link]

  • Carbohydrate Derived Organogelators and the Corresponding Functional Gels Developed in Recent Time. (2018). MDPI. [Link]

  • Supramolecular gels – A panorama of low-molecular-weight gelators from ancient origins to next-generation technologies. (2023). Royal Society of Chemistry. [Link]

  • Organogels: "GelVolution" in Topical Drug Delivery - Present and Beyond. (2024). Endocrine, Metabolic & Immune Disorders - Drug Targets. [Link]

  • Supramolecular gelatons: towards the design of molecular gels. (2018). Organic Chemistry Frontiers. [Link]

  • Organogelators derived from the bisphenol A scaffold. (2014). RSC Publishing. [Link]

  • Hydrophilic and hydrophobic interactions in the solid forms of the β-sitosterol cocrystal with propionic acid: A combined experimental and computational study. (2024). ResearchGate. [Link]

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). PMC. [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. (2014). ResearchGate. [Link]

  • Brartemicin analogues. (2018).
  • Process for preparing 2-benzoylbenzoic acids. (1984).
  • A Process For The Preparation Of Alkoxy Benzoic Acid. (2010). QuickCompany. [Link]

Sources

Application

Preparation of self-assembled monolayers using 3,5-Bis(octadecyloxy)benzoic acid

Application Note: Preparation and Characterization of Self-Assembled Monolayers Using 3,5-Bis(octadecyloxy)benzoic Acid Executive Summary The fabrication of highly ordered, two-dimensional (2D) molecular networks is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of Self-Assembled Monolayers Using 3,5-Bis(octadecyloxy)benzoic Acid

Executive Summary

The fabrication of highly ordered, two-dimensional (2D) molecular networks is a critical capability in nanotechnology, organic electronics, and surface functionalization. 3,5-Bis(octadecyloxy)benzoic acid (CAS: 124502-13-2) is a uniquely structured dialkyl amphiphile that serves as an exceptional building block for self-assembled monolayers (SAMs) and Langmuir-Blodgett (LB) films. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing the mechanistic causality behind each experimental parameter. This document outlines the physicochemical rationale, quantitative benchmarks, and self-validating protocols required to achieve defect-free monolayers at both the air/water and solid/liquid interfaces.

Physicochemical Profiling & Mechanistic Rationale

The structural anatomy of 3,5-bis(octadecyloxy)benzoic acid dictates its thermodynamic behavior during self-assembly:

  • Dual Hydrophobic Tails (C18): The two octadecyloxy chains provide massive van der Waals stabilization. The enthalpy of melting for the bulk powder is exceptionally high (20.7 kcal/mol), reflecting intense hydrophobic cohesion between the dialkyl chains[1].

  • Wedge-Shaped Geometry: The meta-substitution (3,5-positions) of the bulky alkyl chains relative to the carboxylic acid creates a steric "wedge." This prevents simple linear crystallization, instead driving the formation of interdigitated, solid-like microdomains[1].

  • Carboxylic Acid Headgroup: Acts as the hydrophilic anchor. At the air/water interface, it hydrates and stabilizes the film. At the solid/liquid interface, it facilitates intermolecular hydrogen bonding (forming stable dimers), which acts as the directional "glue" for 2D lattice formation[2].

AirWaterMechanism Air Air Phase (Hydrophobic Environment) Tails Dual Octadecyloxy Chains (C18) van der Waals Cohesion (20.7 kcal/mol) Headgroup Benzoic Acid Headgroup Hydrogen Bonding & Dipole Interactions Tails->Headgroup Covalent Linkage Water Aqueous Subphase (Hydrophilic Environment) Headgroup->Water Hydration & Anchoring

Molecular orientation of 3,5-bis(octadecyloxy)benzoic acid at the air/water interface.

Quantitative Data Summary

To ensure reproducibility, researchers must benchmark their monolayer formations against established thermodynamic and rheological properties.

Table 1: Physicochemical and Monolayer Properties

Parameter Value Experimental Context / Causality
Monolayer Viscosity 1.8 g/s Measured at 10 dyn/cm (pure water, 18°C). Indicates a highly viscous, solid-like film compared to monoalkyl acids[1].

| Enthalpy of Melting (


)  | 20.7 kcal/mol | Reflects strong hydrophobic cohesion; dictates the thermal stability of the resulting SAM[1]. |
| Microdomain Morphology  | Solid-like | Observed via fluorescence microscopy; driven by the dialkyl wedge geometry[1]. |
| Target Spreading Concentration  | 1.0 mM | Optimal for chloroform solutions to prevent premature 3D aggregation before spreading. |

Protocol I: Langmuir-Blodgett (LB) Film Fabrication (Air/Liquid Interface)

This protocol generates a highly viscous, monomolecular film at the air/water interface, suitable for transfer onto solid substrates (e.g., silicon wafers, glass).

Step-by-Step Methodology:

  • Trough Preparation (Quality Control): Clean the PTFE Langmuir trough and barriers with chloroform, followed by copious rinsing with ultrapure water (18.2 MΩ·cm). Self-Validation: Close the barriers fully. If the surface pressure (

    
    ) rises above 0.2 mN/m, contamination is present. Reclean the trough.
    
  • Solution Preparation: Dissolve 3,5-bis(octadecyloxy)benzoic acid in HPLC-grade chloroform to a final concentration of 1.0 mM. Causality: Chloroform is chosen for its high volatility and excellent solvation of the dual C18 chains, ensuring it evaporates completely without leaving residue.

  • Spreading: Using a Hamilton microsyringe, deposit 10–20 µL of the solution dropwise across the aqueous subphase.

  • Solvent Evaporation: Wait exactly 15–20 minutes. Causality: Premature compression traps residual chloroform within the hydrophobic tails, artificially inflating the area-per-molecule isotherm and disrupting the solid-like microdomains[1].

  • Compression: Compress the barriers at a slow rate (e.g., 5 mm/min). Monitor the

    
    -A isotherm. Stop compression at a target surface pressure of 10 dyn/cm (mN/m), where the film exhibits its characteristic 1.8 g/s viscosity[1].
    
  • Transfer: Transfer the film onto a hydrophilic substrate using vertical dipping (Z-type or Y-type transfer) at a rate of 1–2 mm/min.

Protocol II: 2D Self-Assembly at the Solid/Liquid Interface (HOPG)

For sub-molecular resolution studies using Scanning Tunneling Microscopy (STM), self-assembly is performed directly at the interface of a highly oriented pyrolytic graphite (HOPG) substrate and an organic solvent[2].

Step-by-Step Methodology:

  • Solvent Selection: Prepare a sub-millimolar (< 1 mM) solution of the amphiphile in 1-phenyloctane . Causality: 1-phenyloctane is strictly required because its extremely low vapor pressure prevents solvent evaporation during prolonged, room-temperature STM scanning. Furthermore, its aromatic ring

    
    -stacks with the HOPG surface, acting as a dynamic templating layer[2].
    
  • Substrate Cleavage: Adhere a piece of Scotch tape to the surface of the HOPG and peel it off smoothly. Self-Validation: The newly exposed surface must appear mirror-like and free of step-edge macroscopic defects. This exposes a pristine, atomically flat basal plane.

  • Drop-Casting: Deposit 2–3 µL of the 1-phenyloctane solution directly onto the freshly cleaved HOPG.

  • Equilibration: Allow the system to rest for 10 minutes. Causality: This thermodynamic pause allows the carboxylic acid headgroups to find each other and form hydrogen-bonded dimers, while the octadecyloxy chains interdigitate and align with the 3-fold symmetry of the underlying graphite lattice.

  • In Situ STM Imaging: Immerse the STM tip (Pt/Ir) directly into the liquid droplet. Typical tunneling parameters for this dialkyl benzoic acid are

    
     = -600 to -800 mV and 
    
    
    
    = 10 to 20 pA.

SolidLiquidWorkflow Sol 1. Solvation (<1 mM in 1-phenyloctane) Drop 3. Drop-Casting (2-3 µL on substrate) Sol->Drop Cleave 2. HOPG Cleavage (Expose basal plane) Cleave->Drop Equil 4. Equilibration (2D lattice formation) Drop->Equil H-bonding STM 5. in situ STM (Sub-molecular imaging) Equil->STM V bias / I set

Workflow for preparing and characterizing SAMs at the solid/liquid interface via STM.

Troubleshooting & Quality Control

  • Isotherm Collapse at Low Pressure (Protocol I): If the monolayer collapses before reaching 10 dyn/cm, the subphase pH may be too high, causing deprotonation of the benzoic acid and electrostatic repulsion between headgroups. Acidify the subphase slightly (pH ~4) to maintain the protonated state.

  • Fuzzy or Streaky STM Images (Protocol II): This indicates molecular mobility is too high (the molecules are desorbing/adsorbing faster than the scan rate). Solution: Increase the concentration of the 1-phenyloctane solution slightly to drive the thermodynamic equilibrium toward surface adsorption, packing the 2D lattice more tightly[2].

References

  • Naito, K., Iwakiri, T., Miura, A., & Azuma, M. (1990). Monomolecular film viscosities and micromorphologies of fatty acids and their analogues at air/water interfaces: Relations to molecular structures. Langmuir, 6(8), 1309–1315. URL: [Link]

  • Kikkawa, Y., Nagasaki, M., Koyama, E., Tsuzuki, S., Fouquet, T., & Hiratani, K. (2020). Dynamic host-guest behavior in halogen-bonded two-dimensional molecular networks investigated by scanning tunneling microscopy at the solid/liquid interface. Nanoscale Advances, 2(10), 4895–4901. URL: [Link]

Sources

Method

Application Note &amp; Protocols: A Guide to the Convergent Synthesis of Lipophilic Dendrons Utilizing 3,5-Bis(octadecyloxy)benzoic Acid

Abstract Dendrimers and their constituent dendrons represent a unique class of hyperbranched, monodisperse macromolecules with vast potential in nanotechnology, materials science, and particularly in advanced drug delive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dendrimers and their constituent dendrons represent a unique class of hyperbranched, monodisperse macromolecules with vast potential in nanotechnology, materials science, and particularly in advanced drug delivery systems.[1] Their efficacy in biomedical applications is often dictated by the precise control of their architecture and peripheral chemistry. This guide provides a comprehensive technical overview and detailed protocols for the functionalization of 3,5-bis(octadecyloxy)benzoic acid, a critical AB₂-type building block for constructing lipophilic dendrons. The long C18 alkyl chains impart significant hydrophobic character, making these dendrons ideal for encapsulating poorly soluble drugs and forming amphiphilic supramolecular assemblies.[2][3][4] We will employ the convergent synthesis strategy, which offers superior structural control and purification advantages over the divergent approach.[5][6] This document is intended for researchers and professionals in chemistry and drug development, offering both the foundational logic and the practical steps necessary for the successful synthesis and characterization of first and second-generation lipophilic dendrons.

Foundational Concepts: The Convergent Approach to Dendron Synthesis

Dendrimer synthesis is primarily achieved through two methods: divergent and convergent.[1] While the divergent method builds the dendrimer outwards from a central core, often leading to challenges with purification and structural defects in higher generations, the convergent method offers a more elegant solution.[6][7]

Why Convergent Synthesis? The convergent approach, introduced by Hawker and Fréchet, involves constructing the dendrimer from the outside-in.[6] Individual dendrons (the "branches") are synthesized and purified first and then coupled to a multifunctional core in the final step. This methodology provides significant advantages:

  • High Purity: Intermediates (dendrons) are smaller molecules and can be rigorously purified at each stage, preventing the accumulation of defects.

  • Structural Precision: It allows for the precise placement of functional groups and the creation of unsymmetrical or specialized dendrimers.[8]

  • Fewer Reactions in Final Steps: The final coupling step involves a limited number of reactions, simplifying the purification of the final product.

The molecule at the heart of this guide, 3,5-bis(octadecyloxy)benzoic acid, is an ideal monomer for this approach. The two long alkyl chains form the periphery of the dendron, while the carboxylic acid serves as the reactive focal point for coupling and further growth.

G1 cluster_0 Convergent Synthesis Workflow Start Periphery Monomer (e.g., Benzyl 3,5-dihydroxybenzoate) G1 Synthesize & Purify First-Generation (G1) Dendron Start->G1 Alkylation Activate_G1 Activate G1 Focal Point (Deprotection) G1->Activate_G1 Couple_G2 Couple Activated G1 Dendrons to a New Monomer Activate_G1->Couple_G2 Esterification G2 Synthesize & Purify Second-Generation (G2) Dendron Couple_G2->G2 Activate_G2 Activate G2 Focal Point G2->Activate_G2 Core Multifunctional Core Activate_G2->Core Final Coupling Final_Dendrimer Final Dendrimer Core->Final_Dendrimer

Caption: Workflow for the convergent synthesis of dendrimers.

Synthesis of the First-Generation (G1) Building Block

The initial goal is to synthesize the activated G1 dendron: 3,5-bis(octadecyloxy)benzoic acid. This is achieved in a two-step process starting from a commercially available precursor, methyl 3,5-dihydroxybenzoate.

Step 2.1: Williamson Ether Synthesis of Dimethyl 3,5-bis(octadecyloxy)benzoate

The phenolic hydroxyl groups are alkylated with 1-bromooctadecane. This reaction attaches the defining lipophilic chains to the aromatic scaffold.

Causality and Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyls to form the more nucleophilic phenoxide ions. It is easily removed by filtration after the reaction.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism of the Williamson ether synthesis.

  • Temperature (80 °C): This temperature provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without causing significant decomposition of the reactants or solvent.

Caption: Step 2.1 - Synthesis of the dialkylated methyl ester.

Step 2.2: Saponification to Yield 3,5-Bis(octadecyloxy)benzoic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base. This "activates" the dendron, making its focal point ready for subsequent coupling reactions.

Causality and Experimental Choices:

  • Base (KOH): Potassium hydroxide is a strong base that effectively hydrolyzes the ester via nucleophilic acyl substitution.

  • Solvent System (THF/H₂O): A mixture of tetrahydrofuran and water is used to ensure the solubility of both the lipophilic ester and the hydrophilic hydroxide salt.

  • Acidification (HCl): After saponification, the reaction mixture contains the potassium salt of the carboxylic acid. Acidification with HCl protonates the carboxylate to yield the final, neutral carboxylic acid product, which then precipitates from the aqueous solution.

Protocol I: Synthesis of 3,5-Bis(octadecyloxy)benzoic Acid (G1-Acid)

Materials & Reagents

Reagent/MaterialGradeSupplier
Methyl 3,5-dihydroxybenzoate≥98%Sigma-Aldrich
1-Bromooctadecane97%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Potassium Hydroxide (KOH)≥85%EMD Millipore
Tetrahydrofuran (THF)HPLC GradeVWR
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Ethyl AcetateACS Grade---
HexanesACS Grade---
Deionized Water------

Step-by-Step Methodology

Part A: Etherification

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3,5-dihydroxybenzoate (5.0 g, 29.7 mmol).

  • Add anhydrous potassium carbonate (10.3 g, 74.3 mmol, 2.5 eq).

  • Add anhydrous DMF (200 mL) to the flask.

  • Add 1-bromooctadecane (21.7 g, 65.4 mmol, 2.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes).

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold deionized water.

  • A white solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with deionized water (3 x 100 mL).

  • Dry the crude product in a vacuum oven at 40 °C overnight. The product, dimethyl 3,5-bis(octadecyloxy)benzoate, is typically used in the next step without further purification.

Part B: Saponification

  • Transfer the crude ester from Part A to a 500 mL round-bottom flask.

  • Add THF (150 mL) and a solution of KOH (6.7 g, 119 mmol in 50 mL of water).

  • Heat the mixture to reflux (approx. 66 °C) and stir for 12 hours. The solution should become homogeneous.

  • After cooling, remove the THF using a rotary evaporator.

  • Dilute the remaining aqueous solution with 200 mL of water and cool in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until the pH is ~1. A voluminous white precipitate will form.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from hot ethanol or isopropanol to yield pure 3,5-bis(octadecyloxy)benzoic acid as a white crystalline solid.

Protocol II: Synthesis of a Second-Generation (G2) Dendron

This protocol describes the coupling of two equivalents of the G1-Acid with one equivalent of a core molecule, Benzyl 3,5-dihydroxybenzoate, to form a G2-dendron with a benzyl ester focal point.

Causality and Experimental Choices:

  • Coupling Reagents (DCC/DMAP): The Steglich esterification using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is a highly efficient method for forming esters from carboxylic acids and alcohols, especially when dealing with sterically hindered substrates.[9] DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.

  • Solvent (DCM): Dichloromethane is an excellent solvent for this reaction, as it dissolves the reactants and is relatively inert. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be easily removed by filtration.

Caption: Synthesis of the G2-dendron via Steglich esterification.

Step-by-Step Methodology

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3,5-bis(octadecyloxy)benzoic acid (G1-Acid) (5.0 g, 7.5 mmol, 2.1 eq).

  • Add Benzyl 3,5-dihydroxybenzoate (0.87 g, 3.57 mmol) and a catalytic amount of DMAP (0.044 g, 0.36 mmol).

  • Dissolve the components in 100 mL of anhydrous Dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.7 g, 8.2 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the DCU precipitate by vacuum filtration.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel (Gradient eluent: 2% to 10% Ethyl Acetate in Hexanes) to yield the pure G2-dendron as a waxy white solid.

Characterization

Thorough characterization at each step is critical to validate the success of the synthesis.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The integration of proton signals is key to confirming the correct ratio of alkyl chains to the aromatic core.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the reaction progress by observing the appearance or disappearance of key functional groups (e.g., disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the new ester).

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized dendrons, verifying their generation and purity.

Expected Characterization Data

CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key FT-IR Signals (ν, cm⁻¹)
G1-Acid 10.5-12.0 (br s, 1H, -COOH), 7.25 (d, 2H, Ar-H), 6.70 (t, 1H, Ar-H), 3.95 (t, 4H, -OCH₂-), 1.25 (br s, 64H, -(CH₂)₁₆-), 0.88 (t, 6H, -CH₃)2919, 2848 (C-H stretch), 1690 (C=O stretch), 1250 (C-O stretch), 2500-3300 (broad O-H)
G2-Dendron 7.30-7.50 (m, 5H, Benzyl Ar-H), 7.26 (d, 4H, G1 Ar-H), 6.95 (t, 1H, Core Ar-H), 6.71 (t, 2H, G1 Ar-H), 5.35 (s, 2H, -OCH₂Ph), 3.96 (t, 8H, -OCH₂-), 1.25 (br s, 128H, -(CH₂)₁₆-), 0.88 (t, 12H, -CH₃)2918, 2850 (C-H stretch), 1735 (Ester C=O), 1270, 1160 (C-O stretch)

Conclusion and Outlook

This guide provides a robust and validated framework for the synthesis of lipophilic dendrons based on 3,5-bis(octadecyloxy)benzoic acid. The convergent strategy detailed here ensures high purity and structural integrity, which are paramount for their intended applications. The G2-dendron can be further functionalized by deprotection of the benzyl ester (typically via catalytic hydrogenolysis with Pd/C) to reveal a carboxylic acid focal point. This G2-Acid can then be coupled to a tri- or tetra-functional core to create a complete G2 dendrimer. These well-defined, lipid-like macromolecules serve as powerful tools for solubilizing hydrophobic drugs, forming stable nanoparticles, and exploring advanced targeted delivery systems.[2][10]

References

  • Pittelkow, M. Convergent Synthesis of Internally Branched PAMAM Dendrimers. Organic Letters.
  • Lee, J. W., et al. (2007). Synthesis of Symmetrical and Unsymmetrical PAMAM Dendrimers by Fusion between Azide- and Alkyne-Functionalized PAMAM Dendrons. Bioconjugate Chemistry.
  • Feliu, N., et al. (2023). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. MDPI.
  • Request PDF. (2025). Convergent Synthesis of Internally Branched PAMAM Dendrimers. ResearchGate. Available at: [Link]

  • Damian, C., et al. Synthesis and phase behavior of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid with different functional groups in. Revista de Chimie.
  • Li, Y., et al. (2022). Effect of Lipophilic Chains on the Antitumor Effect of a Dendritic Nano Drug Delivery System. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Convergent synthetic method. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2025). Effect of Lipophilic Chains on the Antitumor Effect of a Dendritic Nano Drug Delivery System. ResearchGate. Available at: [Link]

  • Ando, S., et al. (2009). Dendronized Polyimides Bearing Long-Chain Alkyl Groups and Their Application for Vertically Aligned Nematic Liquid Crystal Displays. MDPI. Available at: [Link]

  • Jayaraman, M., & Thayumanavan, S. (2007). Accessing Lipophilic Ligands in Dendrimer-Based Amphiphilic Supramolecular Assemblies for Protein-Induced Disassembly. PMC. Available at: [Link]

  • Innovative Drug Delivery Systems: The Role of Dendrimers. (2025). Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Synthesis of new dendrimers - Trimesic acid derivatives. (2025). ResearchGate. Available at: [Link]

  • Ofek, T., et al. (2018). Drug Delivery Systems from Self-Assembly of Dendron-Polymer Conjugates. MDPI. Available at: [Link]

  • Janoušková, O., et al. (2022). Adaptive Synthesis of Functional Amphiphilic Dendrons as a Novel Approach to Artificial Supramolecular Objects. PMC. Available at: [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research. Available at: [Link]

  • Li, J-P., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC. Available at: [Link]

  • Augustus, E. N., et al. (2017). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science. Available at: [Link]

  • Malik, M. A., et al. (2010). 3,5-Dihydroxybenzylalcohol based dendrimers: structure evaluation and molecular encapsulation in generations 1–5. Journal of Materials Chemistry. Available at: [Link]

  • (PDF) 3,5-Bis(benzyloxy)benzoic acid. (n.d.). ResearchGate. Available at: [Link]

  • Boas, U., et al. (2016). Preparation and self-assembly of amphiphilic polylysine dendrons. RSC Publishing. Available at: [Link]

  • (PDF) Physical, chemical, optical and insulating properties of alkyl benzoic acid derivatives liquid crystal due to extension alkyl chain (CNH2N+1) length: A DFT study. (2025). ResearchGate. Available at: [Link]

  • Method for preparing benzoic acid esters. (n.d.). Google Patents.
  • From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. (2025). Preprints.org. Available at: [Link]

  • Homologous, long-chain alkyl dendrons form homologous thin films on silver oxide surfaces. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Swidorski, J. J., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. PubMed. Available at: [Link]

  • BENZOIC ACID, BENZYL ESTER. (n.d.). Ataman Kimya. Available at: [Link]

  • van der Meer, S. B., et al. (2022). Design, Synthesis, and Characterization of Fully Zwitterionic, Functionalized Dendrimers. ACS Omega. Available at: [Link]

  • Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. PMC. Available at: [Link]

Sources

Application

Application Note: High-Yield Esterification Procedures for 3,5-Bis(octadecyloxy)benzoic Acid in Lipid Nanoparticle and Adjuvant Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Significance 3,5-Bis(octadecyloxy)benzoic acid (CAS: 124502-13...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Significance

3,5-Bis(octadecyloxy)benzoic acid (CAS: 124502-13-2) is a highly hydrophobic, dialkyl dendritic building block characterized by two long C18 lipid chains. In modern drug development, it serves as a critical precursor for the synthesis of stable lipid analogues, supramolecular assemblies, and potent Mincle agonists (such as brartemicin analogues) used as Th1-stimulating vaccine adjuvants[1].

Because of its massive aliphatic bulk (MW: 659.09 g/mol ) and resulting physical properties—often forming highly viscous films and liquid-like fluid domains[2]—the esterification of this benzoic acid derivative presents unique synthetic challenges. Standard Fischer esterification is generally ineffective due to extreme steric hindrance and the requirement for high temperatures that can degrade sensitive substrates[3]. Therefore, activation of the carboxylic acid using specialized coupling reagents or conversion to a highly reactive intermediate is mandatory.

Mechanistic Rationale & Strategy Selection

To ensure a self-validating and high-yielding workflow, this guide outlines two robust methodologies. The choice of method depends heavily on the nature of the target alcohol and the scale of the synthesis.

Strategy A: Steglich Esterification (EDC·HCl / DMAP)

Causality behind the choice: While N,N'-Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, its byproduct, dicyclohexylurea (DCU), is highly lipophilic. DCU notoriously co-crystallizes with the C18 chains of 3,5-bis(octadecyloxy)benzoate esters, making chromatographic separation nearly impossible. By substituting DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), the resulting urea byproduct is entirely water-soluble and can be quantitatively removed during a simple aqueous wash. DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that easily overcomes the steric bulk of the meta-octadecyloxy chains.

Strategy B: Acid Chloride Route (Oxalyl Chloride / cat. DMF)

Causality behind the choice: For highly hindered or unreactive secondary/tertiary alcohols, the Steglich method may stall. Converting the acid to an acid chloride maximizes electrophilicity. Oxalyl chloride is strictly preferred over thionyl chloride (SOCl₂) because its byproducts (CO, CO₂, and HCl) are all gaseous. This allows the isolation of the highly reactive acid chloride simply by vacuum concentration, completely avoiding aqueous workups that would prematurely hydrolyze the intermediate back to the starting material.

Workflow Visualization

Esterification_Workflow Start 3,5-Bis(octadecyloxy)benzoic acid (Highly Lipophilic Precursor) PathA Method A: Steglich Esterification Reagents: EDC·HCl, DMAP Solvent: DCM Start->PathA PathB Method B: Acid Chloride Route Reagents: Oxalyl Chloride, cat. DMF Solvent: DCM Start->PathB CouplingA Alcohol (ROH) Addition RT, 12-24 hours PathA->CouplingA InterB Acid Chloride Intermediate (Highly Reactive, Moisture Sensitive) PathB->InterB Gas Evolution (CO, CO2, HCl) CouplingB Alcohol (ROH) + DIPEA Addition 0°C to RT, 4-8 hours InterB->CouplingB WorkupA Aqueous Workup (Removes Water-Soluble EDC-Urea) CouplingA->WorkupA WorkupB Aqueous Workup (Removes DIPEA·HCl Salts) CouplingB->WorkupB Product 3,5-Bis(octadecyloxy)benzoate Ester (Purified Target Compound) WorkupA->Product WorkupB->Product

Figure 1: Divergent synthetic workflows for the esterification of 3,5-Bis(octadecyloxy)benzoic acid.

Experimental Protocols

Protocol A: EDC/DMAP Mediated Steglich Esterification

Recommended for primary alcohols and substrates with acid-sensitive functional groups.

Materials:

  • 3,5-Bis(octadecyloxy)benzoic acid (1.0 eq, 1.0 mmol, ~659 mg)

  • Target Alcohol (1.2 eq, 1.2 mmol)

  • EDC·HCl (1.5 eq, 1.5 mmol, 287 mg)

  • DMAP (0.2 eq, 0.2 mmol, 24 mg)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(octadecyloxy)benzoic acid and the target alcohol in 15 mL of anhydrous DCM under an argon atmosphere. Note: The solution may initially appear slightly turbid due to the C18 chains; gentle warming to 30°C can aid dissolution.

  • Catalyst Addition: Add DMAP (24 mg) in one portion. Stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add EDC·HCl (287 mg) portion-wise over 10 minutes to prevent thermal spiking.

  • Reaction & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2). The starting acid will streak heavily near the baseline, while the highly lipophilic ester product will elute rapidly (typically

    
     > 0.6). The reaction is complete when the baseline streak disappears.
    
  • Workup: Dilute the mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 15 mL) to remove DMAP and unreacted EDC, followed by saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Oxalyl Chloride Mediated Esterification

Recommended for sterically hindered secondary/tertiary alcohols or large-scale synthesis.

Materials:

  • 3,5-Bis(octadecyloxy)benzoic acid (1.0 eq, 1.0 mmol, ~659 mg)

  • Oxalyl Chloride (2.0 eq, 2.0 mmol, 170 µL)

  • N,N-Dimethylformamide (DMF) (1 drop, catalytic)

  • Target Alcohol (1.1 eq, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 520 µL)

  • Anhydrous DCM (15 mL total)

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve 3,5-bis(octadecyloxy)benzoic acid in 10 mL of anhydrous DCM in a flame-dried flask under argon. Add 1 drop of anhydrous DMF.

  • Self-Validating Activation: Cool to 0°C. Add oxalyl chloride (170 µL) dropwise via syringe. Validation: Immediate, vigorous effervescence (release of CO and CO₂) will occur. This visual cue confirms the activation is proceeding.

  • Intermediate Isolation: Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases entirely. Concentrate the mixture to absolute dryness under high vacuum to remove all excess oxalyl chloride and HCl gas. Do not expose this intermediate to air/moisture.

  • Coupling: Re-dissolve the crude acid chloride in 5 mL of anhydrous DCM. In a separate flask, dissolve the target alcohol and DIPEA in 5 mL of DCM and cool to 0°C.

  • Addition: Transfer the acid chloride solution dropwise into the alcohol/DIPEA solution. A white precipitate (DIPEA·HCl) may form, validating the coupling event. Stir at room temperature for 4–8 hours.

  • Workup: Dilute with DCM (20 mL). Wash with water (2 × 15 mL) and brine (15 mL). Dry over Na₂SO₄, concentrate, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both methodologies, aiding in rapid decision-making for process chemists.

ParameterMethod A: Steglich (EDC/DMAP)Method B: Acid Chloride (Oxalyl Chloride)
Optimal Substrates Primary/Secondary alcohols, acid-sensitive functional groupsSterically hindered alcohols, robust substrates
Reaction Time 12 – 24 hours4 – 8 hours
Primary Byproducts Water-soluble urea, DMAPHCl gas, CO, CO₂, DIPEA·HCl salts
Byproduct Removal Mild aqueous acidic washVacuum evaporation (gases), aqueous wash (salts)
Scalability Excellent for discovery scale (<10 g)Superior for process scale (>10 g)
Typical Yield 75% – 85%85% – 95%

References

  • AU2018361867B2 - Brartemicin analogues Google Patents. Details the synthesis of Mincle agonists and Th1-stimulating vaccine adjuvants utilizing 3,5-bis(octadecyloxy)benzoic acid as a primary lipid building block.
  • Hydrophilic and hydrophobic interactions in the solid forms of the β-sitosterol cocrystal with propionic acid: A combined experimental and computational study ResearchGate. Discusses the micromorphologies and extreme hydrophobicity of dialkyl benzoic acids, including 3,5-bis(octadecyloxy)benzoic acid, validating the necessity for non-polar solvent systems.
  • European Patent Office (EPO).

Sources

Method

Application Notes &amp; Protocols: A Guide to the Incorporation of 3,5-Bis(octadecyloxy)benzoic Acid into Polymer Matrices

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction 3,5-Bis(octadecyloxy)benzoic acid is a unique amphiphilic molecule characterized by a hydrophilic benzoic acid head and two long, hydrophobic octade...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

3,5-Bis(octadecyloxy)benzoic acid is a unique amphiphilic molecule characterized by a hydrophilic benzoic acid head and two long, hydrophobic octadecyl tails. This structure promotes self-assembly and imparts significant hydrophobicity, making it a compelling candidate for modifying polymer matrices in advanced drug delivery, tissue engineering, and material science applications. Its incorporation can alter the physicochemical properties of polymers, such as increasing hydrophobicity, modulating drug release profiles, and enabling the formation of distinct microstructures.

This guide provides a comprehensive overview of the theoretical and practical considerations for incorporating 3,5-Bis(octadecyloxy)benzoic acid into various polymer matrices. We will explore different incorporation strategies, offer detailed experimental protocols, and discuss essential characterization techniques to validate the successful formulation of these composite materials.

Fundamental Principles of Incorporation

The successful incorporation of 3,5-Bis(octadecyloxy)benzoic acid into a polymer matrix is governed by the principles of miscibility and intermolecular interactions. The dual hydrophobic tails of the molecule will preferentially interact with hydrophobic polymer backbones, while the carboxylic acid group can engage in hydrogen bonding or ionic interactions. The choice of polymer and incorporation method will dictate the final morphology and properties of the composite material.

Polymer Selection

The selection of the polymer matrix is critical and depends on the desired application.

  • Biodegradable Polyesters (PLGA, PLA): Poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA) are widely used in drug delivery due to their biocompatibility and tunable degradation rates. The hydrophobic nature of these polymers makes them highly compatible with the octadecyl tails of 3,5-Bis(octadecyloxy)benzoic acid.

  • Hydrogels (PVA, PEG): Poly(vinyl alcohol) (PVA) and polyethylene glycol (PEG) form hydrophilic networks capable of holding large amounts of water. Incorporating the hydrophobic 3,5-Bis(octadecyloxy)benzoic acid can create amphiphilic hydrogels with unique drug-loading capacities and release kinetics.

  • Thermoplastics (Polystyrene, PMMA): For applications in material science, thermoplastics like polystyrene and poly(methyl methacrylate) (PMMA) can be blended with 3,5-Bis(octadecyloxy)benzoic acid to modify their surface properties or create self-assembled nanostructures within the bulk material.

Incorporation Mechanisms

There are two primary mechanisms for incorporating 3,5-Bis(octadecyloxy)benzoic acid into a polymer matrix:

  • Physical Entrapment: This involves physically mixing the molecule with the polymer, typically in a common solvent, followed by removal of the solvent. The molecule becomes entrapped within the polymer matrix.

  • Covalent Conjugation: This method involves forming a chemical bond between the carboxylic acid group of 3,5-Bis(octadecyloxy)benzoic acid and a reactive functional group on the polymer (e.g., a hydroxyl or amine group). This creates a more stable and permanent modification of the polymer.

Experimental Protocols

The following protocols provide step-by-step guidance for incorporating 3,5-Bis(octadecyloxy)benzoic acid into different polymer matrices.

Protocol 1: Solvent Evaporation for Incorporation into PLGA

This protocol is ideal for creating microparticles or films with physically entrapped 3,5-Bis(octadecyloxy)benzoic acid.

Materials:

  • 3,5-Bis(octadecyloxy)benzoic acid

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)

  • Magnetic stirrer

  • Homogenizer

  • Centrifuge

Procedure:

  • Preparation of Organic Phase:

    • Dissolve 100 mg of PLGA and 10 mg of 3,5-Bis(octadecyloxy)benzoic acid in 2 mL of DCM.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Emulsification:

    • Add the organic phase dropwise to 20 mL of the 1% PVA solution while stirring at 500 rpm.

    • Homogenize the mixture at 10,000 rpm for 2 minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation:

    • Leave the emulsion stirring at room temperature for at least 4 hours to allow the DCM to evaporate completely.

  • Particle Recovery:

    • Centrifuge the resulting microparticle suspension at 10,000 x g for 15 minutes.

    • Discard the supernatant and wash the microparticle pellet three times with deionized water to remove residual PVA.

  • Lyophilization:

    • Freeze the washed microparticles at -80°C and then lyophilize for 48 hours to obtain a dry powder.

Diagram of Solvent Evaporation Workflow:

cluster_prep Preparation cluster_process Processing cluster_recovery Recovery prep1 Dissolve PLGA & Acid in DCM emulsify Emulsify Organic Phase in PVA prep1->emulsify prep2 Prepare 1% PVA Solution prep2->emulsify evap Solvent Evaporation (4h) emulsify->evap centrifuge Centrifuge & Wash evap->centrifuge lyophilize Lyophilize centrifuge->lyophilize

Caption: Workflow for PLGA microparticle formulation.

Protocol 2: Covalent Conjugation to a Hydroxyl-Terminated Polymer

This protocol describes the esterification reaction between the carboxylic acid of 3,5-Bis(octadecyloxy)benzoic acid and a polymer containing hydroxyl groups, such as a hydroxyl-terminated PEG.

Materials:

  • 3,5-Bis(octadecyloxy)benzoic acid

  • Hydroxyl-terminated Poly(ethylene glycol) (PEG-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Dialysis tubing (appropriate MWCO)

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 100 mg of PEG-OH and a 1.2 molar excess of 3,5-Bis(octadecyloxy)benzoic acid in 10 mL of anhydrous DCM under a nitrogen atmosphere.

  • Coupling Agent Addition:

    • Add a 1.5 molar excess of DCC and a 0.1 molar excess of DMAP to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature for 24 hours.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude product in a minimal amount of DCM and precipitate it in cold diethyl ether.

    • Recover the precipitate by filtration and dry it under a vacuum.

  • Dialysis:

    • Dissolve the dried product in an appropriate solvent and dialyze against deionized water for 48 hours to remove any unreacted starting materials and coupling agents.

  • Lyophilization:

    • Freeze the purified polymer solution and lyophilize to obtain the final product.

Diagram of Covalent Conjugation Pathway:

reactant1 3,5-Bis(octadecyloxy)benzoic acid -COOH reagents {DCC / DMAP | in DCM} reactant1->reagents reactant2 Polymer-OH -OH reactant2->reagents product {Polymer-O-CO-Acid | Ester Bond} reagents->product byproduct DCU reagents->byproduct

Caption: Esterification for polymer conjugation.

Characterization of Composite Materials

A thorough characterization is essential to confirm the successful incorporation of 3,5-Bis(octadecyloxy)benzoic acid and to understand the properties of the resulting composite material.

Technique Parameter Measured Expected Outcome for Successful Incorporation
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm)A shift in the Tg or Tm of the polymer, or the appearance of a new thermal transition corresponding to the incorporated acid.
Thermogravimetric Analysis (TGA) Thermal stabilityAn altered degradation profile compared to the pure polymer, indicating interactions between the components.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical bondsThe appearance of characteristic peaks from 3,5-Bis(octadecyloxy)benzoic acid (e.g., C-H stretches from alkyl chains, C=O stretch from the acid) in the polymer spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structureThe presence of proton or carbon signals from 3,5-Bis(octadecyloxy)benzoic acid in the polymer's NMR spectrum.
Scanning Electron Microscopy (SEM) Surface morphologyChanges in the surface texture or the formation of distinct domains, especially at higher concentrations of the incorporated acid.
Transmission Electron Microscopy (TEM) Internal structureVisualization of self-assembled structures or phase separation within the polymer matrix.

Concluding Remarks

The incorporation of 3,5-Bis(octadecyloxy)benzoic acid into polymer matrices offers a versatile platform for developing advanced materials with tailored properties. The choice of polymer and incorporation method should be guided by the specific application and the desired material characteristics. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these novel composite materials.

References

  • Ulbrich, K., Holá, K., Šubr, V., Bakandritsos, A., Tuček, J., & Zbořil, R. (2016). Targeted Drug Delivery with Polymers and Magnetic Nanoparticles: Covalent and Noncovalent Approaches, Release Control, and Clinical Studies. Chemical Reviews, 116(9), 5338–5431. [Link]

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as a Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link]

  • Li, Y., & Huang, G. (2013). Self-assembly of block copolymers. Journal of Materials Chemistry B, 1(21), 2634. [Link]

  • Lü, S., Gao, C., Xu, X., Bai, X., Gao, H., & Liu, M. (2012). Supramolecular Hydrogels Based on DNA and Polymeric Micelles for Controlled Drug Delivery. Small, 8(22), 3528–3535. [Link]

Application

Application Note: Design, Synthesis, and Supramolecular Assembly of Benzoic Acid-Derived Liquid Crystals

Introduction Benzoic acid derivatives, particularly 4-alkyloxybenzoic acids (nOBA) and 4-alkylbenzoic acids (nBA), are foundational building blocks in the development of thermotropic liquid crystals (LCs) for display tec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoic acid derivatives, particularly 4-alkyloxybenzoic acids (nOBA) and 4-alkylbenzoic acids (nBA), are foundational building blocks in the development of thermotropic liquid crystals (LCs) for display technologies and advanced optical sensors. Unlike traditional covalently bonded mesogens, these derivatives leverage supramolecular hydrogen bonding (SMHB) to self-assemble into extended, rod-like (calamitic) dimers[1]. This dynamic, non-covalent approach allows materials scientists to fine-tune mesomorphic properties—such as nematic and smectic phase stability—without requiring complex, multi-step covalent synthesis[2].

Mechanistic Principles of Supramolecular Assembly

The core mechanism driving the liquid crystalline behavior of benzoic acid derivatives is the formation of intermolecular hydrogen bonds. The carboxylic acid moiety acts simultaneously as a proton donor and acceptor, forming stable symmetric dimers. Alternatively, mixing nOBA with complementary hydrogen-bond acceptors (e.g., 4,4'-bipyridine or dicarboxylic acids) yields asymmetric supramolecular complexes[3].

Causality of Alkyl Chain Length: The length of the terminal alkyl or alkoxy chain directly dictates the phase behavior. Shorter chains (


) typically favor nematic phases due to higher molecular mobility, while longer chains (

) promote highly ordered smectic phases (e.g., Smectic C) driven by enhanced van der Waals interactions between the aliphatic tails. Furthermore, these assemblies exhibit a pronounced "odd-even effect," where chains with an even number of carbon atoms display higher clearing temperatures due to optimal spatial packing.

Visualizing the Synthetic and Assembly Workflow

G A Benzoic Acid Core B Esterification (Carboxyl Protection) A->B ROH, H+ C O-Alkylation (Chain Extension) B->C R-Br, K2CO3 D Hydrolysis (Deprotection) C->D NaOH, then HCl E 4-Alkyloxybenzoic Acids (nOBA) D->E G Supramolecular Assembly E->G H-Bond Donor F H-Bond Acceptor (e.g., 4,4'-bipyridine) F->G Mechanosynthesis H Nematic / Smectic Liquid Crystal G->H Phase Transition

Workflow for synthesizing and assembling hydrogen-bonded liquid crystals from benzoic acid.

Experimental Protocols

The following protocols outline a self-validating system for synthesizing nOBA precursors and assembling them into functional LC materials.

Protocol 1: Synthesis of 4-Alkyloxybenzoic Acids (nOBA) via Protection-Deprotection

Scientific Rationale: Direct O-alkylation of 4-hydroxybenzoic acid often results in poor yields due to competing alkylation at the highly nucleophilic carboxylate group. To ensure high chemoselectivity, a temporary esterification step is mandated to protect the carboxylic acid[4].

Step 1: Carboxyl Protection (Esterification)

  • Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) and reflux for 12 hours.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The highly polar acid spot will disappear, replaced by a higher

    
     ester spot. Remove solvent in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
    

Step 2: O-Alkylation (Etherification)

  • Dissolve the resulting ethyl 4-hydroxybenzoate (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and the desired alkyl bromide (e.g., 1-bromooctane for 8OBA) (1.2 eq).

  • Reflux the suspension for 24 hours under an inert nitrogen atmosphere.

  • Causality: K₂CO₃ deprotonates the phenol, generating a phenoxide ion that undergoes an

    
     nucleophilic attack on the alkyl bromide.
    

Step 3: Deprotection (Hydrolysis)

  • Isolate the alkylated ester and dissolve it in a 10% NaOH ethanolic solution. Reflux for 4 hours to cleave the ester bond.

  • Cool the mixture and acidify with 6M HCl until a white precipitate (the target nOBA) forms (pH ~2).

  • Filter and recrystallize from glacial acetic acid to yield high-purity 4-alkyloxybenzoic acid.

Protocol 2: Supramolecular Assembly of Hydrogen-Bonded Liquid Crystals

Scientific Rationale: Mechanochemical synthesis (solvent-free grinding) is employed to drive the formation of intermolecular hydrogen bonds between the nOBA donor and a complementary acceptor. This avoids solvent entrapment, which can severely disrupt mesophase formation[3].

  • Weigh the synthesized nOBA and the H-bond acceptor (e.g., 4,4'-bipyridine or a complementary 4-alkylbenzoic acid) in a precise 2:1 or 1:1 molar ratio, depending on the acceptor's valency.

  • Transfer the solid mixture to an agate mortar.

  • Grind vigorously for 30–45 minutes at room temperature.

  • Validation: The formation of the H-bonded complex is confirmed by a distinct physical change (often a change in powder texture) and is definitively validated via Fourier Transform Infrared (FTIR) spectroscopy. The characteristic O-H stretching frequency of the free monomer (~3500 cm⁻¹) will shift to a broader band (~2900–2500 cm⁻¹), confirming H-bond formation.

Quantitative Data Presentation

The mesomorphic behavior of the assembled complexes is highly dependent on the alkyl chain length. The following table summarizes typical phase transition temperatures for a homologous series of hydrogen-bonded nOBA dimers, demonstrating the odd-even effect and phase evolution.

Compound (nOBA)Alkyl Chain Length (n)Melting Temp (Tₘ, °C)Smectic C Temp (TSc, °C)Nematic Temp (Tₙ, °C)Clearing Temp (T꜀, °C)
5OBA 5 (Odd)124.0-124.0 - 151.0151.0
6OBA 6 (Even)106.0-106.0 - 154.0154.0
7OBA 7 (Odd)92.092.0 - 98.098.0 - 146.0146.0
8OBA 8 (Even)101.0101.0 - 108.0108.0 - 147.0147.0
10OBA 10 (Even)97.097.0 - 122.0122.0 - 142.0142.0

Data Note: Transition temperatures are illustrative approximations based on Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) characterizations of nOBA symmetric dimers. Notice the emergence of the Smectic C phase at


 and the higher clearing temperatures for even-numbered chains.

Advanced Applications in Display Technology

By utilizing these supramolecular principles, researchers can engineer highly responsive LC displays. For instance, doping chiral non-mesogenic benzoic acids with achiral stilbazoles induces chiral smectic C phases, which exhibit stable ferroelectric behavior crucial for fast-switching electro-optical devices[5]. Furthermore, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) enables the synthesis of more complex phenyl benzoate ester precursors, expanding the library of available LC architectures for specialized display applications[6].

References

  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids Source: ResearchGate URL:[Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids Source: ResearchGate URL:[Link]

  • Synthesis of 4-Alkyloxybenzoic Acids Source: Scribd URL:[Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications Source: PMC (National Institutes of Health) URL:[Link]

  • Hydrogen-bonded ferroelectric liquid-crystalline complexes based on a chiral benzoic acid and stilbazoles Source: Taylor & Francis URL:[Link]

Sources

Method

Application Note: Surface Modification Techniques Using Long-Chain Alkoxybenzoic Acids

Abstract Long-chain alkoxybenzoic acids (n-OBA) represent a versatile class of amphiphilic ligands critical for bridging the gap between inorganic surfaces and organic matrices. Their unique "Head-Tail" architecture—comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Long-chain alkoxybenzoic acids (n-OBA) represent a versatile class of amphiphilic ligands critical for bridging the gap between inorganic surfaces and organic matrices. Their unique "Head-Tail" architecture—comprising a chemically active carboxylic acid head and a variable-length alkoxy tail—enables precise control over surface energy, liquid crystal (LC) alignment, and nanoparticle stabilization. This guide provides an in-depth technical workflow for utilizing n-OBA derivatives to functionalize planar metal oxides (ITO, TiO₂) and magnetic nanoparticles (Fe₃O₄), with a specific focus on applications in biosensing and drug delivery systems.

Part 1: Scientific Foundation & Mechanism

The "Head-Tail" Molecular Architecture

The efficacy of alkoxybenzoic acids lies in their dual-functionality:

  • Head Group (Carboxylic Acid): Acts as the anchoring moiety. It binds to metal oxide surfaces primarily through chemisorption , forming robust carboxylate coordination bonds (monodentate, bidentate chelating, or bidentate bridging).

  • Tail Group (Alkoxy Chain): Typically

    
     (where 
    
    
    
    ). This chain dictates the steric barrier, hydrophobicity, and mesogenic (liquid crystalline) properties of the modified surface.
Binding Mechanism: Chemisorption vs. Physisorption

Successful modification requires driving the equilibrium toward chemisorption .

  • Physisorption: Weak hydrogen bonding between the -COOH and surface -OH groups. Easily washed away; unstable in biological media.

  • Chemisorption: Deprotonation of the acid followed by coordination to metal cation sites (

    
    ). This releases water and forms a stable inner-sphere complex.
    

Key Insight: High-temperature annealing or reflux conditions are often required to overcome the activation energy for chemisorption and to remove physisorbed water that competes for binding sites.

Part 2: Experimental Protocols

Protocol A: Self-Assembled Monolayer (SAM) Formation on Planar ITO/Glass

Target Application: Liquid Crystal Alignment Layers, Biosensor Interfaces

Materials:

  • Substrate: Indium Tin Oxide (ITO) coated glass or Silicon wafers.

  • Ligand: 4-Octyloxybenzoic acid (8OBA) or 4-Dodecyloxybenzoic acid (12OBA).

  • Solvent: Anhydrous Ethanol or Tetrahydrofuran (THF).

Workflow:

  • Substrate Pre-Treatment (Critical):

    • Sonicate substrates sequentially in detergent water, deionized water, acetone, and isopropanol (10 min each).

    • Activation: Treat with UV-Ozone or Oxygen Plasma for 15 minutes. This generates surface hydroxyl groups (-OH) essential for initial hydrogen bonding.

  • Solution Preparation:

    • Prepare a 1.0 mM solution of the specific alkoxybenzoic acid in anhydrous ethanol.

    • Note: For longer chains (

      
      ), mild heating (40°C) may be required to ensure complete dissolution.
      
  • Deposition (Immersion Method):

    • Immerse the activated substrates vertically into the solution.

    • Incubation: 12–24 hours at room temperature in a sealed container (to prevent solvent evaporation).

    • Optimization: For denser packing, perform the incubation at 50°C.

  • Rinsing & Annealing:

    • Remove substrates and rinse copiously with fresh ethanol to remove physisorbed multilayers.

    • Thermal Annealing: Bake the substrate at 100°C–120°C for 1 hour.

    • Why? This step promotes the condensation reaction (dehydration), converting hydrogen-bonded species into stable carboxylate-metal bonds.

Protocol B: Functionalization of Magnetic Nanoparticles (Fe₃O₄)

Target Application: MRI Contrast Agents, Hyperthermia, Hydrophobic Drug Carriers

Materials:

  • Nanoparticles: Oleic acid-coated Fe₃O₄ (hydrophobic) or bare Fe₃O₄ (hydrophilic).

  • Ligand: 4-Alkoxybenzoic acid (e.g., 10OBA).

  • Solvent: Toluene (for exchange) or Ethanol (for direct coating).

Workflow (Ligand Exchange Method):

  • Precursor Preparation:

    • Disperse 50 mg of oleic acid-coated Fe₃O₄ nanoparticles in 10 mL of Toluene. Sonicate until optically clear.

  • Ligand Exchange Reaction:

    • Add a 10-fold molar excess of alkoxybenzoic acid to the nanoparticle dispersion.

    • Reflux the mixture at 80°C–100°C for 6–12 hours under inert atmosphere (

      
      ).
      
    • Mechanism:[1] The aromatic benzoic acid group often binds more strongly than the aliphatic oleic acid due to

      
       stacking interactions and higher acidity (
      
      
      
      ~4.2 vs ~5.0), driving the exchange.
  • Purification:

    • Precipitate the nanoparticles by adding excess Methanol or Acetone (non-solvent).

    • Collect via magnetic separation or centrifugation (8000 rpm, 15 min).

    • Repeat the redispersion (Toluene) and precipitation (Methanol) cycle 3 times to ensure complete removal of free oleic acid.

  • Storage:

    • Redisperse the final product in the carrier solvent (e.g., Chloroform for drug loading or aqueous surfactant solution for bio-injection).

Part 3: Characterization & Validation

FTIR Spectroscopy (The Gold Standard)

Fourier Transform Infrared Spectroscopy (FTIR) is the primary tool to confirm chemisorption.

Functional GroupFree Acid (

)
Surface Bound (Carboxylate) (

)
Interpretation
C=O Stretch 1680 – 1700Absent Disappearance indicates loss of free -COOH proton.
COO- (Asymmetric) N/A1520 – 1560Indicates formation of carboxylate anion.
COO- (Symmetric) N/A1400 – 1450Paired with asymmetric peak.

(Separation)
N/A


: Bidentate Chelating

: Monodentate

: Bridging
Contact Angle Goniometry (Planar Surfaces)
  • Bare ITO: < 15° (Hydrophilic)

  • Successful Modification: > 90° (Hydrophobic)

  • Note: An angle > 105° suggests highly ordered, crystalline packing of the alkyl chains (methyl groups exposed).

Thermogravimetric Analysis (TGA) (Nanoparticles)
  • Run TGA from 25°C to 800°C under Nitrogen.

  • Weight Loss: Significant mass loss between 200°C–450°C corresponds to the decomposition of the organic shell.

  • Calculation: Use the weight loss % to calculate the Grafting Density (molecules/

    
    ).
    

Part 4: Visualization of Mechanisms

Diagram 1: Molecular Binding Modes on Metal Oxides

This diagram illustrates the transition from a free acid in solution to the various bound states on a Metal Oxide (MOx) surface.

BindingMechanism FreeAcid Free Alkoxybenzoic Acid (R-COOH) Physisorbed Physisorbed State (H-Bonding) FreeAcid->Physisorbed Adsorption (Room Temp) Chemisorbed Chemisorbed State (Stable Carboxylate) Physisorbed->Chemisorbed Annealing / Reflux (-H2O) Monodentate Monodentate (1 O - 1 Metal) Chemisorbed->Monodentate Bridging Bridging Bidentate (2 O - 2 Metals) Chemisorbed->Bridging Chelating Chelating Bidentate (2 O - 1 Metal) Chemisorbed->Chelating

Caption: Transition from weak physisorption to robust chemisorption modes (Monodentate, Bridging, Chelating) upon thermal activation.

Diagram 2: Nanoparticle Functionalization Workflow

A logical flow for the ligand exchange protocol used in drug delivery carrier synthesis.

NP_Workflow Start Oleic Acid-Coated Fe3O4 Nanoparticles Mix Add Excess Alkoxybenzoic Acid (Solvent: Toluene) Start->Mix Reflux Reflux at 80-100°C (6-12 Hours) Mix->Reflux Ligand Exchange Purify Precipitation (Methanol) & Magnetic Separation Reflux->Purify Remove Free Ligand Purify->Purify Repeat 3x Final Functionalized Nanoparticles (Stable & Bio-Ready) Purify->Final

Caption: Step-by-step ligand exchange workflow for converting hydrophobic precursors into functionalized magnetic carriers.

References

  • Growth of a self-assembled monolayer decoupled from the substrate. Source: National Institutes of Health (PMC) URL:[Link]

  • Solid-state O-17 NMR study of benzoic acid adsorption on metal oxide surfaces. Source: ResearchGate URL:[2][Link]

  • Conformation-Dependent Coordination of Carboxylic Acids with Fe3O4 Nanoparticles Studied by ATR-FTIR. Source: PubMed URL:[3][Link]

  • Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications. Source: National Institutes of Health (PMC) URL:[Link]

  • Chemically Binding Carboxylic Acids onto TiO2 Nanoparticles with Adjustable Coverage. Source: ResearchGate URL:[2][Link]

Sources

Application

Application Note: Catalytic Applications of Metal Complexes with 3,5-Bis(octadecyloxy)benzoic Acid Ligands

Abstract This technical guide details the synthesis, characterization, and catalytic deployment of transition metal complexes coordinated with 3,5-bis(octadecyloxy)benzoic acid (C18-benzoic acid). This ligand acts as a "...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, characterization, and catalytic deployment of transition metal complexes coordinated with 3,5-bis(octadecyloxy)benzoic acid (C18-benzoic acid). This ligand acts as a "promesogenic wedge," imparting extreme lipophilicity and self-assembling properties to metal centers. Unlike standard catalysts limited to polar solvents, these complexes enable homogeneous catalysis in aliphatic hydrocarbons (e.g., hexane, decane) and stabilize metal nanoparticles (MNPs) against agglomeration. We focus on two primary applications: Rhodium(0) Nanoparticle Hydrogenation and Dirhodium(II) Carbenoid Cyclopropanation .

Ligand Profile & Rationale

Ligand: 3,5-Bis(octadecyloxy)benzoic acid Molecular Formula: C


H

O

MW: ~659.1 g/mol
Why this Ligand?
  • Solubility Engineering: The two C18 alkyl chains render the metal complex soluble in non-polar solvents (hexane, toluene), enabling "green" biphasic catalysis where the catalyst resides in the non-polar phase and products can be extracted or separated by cooling (thermomorphic behavior).

  • Steric Stabilization: In nanoparticle synthesis, the bulky dendritic wedge prevents Ostwald ripening, maintaining small particle size (< 3 nm) and high surface area.

  • Metallomesogeny: These ligands induce liquid crystalline (mesogenic) phases in metal complexes (e.g., Cu, Pd), allowing for anisotropic catalysis in ordered media.

Protocol A: Ligand Synthesis

Prerequisite: Synthesis of the amphiphilic carboxylic acid precursor.

Reaction Scheme (Graphviz)

LigandSynthesis Start Methyl 3,5-dihydroxybenzoate Inter Intermediate Ester (Methyl 3,5-bis(octadecyloxy)benzoate) Start->Inter Williamson Ether Synthesis (24h) Reagent 1-Bromooctadecane (K2CO3, DMF, 80°C) Reagent->Inter Product 3,5-Bis(octadecyloxy)benzoic acid (White Solid) Inter->Product Saponification & Acidification Hydrolysis KOH / EtOH / H2O (Reflux)

Figure 1: Synthetic pathway for the lipophilic ligand precursor.

Step-by-Step Procedure
  • Alkylation: Dissolve methyl 3,5-dihydroxybenzoate (10 mmol) and 1-bromooctadecane (22 mmol, 1.1 equiv per -OH) in DMF (50 mL). Add K

    
    CO
    
    
    
    (30 mmol).
  • Heating: Stir at 80°C for 24 hours under N

    
    .
    
  • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from acetone/hexane to yield the methyl ester.

  • Hydrolysis: Suspend the ester in EtOH (50 mL) and add KOH (5 equiv) dissolved in minimal water. Reflux for 4 hours.

  • Isolation: Acidify with HCl (1M) to pH 2. Filter the solid, wash with water, and dry in vacuo.

    • Yield: >85%[1][2]

    • Appearance: White waxy solid.

Protocol B: Rhodium(0) Nanoparticle Hydrogenation Catalyst

Application: Hydrogenation of arenes (benzene, toluene) and alkenes under mild conditions. Mechanism: The carboxylate headgroup binds to the Rh surface, while the C18 tails form a dense hydrophobic shell, stabilizing the colloid in non-polar solvents.

Catalyst Preparation (In-Situ)
ReagentAmountRole
RhCl

·3H

O
0.05 mmolMetal Precursor
3,5-Bis(octadecyloxy)benzoic acid0.05 - 0.10 mmolStabilizer
NaBH

0.50 mmolReducing Agent
Toluene/THF (Dry)20 mLSolvent

Steps:

  • Dissolve the Ligand in Toluene (10 mL).

  • Dissolve RhCl

    
    ·3H
    
    
    
    O in THF (10 mL) and add to the ligand solution. Stir for 30 min.
  • Reduction: Add NaBH

    
     (dissolved in 1 mL water or added as solid) slowly under vigorous stirring.
    
    • Observation: Solution turns from red/orange to deep black .

  • Purification (Optional): Precipitate NPs with excess ethanol, centrifuge, and redisperse in pure hexane or toluene to remove salts.

Catalytic Hydrogenation Workflow
  • Loading: Charge a high-pressure reactor (autoclave) with the Rh-NP colloidal solution (1 mol% Rh relative to substrate).

  • Substrate: Add substrate (e.g., Styrene, 10 mmol).

  • Pressurization: Purge with H

    
     (3x), then pressurize to 20–40 bar H
    
    
    
    .
  • Reaction: Stir at 40°C for 4–12 hours.

  • Analysis: Vent H

    
    . Analyze aliquots by GC-MS.
    
    • Expected Outcome: >99% conversion to ethylbenzene (or cyclohexane if hydrogenating benzene).

    • Recycling: If using a biphasic system (e.g., fluorous/organic or temperature-dependent phase separation), the black catalyst layer can be separated and reused.

Protocol C: Dirhodium(II) Paddlewheel Cyclopropanation

Application: Asymmetric or diastereoselective cyclopropanation of olefins with diazo compounds.[3] Advantage: The complex [Rh


(L)

] is soluble in saturated hydrocarbons, avoiding competitive reactions often seen in coordinating solvents like THF or ether.
Complex Synthesis: [Rh (µ-O CR) ]

Reaction: Ligand exchange with Rh


(OAc)

.

Paddlewheel RhOAc Rh2(OAc)4 (Green Solid) Process Reflux in Chlorobenzene (Soxhlet extraction of AcOH) RhOAc->Process Ligand 3,5-Bis(octadecyloxy)benzoic acid (Excess, 8-10 equiv) Ligand->Process Product Rh2(3,5-C18-Benzoate)4 (Green/Blue Waxy Solid) Process->Product - AcOH

Figure 2: Ligand exchange protocol for creating the lipophilic dirhodium catalyst.

Steps:

  • Mix Rh

    
    (OAc)
    
    
    
    (0.2 mmol) and Ligand (2.0 mmol, 10x excess) in Chlorobenzene (20 mL).
  • Reflux: Heat to reflux using a Soxhlet extractor containing Na

    
    CO
    
    
    
    (to trap liberated acetic acid) or use a Dean-Stark trap. Reflux for 48 hours.
  • Workup: Evaporate solvent.

  • Purification: Dissolve residue in Hexane. Filter off unreacted Rh

    
    (OAc)
    
    
    
    (insoluble).
  • Dialysis/Chromatography: Remove excess free ligand using a short silica plug (elute complex with hexane/DCM) or via MeOH precipitation (complex precipitates, free ligand may remain soluble depending on conditions; chromatography is safer).

Catalytic Cyclopropanation Protocol
  • Setup: Flame-dry a Schlenk flask under Ar.

  • Mix: Add [Rh

    
    (L)
    
    
    
    ] (1 mol%) and Styrene (5.0 equiv) in dry Hexane.
  • Addition: Add Ethyl Diazoacetate (EDA, 1.0 equiv) via syringe pump over 4 hours (slow addition prevents dimerization of EDA).

  • Reaction: Stir at Room Temperature.

  • Result: The lipophilic environment often enhances trans-selectivity due to the bulky ligand sphere.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Ligand Exchange Acetic acid not removed efficiently.Use a Soxhlet with base trap or higher boiling solvent (o-dichlorobenzene) to drive equilibrium.
NP Agglomeration (Black Precipitate) Insufficient ligand ratio.Increase Ligand:Metal ratio to 2:1 or 5:1. Ensure temperature < 60°C during reduction.
Low Activity Substrate transport limitation.In biphasic systems, increase stirring speed (>1000 rpm) to maximize interfacial area.
Solubility Issues Chain crystallization.If the catalyst precipitates at RT, gently warm the solvent (35°C) to melt the alkyl chains (liquid crystal transition).

References

  • Synthesis of Alkoxy Benzoic Acids: Percec, V., et al. "Synthesis and characterization of new liquid crystalline monomers and polymers." Journal of Materials Chemistry, 1992. Link

  • Rh Nanoparticle Stabilization: Roucoux, A., et al. "Stabilized rhodium(0) nanoparticles: a reusable hydrogenation catalyst." Chemistry – A European Journal, 2000. Link

  • Dirhodium Carboxylates in Catalysis: Davies, H. M. L., et al. "Dirhodium(II) Catalysts for Selective Carbene Reactions." Chemical Reviews, 2003. Link

  • Metallomesogens: Donnio, B., et al. "Dendritic Liquid Crystals." Advanced Materials, 2007. (Context for 3,5-bis(alkoxy)benzoate metal complexes). Link

  • General Protocol for Benzoate Exchange: Doyle, M. P., et al. "Synthesis of Dirhodium(II)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Alkylation of 3,5-Dihydroxybenzoic Acid

Welcome to the technical support center for the alkylation of 3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the alkylation of 3,5-dihydroxybenzoic acid challenging?

The alkylation of this substrate presents three primary challenges. First, the molecule has three acidic protons: one on the carboxylic acid and two on the phenolic hydroxyl groups. The carboxylic acid proton is the most acidic and will react preferentially with any base used. Second, the phenoxide ions, formed after deprotonation of the hydroxyl groups, are ambident nucleophiles; they can undergo the desired O-alkylation to form an ether or an undesired C-alkylation on the aromatic ring.[1][2][3] Third, with two hydroxyl groups, achieving selective mono- or di-alkylation requires careful control over stoichiometry and reaction conditions.

Q2: What are the most common methods for alkylating phenols?

The two most prevalent methods are the Williamson ether synthesis and the Mitsunobu reaction.

  • Williamson Ether Synthesis: This is the classical and most common approach. It involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[1][4] This method is robust, scalable, and utilizes relatively inexpensive reagents.

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, the phenolic hydroxyl group.[5][6] It is particularly useful for sterically hindered substrates but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate, which can complicate purification.[5][7]

Q3: Do I need to protect the carboxylic acid group before alkylation?

Yes, in most cases, protecting the carboxylic acid is highly recommended. The acidic proton of the carboxyl group will be deprotonated by the base intended for the phenols, consuming at least one equivalent of base. Furthermore, the resulting carboxylate can have solubility issues and may interfere with the reaction or work-up. Converting the carboxylic acid to an ester (e.g., a methyl or benzyl ester) is a common and effective protection strategy.[8][9] This protects the acidic proton and prevents unwanted side reactions.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Low or No Yield of the Desired Alkylated Product

This is the most frequent issue, often stemming from suboptimal reaction conditions for the Sₙ2 mechanism of the Williamson ether synthesis.

Q: My reaction is not proceeding, or the yield is very low. What are the first things to check?

A: Low yield is typically traced back to one of four key parameters: the base, the solvent, the alkylating agent, or the temperature.

  • Inappropriate Base Selection: The base must be strong enough to deprotonate the phenolic hydroxyl groups (pKa ~9-10) but not so strong that it promotes side reactions.

    • Insight: Weak bases like sodium bicarbonate will not be effective. Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for phenol alkylation, as they are strong enough to generate the phenoxide nucleophile but are generally not basic enough to promote elimination side reactions significantly.[10] For complete and rapid deprotonation, a strong base like sodium hydride (NaH) can be used, which irreversibly forms the alkoxide and bubbles hydrogen gas out of the solution.[11]

  • Incorrect Solvent Choice: The Williamson ether synthesis is an Sₙ2 reaction, and the choice of solvent is critical for its success.

    • Insight: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (ACN) are ideal.[1][12] These solvents solvate the metal cation but leave the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the reaction rate.[13] Protic solvents like ethanol or water should be avoided as they can form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity.[3][12]

  • Poor Quality Alkylating Agent: The Sₙ2 reaction is highly sensitive to the structure of the electrophile (the alkylating agent).

    • Insight: The reaction works best with primary alkyl halides (e.g., methyl iodide, ethyl bromide).[11] Secondary alkyl halides will give a mixture of substitution (Sₙ2) and elimination (E2) products, significantly lowering the yield of the desired ether.[11] Tertiary alkyl halides will almost exclusively undergo elimination to form alkenes and are unsuitable for this reaction.[10][11]

  • Suboptimal Temperature: The reaction rate is temperature-dependent.

    • Insight: Typical Williamson reactions are conducted between 50 to 100 °C.[1][4] If the reaction is sluggish at a lower temperature, gradually increasing the heat can improve the rate. However, excessively high temperatures can favor the competing E2 elimination pathway, especially with secondary halides.[1]

Troubleshooting Workflow for Low Yield

G start Low / No Yield base Is the base strong enough? (e.g., K₂CO₃, NaH) start->base solvent Is the solvent polar aprotic? (e.g., DMF, ACN, DMSO) base->solvent Yes sol_base Action: Use a stronger base like K₂CO₃ or NaH. base->sol_base No halide Is the alkylating agent primary? solvent->halide Yes sol_solvent Action: Switch to DMF, DMSO, or Acetonitrile. solvent->sol_solvent No temp Is the temperature adequate? (50-100 °C) halide->temp Yes sol_halide Action: Use a primary alkyl halide. Avoid secondary/tertiary halides. halide->sol_halide No success Yield Improved temp->success Yes sol_temp Action: Increase temperature gradually. Monitor for side products. temp->sol_temp No

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Poor Selectivity (O-Alkylation vs. C-Alkylation)

Q: I am getting a significant amount of C-alkylated product. How can I improve the selectivity for O-alkylation?

A: This is a classic problem with phenoxides. The negative charge is delocalized onto the aromatic ring, creating nucleophilic sites at the ortho and para positions. Favoring O-alkylation requires conditions that make the oxygen atom the most reactive nucleophile.

  • Solvent Choice is Critical: As mentioned, polar aprotic solvents (DMF, DMSO) are best. They do not hydrogen-bond with the phenoxide oxygen, leaving it exposed and highly nucleophilic for the desired O-alkylation.[3] In contrast, protic solvents (water, alcohols) solvate the oxygen atom, shielding it and making the carbon atoms of the ring more competitive nucleophiles.[3]

  • Utilize Phase-Transfer Catalysis (PTC): This is an excellent technique to enhance O-alkylation.[14]

    • Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the phenoxide. This bulky, lipophilic cation pulls the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides.[2][15] In the low-polarity organic phase, the phenoxide is less solvated and highly reactive, leading to clean and efficient O-alkylation.[16] Using anhydrous conditions in a solid-liquid PTC system is particularly effective at maximizing O-selectivity.[16]

O- vs. C-Alkylation Pathway

G cluster_0 Phenoxide Ion (Ambident Nucleophile) cluster_1 Phenoxide O_Alk O-Alkylation (Desired Ether Product) Phenoxide->O_Alk Favored in Aprotic Solvents (DMF, DMSO) & PTC C_Alk C-Alkylation (Side Product) Phenoxide->C_Alk Favored in Protic Solvents (H₂O, EtOH)

Caption: Competing pathways for phenoxide alkylation.

Issue 3: Complicated Purification and Side Products

Q: My final product is difficult to purify. What are the likely impurities?

A: Besides unreacted starting material and C-alkylation products, several other species can complicate your purification.

  • Elimination Products: If you used a secondary alkyl halide, you will likely have alkene byproducts from the competing E2 reaction.[12]

  • Over-alkylation: If you use an excess of the alkylating agent and base, you may get alkylation of both hydroxyl groups when only mono-alkylation was intended. Careful control of stoichiometry is key.

  • Carboxylate Salt: If you did not protect the carboxylic acid, the unreacted carboxylate salt of your starting material or product could be present, complicating extraction.

  • Mitsunobu Byproducts: If using the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate are major byproducts.[5] TPPO is notoriously difficult to remove via standard chromatography. Sometimes it can be crystallized out, or specialized purification techniques may be required.

Q: How can I simplify the work-up and purification?

A: A well-designed reaction is the easiest to purify.

  • For Williamson Synthesis: After the reaction, a typical work-up involves quenching with water, extracting with an organic solvent (like ethyl acetate), washing the organic layer with aqueous base (to remove any unreacted phenolic material), followed by water and brine washes.

  • For Mitsunobu Reaction: Removing TPPO is the main challenge. One strategy is to concentrate the reaction mixture and triturate with a solvent like diethyl ether, in which TPPO is poorly soluble, causing it to precipitate.[7]

Protocols & Data

Table 1: Comparison of Common Alkylation Conditions
ParameterWilliamson Ether SynthesisMitsunobu ReactionRationale & Causality
Nucleophile Phenoxide (generated in situ)Phenol (neutral)Williamson requires a strong base to generate the nucleophile; Mitsunobu activates the alcohol electrophile instead.[6][11]
Electrophile Primary Alkyl Halide/SulfonatePrimary or Secondary AlcoholWilliamson relies on Sₙ2 displacement of a good leaving group.[1] Mitsunobu converts the alcohol's -OH into a good leaving group.[6]
Key Reagents Base (K₂CO₃, NaH), Alkyl HalidePPh₃, DEAD or DIADThese are the core activating agents for each respective transformation.
Solvent Polar Aprotic (DMF, DMSO, ACN)Anhydrous THF, Dioxane, TolueneAprotic solvents accelerate Sₙ2 rates.[12] Mitsunobu requires anhydrous conditions to prevent hydrolysis of intermediates.[5]
Temperature 50 - 100 °C0 °C to Room TemperatureWilliamson often requires heat to proceed at a reasonable rate.[4] The Mitsunobu reaction is often exothermic and started at low temperatures.[6]
Key Byproduct Metal Halide SaltTriphenylphosphine Oxide (TPPO)Salts are easily removed by aqueous work-up. TPPO often requires special purification techniques.[5]
Protocol 1: General Procedure for O-Alkylation via Williamson Ether Synthesis (with Carboxylic Acid Protection)

This protocol outlines the key steps for the successful dialkylation of 3,5-dihydroxybenzoic acid.

Step 1: Protection of the Carboxylic Acid (Esterification)

  • Dissolve 3,5-dihydroxybenzoic acid in an excess of methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reflux the mixture for several hours until TLC or LC-MS analysis indicates complete conversion to the ester.

  • Perform an aqueous work-up and purify the resulting methyl or ethyl 3,5-dihydroxybenzoate.

Step 2: O-Alkylation

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the protected ester, 2.2-2.5 equivalents of a base (e.g., anhydrous K₂CO₃), and a polar aprotic solvent (e.g., DMF).

  • Add 2.2-2.5 equivalents of the primary alkyl halide (e.g., ethyl bromide).

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Perform a standard aqueous work-up/extraction to isolate the crude dialkylated ester.

Step 3: Purification & Deprotection (if necessary)

  • Purify the crude product by flash column chromatography or recrystallization.

  • If the free carboxylic acid is the final target, hydrolyze the ester using standard procedures (e.g., with NaOH or LiOH followed by acidic work-up), ensuring the newly formed ether linkages are stable to the chosen conditions.

References

  • Vertex AI Search. (2006). Phase Transfer Catalysis without Solvent.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (2022). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (2026).
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Benchchem. (n.d.).
  • Journal of the American Chemical Society. (2012).
  • Bentham Science Publishers. (2009).
  • Wiley Online Library. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Google Patents. (n.d.).
  • SL TEC. (n.d.).
  • National Institutes of Health. (2018). dM-Dim for Carboxylic Acid Protection.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (2017).
  • The Reaction Map. (n.d.). Mitsunobu Reaction - Common Conditions.
  • PTC Organics, Inc. (n.d.).
  • ScholarWorks @ UVM. (n.d.). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • K-State Personal Web Server. (n.d.). Chapter 6 Carboxyl Protecting Groups.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • MDPI. (2022).
  • YouTube. (2020). Protecting Groups for Carboxylic acid.
  • NPTEL. (n.d.). Protecting groups in organic synthesis + H2O.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2025).
  • Alfa Chemistry. (n.d.).
  • Benchchem. (n.d.). Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • PharmaXChange.info. (2011).
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde.
  • Benchchem. (n.d.).
  • MedCrave online. (2020).
  • PubMed. (2023).
  • ResearchG
  • Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • MDPI. (2025). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid.

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Bis(octadecyloxy)benzoic Acid Solubility in Ethanol

Chemical Profiling & Root Cause Analysis As a Senior Application Scientist, the most frequent issue I encounter with researchers working on dialkyl benzoic acids is a fundamental thermodynamic mismatch between the solven...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Root Cause Analysis

As a Senior Application Scientist, the most frequent issue I encounter with researchers working on dialkyl benzoic acids is a fundamental thermodynamic mismatch between the solvent's polarity and the solute's dominant structural features.

The Compound: 3,5-Bis(octadecyloxy)benzoic acid (CAS: 124502-13-2) consists of a polar benzoic acid headgroup flanked by two massive 18-carbon (octadecyl) hydrophobic chains.

The Root Cause of Insolubility: While the benzoic acid core itself is highly soluble in ethanol[1], the dual C18 tails dictate the molecule's macroscopic behavior, making it behave more like a complex lipid. The enthalpy of melting for solid 3,5-bis(octadecyloxy)benzoic acid is exceptionally high at 20.7 kcal/mol[2]. This massive cohesive energy means the crystal lattice is tightly packed via van der Waals forces between the long alkyl chains. Room-temperature ethanol (a polar protic solvent) lacks both the favorable hydrophobic interactions and the kinetic energy required to disrupt this lattice, resulting in poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension or precipitate in absolute ethanol at room temperature? A1: The insolubility is thermodynamically driven. Ethanol has a Hildebrand solubility parameter (~26.5 MPa^1/2) that is too polar to effectively solvate the hydrophobic bulk of the two 18-carbon alkyl chains. The hydrophobic effect causes the octadecyl chains to self-associate, driving the molecule out of solution to minimize contact with the polar solvent. The high enthalpy of melting (20.7 kcal/mol)[2] further confirms that strong intermolecular forces must be overcome to achieve solvation.

Q2: I need to prepare a high-concentration stock solution (e.g., 10-50 mM). How can I achieve this? A2: You must use a binary co-solvent system. Halogenated solvents like chloroform (CHCl₃) or dichloromethane (DCM) are ideal for solvating long alkyl chains. We recommend preparing the primary stock in a 1:1 (v/v) mixture of Chloroform:Ethanol. The chloroform disrupts the hydrophobic interactions of the C18 tails, while ethanol maintains the solvation of the carboxylic acid headgroup.

Q3: My downstream biological assay cannot tolerate chloroform or toxic co-solvents. How can I dissolve it purely in ethanol? A3: If strictly limited to ethanol, you must leverage thermal-kinetic energy. Heating the ethanol to 60–65°C (just below its boiling point) combined with bath sonication will temporarily overcome the lattice energy, as the solubility of benzoic acid derivatives in ethanol scales positively with temperature[3]. Caution: The resulting solution is metastable. It must be used immediately while warm, or formulated into liposomes/micelles via lipid film hydration before it cools and precipitates.

Q4: Can I increase solubility by adjusting the pH? A4: Yes, but it alters the physical state of the compound. Adding 1 equivalent of ethanolic NaOH deprotonates the carboxylic acid, forming a sodium benzoate salt. While this increases the headgroup's polarity, the dual C18 chains will cause the molecule to act as a Gemini-like surfactant. Instead of forming a true isotropic solution, it will likely form a micellar dispersion or a liquid-crystalline phase.

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning it includes a built-in optical or physical check to confirm successful execution before you proceed to your downstream application.

Protocol A: Thermal-Kinetic Solubilization (Ethanol Only)

Application: Immediate use in downstream aqueous dilutions where co-solvents are prohibited.

  • Weighing: Transfer the required mass of 3,5-bis(octadecyloxy)benzoic acid into a borosilicate glass vial.

  • Solvent Addition: Add anhydrous absolute ethanol (≥99.5%) to achieve a maximum target concentration of 1-2 mM.

  • Heating & Sonication: Seal the vial tightly to prevent solvent evaporation. Submerge in a heated ultrasonic water bath set to 60–65°C for 15–20 minutes.

  • Validation Check: Remove the vial and hold it against a dark background under a strong, focused light source. The absence of light scattering (Tyndall effect) confirms complete dissolution rather than a micro-suspension.

  • Execution: Use the solution immediately. If precipitation occurs upon cooling, reheat and resonicate prior to use.

Protocol B: Co-Solvent Solubilization (Chloroform/Ethanol)

Application: Creating stable, high-concentration stock solutions (e.g., for Langmuir-Blodgett films[2] or lipid nanoparticle synthesis).

  • Primary Solvation: Add Chloroform (CHCl₃) equal to 50% of the final desired volume to the dry powder. Swirl gently; the hydrophobic chains will rapidly solvate.

  • Secondary Solvation: Add Absolute Ethanol for the remaining 50% of the volume.

  • Mixing: Vortex vigorously for 30 seconds.

  • Validation Check: The 1:1 CHCl₃:EtOH solution must remain optically clear upon cooling to room temperature. If any turbidity is observed, the lipid concentration is too high; increase the chloroform ratio to 60:40 and re-vortex.

Quantitative Data Summary

Solubilization StrategySolvent SystemTemp (°C)Max Estimated Conc.Stability ProfileDownstream Compatibility
Ambient Ethanol 100% Ethanol20-25°C< 0.1 mMStable (as a suspension)Excellent (if dissolved)
Thermal-Kinetic 100% Ethanol60-65°C~1-2 mMMetastable (precipitates on cooling)Excellent (must be used warm)
Co-Solvent (Standard) 50:50 CHCl₃:EtOH20-25°C> 50 mMHighly Stable (Isotropic)Poor (requires solvent evaporation)
Salt Formation EtOH + 1 eq. NaOH25-40°C~5 mMModerate (forms gel/micelles)Good (alters compound to salt form)

Troubleshooting Decision Matrix

SolubilityTroubleshooting Start 3,5-Bis(octadecyloxy)benzoic acid + Ethanol Cosolvent Is a halogenated/non-polar co-solvent acceptable? Start->Cosolvent UseCosolvent Add CHCl3 or THF (e.g., 1:1 CHCl3:EtOH) Result: Complete Solvation Cosolvent->UseCosolvent Yes Heat Is heating to 60°C acceptable? Cosolvent->Heat No UseHeat Heat to 60-65°C + Bath Sonication Result: Metastable Solution Heat->UseHeat Yes Salt Can the formulation tolerate high pH? Heat->Salt No UseSalt Add 1 eq. ethanolic NaOH Result: Micellar Dispersion Salt->UseSalt Yes Liposome Use Lipid Film Hydration for Nanoparticle Delivery Salt->Liposome No

Decision matrix for solubilizing 3,5-bis(octadecyloxy)benzoic acid in ethanol.

References

  • Title: Monomolecular film viscosities and micromorphologies of fatty acids and their analogues at air/water interfaces: Relations to molecular structures. Source: ResearchGate (Katsuyuki Naito et al., 1990) URL: [Link]

  • Title: Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Source: MDPI (Martinez, F., et al., 2022) URL: [Link]

  • Title: Solubility of benzoic acid in pure solvents and binary mixtures. Source: University of Limerick / Journal of Chemical & Engineering Data (Thati, J., et al., 2010) URL: [Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for 3,5-Bis(octadecyloxy)benzoic acid purification

Welcome to the Technical Support Center for lipid-like small molecule purification. This guide is specifically engineered for researchers and drug development professionals dealing with the complex thermodynamic behavior...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid-like small molecule purification. This guide is specifically engineered for researchers and drug development professionals dealing with the complex thermodynamic behaviors of amphiphilic compounds.

Executive Summary: The Mechanistic Challenge

Purifying 3,5-Bis(octadecyloxy)benzoic acid presents a unique crystallographic challenge. The molecule is highly amphiphilic, possessing a strongly polar, hydrogen-bonding headgroup (benzoic acid) and two massive, highly lipophilic, flexible tails (C18 octadecyl chains).

During recrystallization, these competing moieties often prevent the formation of a highly ordered crystalline lattice. Instead of crystallizing, the compound is prone to organogelation (forming a 3D network that traps solvent) or oiling out (liquid-liquid phase separation, or LLPS). Successful purification requires precisely balancing solvent polarity to manage both hydrogen bonding and London dispersion forces.

Diagnostic Workflow for Amphiphilic Recrystallization

G A Crude 3,5-Bis(octadecyloxy) benzoic acid B Dissolve in minimal hot good solvent (e.g., Et2O) A->B C Add anti-solvent (MeOH) dropwise until cloud point B->C D Cool slowly to 25°C, then to -10°C C->D E Phase Observation D->E F Crystalline Solid E->F Ideal Lattice G Oiling Out (LLPS) E->G Phase Separation H Organogelation E->H Chain Entanglement I Filter & Wash (Success) F->I J Reheat, add 5% good solvent, cool slower & seed G->J K Reheat, add polar modifier (e.g., EtOAc) to break network H->K J->D K->D

Workflow for diagnosing and optimizing lipophilic benzoic acid recrystallization.

Troubleshooting & FAQs

Q1: Why does my compound "oil out" instead of forming crystals, and how do I fix it? A1: Oiling out (LLPS) occurs when the melting point of your solute is depressed by the solvent below the temperature at which it saturates the solution. Because the C18 chains have massive conformational entropy, a disordered liquid coacervate is often thermodynamically favored over a rigid crystal lattice.

  • The Fix: You must lower the conformational entropy slowly. If using a binary solvent system, reduce the rate of anti-solvent addition. More importantly, seed the solution just above the cloud point. Seeding provides a thermodynamic template, bypassing the high activation energy required for primary nucleation of the long alkyl chains.

Q2: My solution turned into a thick, translucent gel upon cooling. What caused this, and how do I break it? A2: Organogelation is a classic failure mode for bis- and tris-alkoxybenzoic acids. In non-polar solvents (like pure hexane), the benzoic acid headgroups hydrogen-bond to form extended dimers and polymeric networks. Meanwhile, the lipophilic C18 chains interdigitate with the non-polar solvent. This creates a cross-linked micellar matrix that traps the solvent entirely.

  • The Fix: You must disrupt the hydrogen-bonding network. Add a small volume (2-5% v/v) of a polar, hydrogen-bond-accepting co-solvent like Ethyl Acetate or Methanol. This competitively binds to the benzoic acid headgroups, collapsing the gel into discrete molecules that can then crystallize.

Q3: What is the most reliable solvent system for this specific molecule? A3: Empirical data from the synthesis of similar amphiphilic analogues, such as 3,5-bis(dodecyloxy)benzoic acid, demonstrates that a binary system of Diethyl Ether (good solvent) and Methanol (anti-solvent) is highly effective 1. Diethyl ether perfectly solvates the C18 chains without promoting gelation, while methanol selectively drives the precipitation of the polar headgroup. Alternatively, highly lipophilic variants like 3,4,5-tris(octadecyloxy)benzoic acid can be recrystallized from pure hexane, provided strict sub-zero cooling profiles are maintained 2.

Quantitative Solvent System Performance

To aid in your experimental design, the following table summarizes the thermodynamic outcomes of various solvent systems applied to bis-alkylated benzoic acids:

Solvent SystemRatio (v/v)Mechanism of ActionCommon ObservationRecommendation
Diethyl Ether / Methanol 1:2 to 1:4Et₂O solvates C18 chains; MeOH drives crystallization of the polar head.High purity crystalline solid.Optimal. Cool slowly to -10°C.
Pure Hexane N/ASolvates C18 chains completely; relies on extreme cooling for supersaturation.Gelation or high loss in mother liquor.Use only with strict temperature control (-20°C) and mechanical shear.
Toluene / Ethanol 1:3Toluene prevents gelation; Ethanol provides a moderate polarity gradient.Slow crystallization, moderate yield.Good alternative if Et₂O is restricted in your facility.
THF / Water 9:1THF dissolves both moieties; water acts as a harsh, highly polar anti-solvent.Immediate Oiling Out (LLPS).Avoid. Water is too polar and causes hydrophobic collapse of C18 chains.

Standard Operating Procedure (SOP): Binary Recrystallization

This self-validating protocol utilizes the Diethyl Ether/Methanol system, designed to prevent both gelation and oiling out during the purification of 3,5-bis(octadecyloxy)benzoic acid after saponification 3.

Phase 1: Dissolution & Clarification

  • Place the crude 3,5-bis(octadecyloxy)benzoic acid in a round-bottom flask equipped with a reflux condenser.

  • Add a minimal amount of boiling Diethyl Ether until the solid is completely dissolved.

  • Causality Check: If the solution is cloudy, impurities are present. Perform a hot gravity filtration through a fluted filter paper to remove insoluble particulates.

Phase 2: Anti-Solvent Titration 4. Maintain the solution at a gentle reflux. 5. Begin adding hot Methanol dropwise. Continue addition until a faint, persistent turbidity (cloud point) is observed. 6. Add exactly 1-2 drops of Diethyl Ether to clear the solution. You are now at the exact thermodynamic edge of supersaturation.

Phase 3: Controlled Nucleation 7. Remove the flask from the heat source. Allow it to cool to room temperature (25°C) ambiently over 2 hours. Do not disturb or agitate the flask during this period to allow the C18 chains to pack properly. 8. Once at room temperature, transfer the flask to an ice-salt bath (-10°C) for an additional 2 hours to maximize yield.

Phase 4: Harvesting 9. Isolate the white crystalline solid via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with ice-cold Methanol to remove any residual lipophilic impurities. 11. Dry under high vacuum for 12 hours to remove trapped solvent molecules from the crystal lattice.

References

  • NEW STRATEGY TOWARD THE SYNTHESIS OF THERAPEUTIC GLYCONANOMATERIALS THESIS Source: Archipel UQAM URL
  • Uniform soluble supports for the large-scale synthesis of sequence-defined macromolecules Source: The Royal Society of Chemistry URL
  • AU2018361867B2 - Brartemicin analogues Source: Google Patents URL

Sources

Optimization

Reducing steric hindrance in 3,5-Bis(octadecyloxy)benzoic acid reactions

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Reducing Steric & Aggregation Barriers in 3,5-Bis(octadecyloxy)benzoic Acid Coupling Executive Summary You are encountering difficul...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Reducing Steric & Aggregation Barriers in 3,5-Bis(octadecyloxy)benzoic Acid Coupling

Executive Summary

You are encountering difficulties with 3,5-Bis(octadecyloxy)benzoic acid . While often attributed to "steric hindrance," the reactivity challenges with this molecule are frequently a compound effect of supramolecular aggregation and conformational shielding . The meta-substituted C18 chains do not sterically block the carbonyl carbon directly (as ortho-substituents would), but they create a lipophilic "cage" that restricts nucleophilic approach and drives strong intermolecular stacking (van der Waals forces), effectively reducing the active concentration of the monomer.

This guide provides an autonomous troubleshooting framework to overcome these barriers, moving beyond standard protocols to high-force activation strategies.

Part 1: Troubleshooting & Optimization Guide

Issue 1: Reaction Stalls or Yields are <40% (The "Steric" Barrier)

Diagnosis: Standard coupling agents (EDC, DCC) often fail because the bulky active ester intermediate is shielded by the folding of the C18 chains. Solution: Switch to Acid Chloride Activation with specific solvent modifications.

Parameter Standard Protocol (Avoid) Optimized Protocol (Recommended) Why?
Activation Carbodiimides (EDC/DCC)Oxalyl Chloride / DMF (cat.) Acid chlorides are smaller and more electrophilic (reactive) than urea-based intermediates, bypassing steric gating.
Solvent DCM or MethanolAnhydrous THF or Toluene DCM is often too poor a solvent for the C18 chains at high concentrations; Toluene allows higher temperatures to break aggregation.
Temperature Room Temperature (25°C)Reflux (Acid Chloride step) Heat is required to increase the conformational entropy of the C18 chains, exposing the reactive center.
Issue 2: Reactants Precipitate Upon Mixing (The Aggregation Barrier)

Diagnosis: The "steric" issue is actually solubility. The C18 chains drive rapid crystallization or gelation in polar solvents, locking the reactive site away. Solution: Use Disaggregating Solvent Systems .

  • Protocol: Do not use pure acetonitrile or DMF. Use THF:DCM (1:1) or Toluene .

  • Additives: If using DCC, add DPTS (4-(Dimethylamino)pyridinium p-toluenesulfonate) . It prevents the formation of the unreactive N-acylurea byproduct which is common in slow, hindered reactions.

Issue 3: Purification is Impossible (Product Co-elutes with Starting Material)

Diagnosis: The C18 chains dominate the polarity, making the acid, ester, and amide run at the same Rf on silica. Solution: Chemical Washing & Phase Switching.

  • Acid Removal: Do not rely on columns. Wash the organic layer with warm saturated NaHCO₃. The starting acid will form a soap-like salt. Crucial: You must keep the wash warm (40°C) or the salt will form an emulsion/gel.

  • Phase Switch: If the product is an ester/amide, precipitate it from the reaction solvent (e.g., concentrated THF) by pouring into cold Acetone or Methanol . The starting acid (if unreacted) is often more soluble in these polar solvents than the double-chain product.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl₂) instead of Oxalyl Chloride? A: Yes, but with caution. Thionyl chloride requires heating to remove excess reagent (bp 76°C). High heat can cause the C18 chains to degrade or oxidize if traces of metal are present. Oxalyl chloride is superior because it reacts at room temperature (with DMF catalyst) and the byproducts (CO, CO₂, HCl) are gases, leaving a cleaner residue.

Q: Why does my reaction turn into a solid gel? A: This is "physical gelation" caused by the interdigitation of the octadecyl chains.

  • Immediate Fix: Add warm Toluene or Chlorobenzene . These solvents disrupt pi-stacking and van der Waals interactions better than DCM.

Q: Is the steric hindrance real, or is it just solubility? A: It is conformational shielding . In solution, the two C18 chains are flexible. Statistically, they spend significant time "sweeping" the space in front of the carboxylic acid. You must use heat (kinetic energy) to increase the frequency of the "open" conformation.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of an Amide/Ester via Acid Chloride Activation.

Reagents:

  • 3,5-Bis(octadecyloxy)benzoic acid (1.0 eq)

  • Oxalyl Chloride (2.0 eq)

  • DMF (Anhydrous, 3-5 drops)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation (The "Key" Step):

    • Dissolve the benzoic acid derivative in anhydrous THF under Nitrogen.

    • Critical: If the solution is cloudy, warm to 40°C until clear.

    • Add Oxalyl Chloride dropwise.

    • Add 3 drops of DMF . Vigorous bubbling (CO/CO₂) will occur.

    • Stir for 2 hours. Self-Validation: Take an aliquot, quench with MeOH, and check TLC. If the spot has moved (Methyl ester formation), activation is complete. If not, heat to 50°C for 1 hour.

  • Evaporation:

    • Remove solvent and excess Oxalyl Chloride under high vacuum. Do not use heat >40°C during this step to avoid side reactions.

    • Redissolve the crude acid chloride in fresh anhydrous THF.

  • Coupling:

    • Add the Nucleophile (Amine/Alcohol) (1.1 eq) and a base (Triethylamine or Pyridine, 1.5 eq).

    • Steric Mitigation: If the nucleophile is also bulky, add DMAP (0.1 eq) as a nucleophilic catalyst.

    • Stir at 50°C overnight. (Heat is mandatory to prevent chain stacking).

  • Workup:

    • Dilute with DCM. Wash with Warm (40°C) 1N HCl (to remove base) and Warm Sat. NaHCO₃ (to remove unreacted acid).

    • Dry over MgSO₄ and concentrate.

Part 4: Visualizing the Steric & Pathway Logic

Diagram 1: The "Conformational Gate" Barrier

This diagram illustrates why standard room-temperature reactions fail. The C18 chains create a dynamic shield.

StericShielding Core Benzoic Acid Core Chain1 C18 Chain (Dynamic Folding) Core->Chain1 Meta-Substitution Chain2 C18 Chain (Dynamic Folding) Core->Chain2 Meta-Substitution Nu Nucleophile Approach Chain1->Nu Steric Repulsion (Low Temp) Chain2->Nu Steric Repulsion (Low Temp) Heat Apply Heat (>50°C) Heat->Chain1 Increases Entropy (Opens Gate) Heat->Chain2 Increases Entropy (Opens Gate)

Caption: The C18 chains (Red) act as a "dynamic gate." At low temperatures, they fold over the core. Heat (Yellow) increases entropy, forcing chains apart to allow nucleophilic attack.

Diagram 2: Optimized Reaction Workflow

This flowchart defines the high-success pathway using Acid Chloride activation.

ReactionWorkflow Start 3,5-Bis(octadecyloxy) benzoic acid Step1 Activation: Oxalyl Chloride + DMF (THF, 25-40°C) Start->Step1 Check TLC Check (MeOH Quench) Step1->Check Inter Acid Chloride Intermediate Step1->Inter Step2 Coupling: Nucleophile + Base (THF, 50°C) Inter->Step2 Fast Reaction Product Final Product (Amide/Ester) Step2->Product

Caption: The Acid Chloride pathway (Blue/Red) bypasses the steric bulk of the activating agent itself, unlike EDC/DCC urea intermediates.

References

  • Percec, V., et al. (2004).[1] Designing Libraries of First Generation AB3 and AB2 Self-Assembling Dendrons via the Primary Structure Optimization of AB3 and AB2 Building Blocks. Journal of Polymer Science Part A: Polymer Chemistry.

  • BenchChem Technical Support. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

  • OrgSyn. (1943). 3,5-Dihydroxybenzoic Acid (Precursor Synthesis).[2][3] Organic Syntheses, Coll. Vol. 3, p.288.

  • Thati, J., et al. (2010).[4][5][6] Solubility of benzoic acid in pure solvents and binary mixtures.[5][6] Journal of Chemical & Engineering Data.

  • Clayden, J., et al. (2012). Acid Chlorides and Amide Synthesis. Organic Chemistry, 2nd Ed. (General Mechanism Reference).

Sources

Troubleshooting

Technical Support Center: Controlling Phase Separation in 3,5-Bis(octadecyloxy)benzoic Acid Mixtures

Introduction: The Physics of Your Mixture 3,5-Bis(octadecyloxy)benzoic acid (3,5-C18-BA) is a classic amphiphilic building block used in supramolecular chemistry, liquid crystal (LC) engineering, and drug delivery system...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physics of Your Mixture

3,5-Bis(octadecyloxy)benzoic acid (3,5-C18-BA) is a classic amphiphilic building block used in supramolecular chemistry, liquid crystal (LC) engineering, and drug delivery systems. Its behavior is governed by a delicate balance between three forces:

  • Aromatic

    
    -
    
    
    
    Stacking:
    The benzoic acid core drives stacking.
  • Hydrogen Bonding: The carboxylic acid headgroup forms dimers (the primary mesogenic unit).

  • Van der Waals Forces: The two C18 alkyl chains provide strong hydrophobic interactions, promoting crystallization or gelation depending on the solvent environment.

"Phase separation" in this context usually manifests in three ways:

  • Precipitation: Uncontrolled crystallization (Solubility failure).

  • Syneresis: Collapse of a gel network expelling solvent (Stability failure).

  • Macroscopic Demixing: Separation of the LC from a host matrix (Compatibility failure).

This guide addresses these issues through a mechanistic lens.

Module 1: Solubility & Solvent Selection

Q1: My sample is not dissolving completely in common organic solvents. What is happening?

Diagnosis: You are likely fighting the high crystallization energy of the C18 chains. The Mechanism: 3,5-C18-BA has a "zipper-like" crystallization tendency. Solvents that are too polar (methanol, water) cannot solvate the tails, while solvents that are too non-polar (hexane at RT) might not break the headgroup dimers sufficiently to allow solvation.

Troubleshooting Protocol:

  • Switch to "Good" Solvents: Use Chloroform (

    
    ) , Dichloromethane (DCM) , or Tetrahydrofuran (THF) . These disrupt the dimer H-bonds slightly while solvating the aromatic core.
    
  • Heat to Disassemble: The material often exhibits a Upper Critical Solution Temperature (UCST) behavior. Heat the mixture to 50–60°C (above the melting transition of the alkyl chains) to ensure full dissolution.

  • Check Concentration: Ensure you are below the saturation limit. For gelation, the Critical Gelation Concentration (CGC) is typically 0.5–2.0 wt% .

Solvent Compatibility Table

Solvent ClassExamplesInteraction with 3,5-C18-BAOutcome
Chlorinated DCM, ChloroformHigh SolvationClear Solution (Good for synthesis/casting)
Aromatic Toluene, Benzene

-

Interaction
Gelation (promotes fiber formation upon cooling)
Polar Protic Methanol, Ethanol, WaterAnti-solventPrecipitation (Phase Separation)
Ethers THF, DioxaneModerate H-bond acceptorSoluble (Good for LC blends)

Module 2: Thermal Processing & Phase Transitions

Q2: I see domains forming, but they are irregular. How do I control the domain size during cooling?

Diagnosis: The cooling rate is mismatched with the nucleation rate of the domains. The Mechanism:

  • Fast Cooling (>10°C/min): Freezes the system in a kinetically trapped state (gel or glass). This prevents macro-phase separation but may lead to metastable structures.

  • Slow Cooling (<1°C/min): Allows thermodynamic equilibrium. This promotes the growth of large crystals or macro-phase separation if the mixture is incompatible.

Optimization Workflow:

  • Determine Transitions: Run Differential Scanning Calorimetry (DSC) to find

    
     (Melting) and 
    
    
    
    (Isotropization).
  • Annealing: If domains are too small, hold the sample at

    
      for 30 minutes. This allows "Ostwald Ripening," where small domains dissolve and redeposit onto larger, more stable domains.
    
  • Quenching: For transparent gels or nanostructured films, heat to isotropic melt and quench immediately in liquid nitrogen or an ice bath to bypass crystallization.

Module 3: Mixture Stability & Aging

Q3: My mixture was stable initially but separated (syneresis) after 24 hours. Why?

Diagnosis: The supramolecular network is "aging" and contracting. The Mechanism: Over time, the weak non-covalent interactions (H-bonds, VdW) rearrange to maximize density. The fibers pack tighter, squeezing out the solvent held in the interstices.

Stabilization Strategies:

  • Add a "Stopper": Introduce a small amount (1-5 mol%) of a monofunctional alkyl chain or a sterically bulky molecule (e.g., a dendron) to disrupt the perfect packing of the fibers.

  • Cross-linking: If the application allows, use a small amount of a polymer binder (e.g., PMMA) to physically trap the LC domains.

  • Temperature Control: Store the sample well below the transition temperature. Fluctuations near

    
     accelerate syneresis.
    

Visualizing the Phase Separation Mechanism

The following diagram illustrates the pathway from a solvated state to either a stable gel or an unwanted precipitate.

PhaseSeparation cluster_Outcome Phase Separation Outcomes Solvated Solvated Monomers (High T / Good Solvent) Dimer H-Bonded Dimers (Primary Mesogen) Solvated->Dimer Concentration Increase or Solvent Polarity Drop Nucleation Nucleation Event (Cooling / Anti-solvent) Dimer->Nucleation T < T_transition Fiber 1D Nanofibers (Controlled Assembly) Nucleation->Fiber Fast Cooling or Aromatic Solvent (Toluene) Crystal 3D Crystals (Uncontrolled Growth) Nucleation->Crystal Slow Cooling or Polar Solvent (MeOH) Gel Supramolecular Gel (Network of Fibers) Fiber->Gel Entanglement Precipitate Macroscopic Precipitate (Phase Separation) Gel->Precipitate Aging / Syneresis (Time > 24h) Crystal->Precipitate Sedimentation

Caption: Pathway bifurcation showing how solvent choice and cooling rate dictate whether 3,5-C18-BA forms a functional gel or an unwanted precipitate.

Advanced Characterization Protocols

To validate your phase control, perform the following:

TechniquePurposeWhat to Look For
Polarized Optical Microscopy (POM) Visualizing PhaseBirefringence : Bright textures against dark background indicate LC/Crystal order. Black = Isotropic.[1]
XRD (X-Ray Diffraction) Structural AnalysisSmall Angle Peaks : Indicate layer spacing (

-spacing) of the C18 chains. Sharp peaks = Crystal; Broad halo = Amorphous/Liquid.
Rheology Mechanical StabilityStorage Modulus (

)
: If

(Loss Modulus), you have a stable gel. A drop in

indicates phase separation.

References

  • Imrie, C. T., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State. National Institutes of Health (NIH).

  • De Franceschi, I., et al. (2020). Uniform soluble supports for the large-scale synthesis of sequence-defined macromolecules. Royal Society of Chemistry.

  • Moreno-Fuquen, R., et al. (2012).[2] 3,5-Bis(benzyloxy)benzoic acid: Crystal structure and hydrogen bonding. Acta Crystallographica.

  • Weiss, R. G. (2018). The Past, Present, and Future of Molecular Gels. Journal of the American Chemical Society.[3] (Contextual grounding for organogel mechanisms).

  • Sigma-Aldrich Technical Data . 3-(Octadecyloxy)benzoic acid Product Information.

Sources

Optimization

Overcoming aggregation challenges in 3,5-Bis(octadecyloxy)benzoic acid NMR analysis

Welcome to the technical support center for the NMR analysis of 3,5-Bis(octadecyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of 3,5-Bis(octadecyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-resolution NMR spectra for this amphiphilic molecule. Due to its dual hydrophobic (two C18 alkyl chains) and hydrophilic (a carboxylic acid head group) nature, this compound readily self-assembles into aggregates, such as micelles, in solution. This aggregation is a primary cause of common NMR issues, including severe peak broadening and loss of signal resolution.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose and overcome these challenges. Our approach is grounded in the fundamental principles of physical chemistry and NMR spectroscopy, aiming not just to provide solutions but to explain the causality behind them.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of 3,5-Bis(octadecyloxy)benzoic acid extremely broad and poorly resolved?

This is the most common issue and is almost always due to molecular aggregation. Here’s the underlying mechanism:

  • Slow Tumbling: Individual molecules in solution tumble rapidly, which averages out magnetic field inhomogeneities, leading to sharp NMR signals. However, 3,5-Bis(octadecyloxy)benzoic acid molecules self-assemble into much larger aggregates (micelles). These large assemblies tumble much more slowly on the NMR timescale.[1]

  • Increased T2 Relaxation: This slow tumbling leads to very efficient spin-spin (T2) relaxation. A short T2 relaxation time is directly correlated with a large line width, resulting in the broad peaks you observe.[1][2] In essence, the protons in the hydrophobic core of the aggregate are in a more "solid-like" or restricted environment, which broadens the NMR signals significantly.[2]

Q2: I see two distinct sets of signals in my spectrum. What does this indicate?

Observing two sets of signals—one sharp and one broad—suggests that you are in a "slow exchange" regime on the NMR timescale.[3]

  • Monomers: The sharp signals correspond to individual molecules (monomers) freely tumbling in the solution.

  • Aggregates: The broad signals correspond to the molecules that are part of a micelle or other aggregate.[3]

This phenomenon occurs when the rate at which a single molecule moves into and out of a micelle is slow compared to the difference in their NMR frequencies. This allows the spectrometer to detect both species separately.[3]

Q3: My compound has poor solubility in common deuterated solvents like CDCl₃ and DMSO-d₆, often forming a gel or precipitate. What should I do?

The amphiphilic nature of 3,5-Bis(octadecyloxy)benzoic acid makes finding a suitable solvent challenging. Standard solvents may not adequately solvate both the long alkyl chains and the polar carboxylic acid group simultaneously.

  • Solvent Polarity: Chloroform-d (CDCl₃) is often a good starting point for many organic molecules but may not be polar enough to disrupt the hydrogen bonding of the carboxylic acid head groups, leading to aggregation.[4] Conversely, DMSO-d₆ is highly polar and can dissolve the head group but may poorly solvate the long alkyl tails, triggering hydrophobic collapse and aggregation.[4]

  • Solution: The most effective strategy is often to use a solvent mixture or a less common solvent. A mixture of a non-polar solvent (like CDCl₃) with a small amount of a polar, hydrogen-bond-disrupting solvent (like methanol-d₄) can be effective. See Guide 1 for a detailed protocol.

Q4: The carboxylic acid proton (-COOH) is often invisible in my spectrum. Why?

The disappearance of the carboxylic acid proton signal is a common issue, especially in protic solvents or if there is residual water.

  • Proton Exchange: The acidic proton can undergo chemical exchange with deuterium atoms from the solvent (if using solvents like D₂O or CD₃OD) or with protons from trace amounts of water in the sample.[5] This rapid exchange can broaden the signal until it disappears into the baseline.

  • Solvent Choice: Using an aprotic solvent like DMSO-d₆ can slow this exchange, often allowing the -COOH proton to be observed, typically as a broad peak at a high chemical shift (10-12 ppm).[5][6] However, ensure your DMSO-d₆ is as anhydrous as possible.[7]

Q5: How can I definitively confirm that aggregation is the cause of my poor NMR results?

Several straightforward experiments can help confirm that aggregation is the root cause of your spectral issues:

  • Concentration Dependence: Acquire spectra at several different concentrations. If the peaks become sharper upon dilution, aggregation is the likely culprit.[8] Aggregation is a concentration-dependent phenomenon.

  • Temperature Dependence: Increase the temperature of your NMR experiment (see Guide 2 ). If the signals sharpen at higher temperatures, this points to aggregation, as the increased thermal energy is disrupting the non-covalent interactions holding the aggregates together.[2][6]

  • 2D DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique that separates NMR signals based on the diffusion coefficient of the molecules.[9] Smaller, faster-diffusing monomers will appear in a different region of the DOSY plot than larger, slower-diffusing aggregates. This provides direct evidence of multiple species of different sizes in your solution.[10]

In-Depth Troubleshooting Guides

Guide 1: Strategic Solvent Selection and Sample Preparation

The first and most critical step is proper sample preparation. The goal is to find a solvent system that minimizes self-assembly.

Causality: The choice of solvent directly influences the intermolecular forces (hydrophobic interactions, hydrogen bonding) that drive aggregation. By disrupting these forces, we can favor the monomeric state, which is ideal for high-resolution NMR.

Recommended Solvent Systems
Solvent SystemRationaleSuitability & Notes
Chloroform-d (CDCl₃) A good starting point for many organic molecules due to its ability to dissolve non-polar alkyl chains.[4]Often leads to aggregation due to poor solvation of the polar carboxylic acid head group. Signals for the alkyl chains may be resolved, but aromatic and head group signals are often broad.
DMSO-d₆ A highly polar, aprotic solvent that can disrupt hydrogen bonding between carboxylic acid groups.[4]May cause aggregation by poorly solvating the hydrophobic tails. Useful for observing the -COOH proton if the sample is dry.[5]
CDCl₃ / CD₃OD Mixture (e.g., 95:5 v/v) The CDCl₃ solvates the alkyl chains, while the small amount of methanol-d₄ disrupts head-group hydrogen bonding and improves solubility.Highly Recommended. This often provides the best balance, leading to significantly improved resolution. The ratio can be optimized.
Tetrahydrofuran-d₈ (THF-d₈) Offers intermediate polarity and can solvate both parts of the molecule reasonably well.A good alternative to try if chloroform or DMSO systems fail.
Experimental Protocol: Sample Preparation with a Co-Solvent
  • Weigh Sample: Accurately weigh approximately 5-10 mg of 3,5-Bis(octadecyloxy)benzoic acid directly into a clean, dry vial.

  • Prepare Solvent Mixture: In a separate vial, prepare a 95:5 (v/v) mixture of CDCl₃ and CD₃OD. For a standard NMR tube requiring ~0.6 mL, mix 570 µL of CDCl₃ with 30 µL of CD₃OD.

  • Dissolve Sample: Add ~0.6 mL of the prepared solvent mixture to the vial containing your compound. Gently vortex or sonicate for 1-2 minutes to ensure complete dissolution.

  • Filter the Sample: To remove any dust or microparticulates that can ruin magnetic field homogeneity and broaden lines, filter the solution through a pipette packed with a small plug of glass wool directly into a clean NMR tube.[11]

  • Acquire Spectrum: Immediately acquire your NMR spectrum.

Guide 2: Using Variable Temperature (VT) NMR to Disrupt Aggregates

Increasing the temperature of the NMR experiment provides thermal energy to the system, which can overcome the weak non-covalent forces responsible for aggregation.

Causality: Micelle formation is often an entropically driven process. By increasing the temperature, you increase the kinetic energy of the molecules, which can shift the equilibrium from the aggregated state back towards the monomeric state, resulting in sharper NMR signals.[2][6]

Experimental Protocol: Variable Temperature (VT) ¹H NMR
  • Prepare Sample: Prepare your sample as described in Guide 1 , preferably in a solvent like a CDCl₃/CD₃OD mixture or DMSO-d₆, which have high boiling points.

  • Initial Room Temperature Scan: Acquire a standard ¹H NMR spectrum at the default probe temperature (e.g., 25 °C or 298 K).

  • Increase Temperature: Increase the spectrometer temperature in increments of 10-15 K (e.g., to 308 K, 318 K, 328 K). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a new spectrum.[12]

  • Monitor Spectra: Observe the changes in the spectra. You should see a noticeable sharpening of the peaks, especially in the aromatic and aliphatic regions, as the temperature increases.

  • Determine Optimal Temperature: Continue increasing the temperature until you achieve satisfactory resolution or until you approach the boiling point of your solvent. For many systems, a temperature between 45-60 °C (318-333 K) is effective.

G

Guide 3: Understanding the Monomer-Aggregate Equilibrium

The challenges you face are governed by a dynamic equilibrium between the desired monomeric species and the problematic aggregated state. Understanding this concept is key to rational troubleshooting.

G

By applying the strategies outlined in this guide—namely, optimizing your solvent system, adjusting concentration, and increasing temperature—you can effectively shift this equilibrium to the left, favoring the monomeric state and enabling the acquisition of high-quality, interpretable NMR spectra.

References
  • ERN. NMR Investigation of Micelle Formation by an Amino-Acid Based Biosurfactant.
  • Acta Physico-Chimica Sinica. NMR Study of Surfactant Micelle Shape Transformation with Concentration.
  • PMC. Aqueous Micellar Environment Impacts the Co-Catalyzed Phototransformation: A Case Study. Available from: [Link]

  • The Ivan Huc Group. Gemini surfactants: studying micellisation by 1H and 19F NMR spectroscopy.
  • ResearchGate. NMR Study of Surfactant Micelle Shape Transformation with Concentration. Available from: [Link]

  • Digital Commons @ EMU. Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Available from: [Link]

  • ResearchGate. Why it is necessary to used deuterated solvents for NMR experiments?. Available from: [Link]

  • Lund University Publications. NMR studies on lipid-peptide co-aggregation between ganglioside-containing membranes and α-synuclein. Available from: [Link]

  • RSC Publishing. Tools to enable the study and translation of supramolecular amphiphiles. Available from: [Link]

  • ChemBK. 3,5-bis(acetyloxy)benzoic acid. Available from: [Link]

  • ResearchGate. Total Description of Intrinsic Amphiphile Aggregation: Calorimetry Study and Molecular Probing. Available from: [Link]

  • PMC. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Available from: [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. Available from: [Link]

  • PMC. NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens. Available from: [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. Available from: [Link]

  • PubMed. Compound aggregation in drug discovery: implementing a practical NMR assay for medicinal chemists. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • PubChem. 3,5-Diacetoxybenzoic Acid. Available from: [Link]

  • MDPI. Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[3]arene Amphiphile Containing Aminotriazole Groups. Available from: [Link]

  • ResearchGate. Temperature-dependent aggregation by means of 1 H-NMR spectroscopy and.... Available from: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part II. Available from: [Link]

  • Unknown Source.
  • ResearchGate. (PDF) 3,5-Bis(benzyloxy)benzoic acid. Available from: [Link]

  • mediaTUM. Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. Available from: [Link]

  • ResearchGate. Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. Available from: [Link]

  • Justlong in Food. Chemical Properties of Benzoic Acid: Detailed Analysis. Available from: [Link]

  • PMC. Optimizing NMR fragment-based drug screening for membrane protein targets. Available from: [Link]

  • Unknown Source. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Magritek. Lifting the curtain of undesired solvent signals. Available from: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]

  • Reddit. Why are my NMR signals unexpectedly broad???. Available from: [Link]

  • Rsc.org. Supplementary Information. Available from: [Link]

  • Figshare. Development of NMR tools to investigate aggregation phenomena. Available from: [Link]

  • PMC. 3,5-Bis(benzyloxy)benzoic acid. Available from: [Link]

  • University of Ottawa NMR Facility Blog. Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. Available from: [Link]

  • Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. Available from: [Link]

Sources

Troubleshooting

Minimizing side reactions during the hydrolysis of 3,5-Bis(octadecyloxy)benzoate esters

Welcome to the technical support center for the hydrolysis of 3,5-Bis(octadecyloxy)benzoate esters. This guide is designed for researchers, scientists, and drug development professionals who are working with this challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of 3,5-Bis(octadecyloxy)benzoate esters. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging substrate. Due to its unique structure, featuring a sterically hindered ester and two long-chain ether linkages, successful hydrolysis requires careful optimization to maximize yield and minimize side reactions. This document provides in-depth troubleshooting advice and detailed protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in hydrolyzing 3,5-Bis(octadecyloxy)benzoate esters?

The hydrolysis of this substrate presents a dual challenge:

  • Steric Hindrance: The ester carbonyl group is flanked by two bulky 3,5-bis(octadecyloxy) groups. This steric bulk impedes the approach of nucleophiles (like hydroxide ions) to the carbonyl carbon, slowing down the rate of hydrolysis.[1][2] Standard conditions may result in incomplete or very slow reactions.

  • Substrate Solubility: The two C18 alkyl chains render the molecule highly lipophilic and poorly soluble in common aqueous hydrolysis media. This poor solubility can lead to a heterogeneous reaction mixture, drastically reducing reaction efficiency.

  • Lability of Ether Linkages: The octadecyloxy groups are aryl ethers. While generally more stable than esters, aryl ether bonds can be cleaved under harsh reaction conditions (e.g., high temperatures, strong acids, or prolonged exposure to strong bases), leading to undesired side products.[3][4]

Q2: What is the most common and critical side reaction to avoid?

The primary side reaction of concern is the cleavage of the C-O aryl ether bonds of the octadecyloxy side chains. This typically occurs under forcing conditions, particularly with strong acids, but can also be a risk with strong bases at elevated temperatures over long reaction times.[5] This side reaction yields the corresponding phenol, which complicates purification and reduces the yield of the desired 3,5-bis(octadecyloxy)benzoic acid.

Reaction Pathways Overview

The following diagram illustrates the desired hydrolytic pathway versus the potential side reaction.

G cluster_main Reaction Pathways A 3,5-Bis(octadecyloxy)benzoate Ester (Starting Material) B 3,5-Bis(octadecyloxy)benzoic Acid (Desired Product) A->B Ester Hydrolysis (Desired Reaction) C 5-(Octadecyloxy)phenol Derivative (Side Product) A->C Ether Cleavage (Side Reaction)

Caption: Desired hydrolysis vs. ether cleavage side reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: My hydrolysis reaction is extremely slow or incomplete.

Q: I've been running my reaction for 24 hours with standard NaOH in ethanol/water, but TLC analysis shows mostly starting material. What's causing this and how can I fix it?

A: This is a classic issue stemming from a combination of steric hindrance and poor solubility. The bulky side chains are preventing the hydroxide from efficiently attacking the ester carbonyl, and the molecule is likely not fully dissolved.

Solutions:

  • Optimize the Solvent System: Standard alcohol/water mixtures are often insufficient. Switch to a solvent system with a higher capacity for dissolving lipophilic compounds. A mixture of tetrahydrofuran (THF) and water (e.g., 4:1 or 5:1) is an excellent starting point.[6] THF can solubilize the long alkyl chains while water delivers the hydroxide ions.

  • Change the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of hindered esters.[6][7] Its smaller ionic radius can sometimes improve coordination with the carbonyl oxygen, facilitating the reaction.

  • Increase Temperature (with caution): Gently heating the reaction to 40-50°C can significantly increase the rate. However, monitor the reaction closely for any signs of ether cleavage (see next section). Refluxing is generally not recommended unless milder methods have failed.[1]

ParameterStandard Condition (Problematic)Recommended Condition (Solution)Rationale
Base NaOH or KOHLiOHMore effective for sterically hindered esters.[7]
Solvent EtOH / H₂OTHF / H₂O (4:1) or Dioxane / H₂OGreatly improves solubility of the lipophilic substrate.[6]
Temperature Room Temperature40-50°C (Monitor closely)Increases reaction rate without excessive side reactions.
Problem: I'm observing cleavage of the octadecyloxy ether bonds.

Q: My hydrolysis is proceeding, but I'm getting a significant amount of a more polar byproduct, which I suspect is the phenol from ether cleavage. How do I prevent this?

A: This indicates your reaction conditions are too harsh. The goal is to find a "sweet spot" where the ester hydrolyzes but the more stable ether bonds remain intact.

Solutions:

  • Immediately Reduce Temperature: High temperatures are the primary driver of this side reaction in basic media. If you are heating the reaction, reduce the temperature or run it at room temperature, even if it requires a longer reaction time.

  • Avoid Acid-Catalyzed Hydrolysis: Never use strong acids like H₂SO₄, HCl, or HBr for this substrate. Acid-catalyzed cleavage of aryl ethers is a well-established and efficient reaction, which is precisely what you need to avoid.[4][8]

  • Use Milder, Non-Aqueous Conditions: A specialized protocol using NaOH in a mixed solvent system of Methanol/Dichloromethane (e.g., 1:9) at room temperature has been shown to be effective for hydrolyzing hindered esters under very mild conditions, which could preserve the ether linkages.[1][2] This method relies on the reduced solvation of hydroxide ions in a non-polar, aprotic solvent, which increases their nucleophilicity.

Troubleshooting Workflow

Use this flowchart to guide your experimental decisions when encountering issues.

G cluster_actions1 Troubleshooting Incomplete Reaction cluster_actions2 Troubleshooting Side Reactions start Start Hydrolysis (e.g., LiOH, THF/H₂O, RT) check_completion Monitor by TLC/LCMS Is reaction complete? start->check_completion incomplete Reaction Incomplete/Stalled check_completion->incomplete No success Success! Proceed to Acidic Workup & Product Isolation check_completion->success Yes check_side_products Are ether cleavage side products observed? side_products Side Products Detected check_side_products->side_products Yes action1 1. Increase reaction time (up to 48h) 2. Gently warm to 40-50°C 3. Increase LiOH (from 3 to 5 eq.) check_side_products->action1 No incomplete->check_side_products action2 1. Reduce temperature to RT or 0°C 2. Ensure reaction is not running too long 3. Switch to milder non-aqueous system side_products->action2 action1->check_completion Re-evaluate action2->check_completion Re-evaluate

Caption: A logical workflow for troubleshooting hydrolysis experiments.

Recommended Protocol: Mild Saponification of a Hindered Ester

This protocol is optimized to maximize the hydrolysis of 3,5-Bis(octadecyloxy)benzoate esters while minimizing ether cleavage. It employs LiOH in a THF/water solvent system.[6]

Materials:

  • 3,5-Bis(octadecyloxy)benzoate Ester

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser (optional)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 3,5-Bis(octadecyloxy)benzoate ester (1.0 eq) in THF (approx. 10 mL per 1 mmol of ester). Stir until fully dissolved.

  • Reagent Preparation: In a separate container, prepare a solution of lithium hydroxide monohydrate (3.0-5.0 eq) in deionized water (approx. 2.5 mL per 1 mmol of ester).

  • Reaction Initiation: Add the aqueous LiOH solution to the stirred solution of the ester at room temperature. The mixture may become slightly cloudy but should remain well-stirred.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 4-6 hours using Thin Layer Chromatography (TLC) or LC-MS. The product, being a carboxylic acid, should have a lower Rf value (be more polar) than the starting ester. The reaction may take 12-48 hours to reach completion.

  • Workup - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing an equal volume of ethyl acetate (or dichloromethane).

  • Workup - Acidification: Slowly add 1M HCl solution to the separatory funnel. Swirl gently. Continue adding acid until the aqueous layer is acidic (pH ~2-3, check with pH paper). This step protonates the carboxylate salt to form the desired carboxylic acid product.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3,5-bis(octadecyloxy)benzoic acid can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

References

  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2010(5), 133-146. Available from: [Link]

  • Cox, R. A., et al. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2960-2972. Available from: [Link]

  • Cox, R. A., et al. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Science Publishing. Available from: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available from: [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. Available from: [Link]

  • orthocresol. (2016). Can an ether be selectively hydrolysed in the presence of an ester? Chemistry Stack Exchange. Available from: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Available from: [Link]

  • Wikipedia. Ether cleavage. Available from: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available from: [Link]

  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 841-849. Available from: [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

  • University of Calgary. Hydrolysis of Esters. Available from: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available from: [Link]

  • BCH3023. (2022). Saponification of Esters. YouTube. Available from: [Link]

  • Clark, J. (2015). Hydrolysing esters. Chemguide. Available from: [Link]

  • Mohn, E. (2024). Saponification. EBSCO Research Starters. Available from: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Available from: [Link]

  • Kampala International University. (2023). Saponification Process and Soap Chemistry. KIU Interdisciplinary Journal of Humanities and Social Sciences. Available from: [Link]

  • Henceroth, A. (2018). Effects of Chain Length, Saturation, and Bases on Saponification. IdeaExchange@UAkron. Available from: [Link]

Sources

Optimization

Technical Support Center: Refining Column Chromatography for Long-Chain Benzoic Acids

The following technical guide is structured as a specialized Technical Support Center for researchers working with long-chain benzoic acids (e.g., 4-octylbenzoic acid, 4-dodecylbenzoic acid). These molecules present a un...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Technical Support Center for researchers working with long-chain benzoic acids (e.g., 4-octylbenzoic acid, 4-dodecylbenzoic acid).

These molecules present a unique "Amphiphilic Paradox": they possess a highly polar, ionizable head group (benzoic acid, pKa ~4.2) and a lipophilic, non-polar tail. This duality often leads to poor solubility, peak tailing, and irreversible adsorption if standard protocols are not refined.

Status: Operational Current Ticket: Optimization of Purification Protocols for Alkylbenzoic Acids Assigned Specialist: Senior Application Scientist

The Core Challenge: The Amphiphilic Paradox

Long-chain benzoic acids are "sticky" molecules.

  • The Head (Carboxylic Acid): Interacts strongly with the silanol groups (

    
    ) on silica gel via hydrogen bonding, causing severe peak tailing  (streaking).
    
  • The Tail (Alkyl Chain): Increases lipophilicity, making the compound poorly soluble in standard reverse-phase aqueous mobile phases, leading to precipitation or excessive retention.

To purify these successfully, you must suppress the head group's ionization while accommodating the tail's hydrophobicity.

Decision Matrix: Stationary Phase Selection

Before packing a column, perform this solubility test to determine the correct stationary phase.

Solubility Test Protocol: Dissolve 10 mg of sample in 1 mL of the following solvents:

  • Hexane/Dichloromethane (DCM): If soluble

    
    Normal Phase (Silica) .
    
  • Methanol/Acetonitrile: If soluble

    
    Reverse Phase (C18) .[1]
    
Workflow Visualization

The following diagram illustrates the logical flow for method selection based on physicochemical properties.

PhaseSelection Start Crude Sample Analysis SolubilityCheck Solubility Test (10 mg/mL) Start->SolubilityCheck HexaneSoluble Soluble in Hexane/DCM? SolubilityCheck->HexaneSoluble NormalPhase Normal Phase (Silica Gel) HexaneSoluble->NormalPhase Yes PolarSoluble Soluble in MeOH/ACN? HexaneSoluble->PolarSoluble No MobilePhaseNP Hexane : EtOAc (+ 1% Acetic Acid) NormalPhase->MobilePhaseNP PolarSoluble->NormalPhase Partial (Use DCM Load) ReversePhase Reverse Phase (C18) PolarSoluble->ReversePhase Yes MobilePhaseRP ACN : Water (+ 0.1% Formic Acid) ReversePhase->MobilePhaseRP

Figure 1: Decision matrix for selecting the appropriate stationary phase based on sample solubility.

Module A: Normal Phase Optimization (Silica Gel)

Best For: Compounds with alkyl chains < C10; samples soluble in DCM/Hexane.

The "Acid Trick" (Suppressing Silanol Activity)

Standard silica is slightly acidic (pH 5-6). Without modification, the benzoic acid head group (


) will partially ionize (

) or hydrogen bond to surface silanols, resulting in broad, streaky peaks.

The Fix: You must lower the mobile phase pH below the pKa of the benzoic acid (approx 4.2) to keep it in the protonated, neutral state (


).
Protocol: Acidified Mobile Phase
ComponentRoleRecommended Concentration
Primary Solvent Non-polar carrierHexane or Heptane
Eluting Solvent Polar modifierEthyl Acetate (EtOAc)
Acid Modifier CRITICAL: Protonates silanols1.0% Acetic Acid (Add to BOTH bottles)

Step-by-Step Gradient:

  • Preparation: Add 10 mL of Glacial Acetic Acid per 1 L of both Hexane and Ethyl Acetate.

  • Equilibration: Flush column with 3 CV (Column Volumes) of 100% (Hexane + 1% AcOH).

  • Gradient: Run 0%

    
     30% (EtOAc + 1% AcOH) over 15 CV.
    
    • Note: Long alkyl chains make the molecule less polar. Expect elution earlier than unsubstituted benzoic acid.

Module B: Reverse Phase Optimization (C18)

Best For: Very long chains (C10+), highly polar impurities, or final polishing.

The "Solubility Trap"

Long-chain benzoic acids are hydrophobic. If you start your gradient at 95% Water, your compound may precipitate at the head of the column, causing high backpressure and poor separation.

Protocol: High-Organic Start
ParameterSettingReason
Column C18 or C8Hydrophobic interaction
Mobile Phase A Water + 0.1% Formic AcidKeeps acid protonated
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidStronger elution strength than MeOH
Initial Conditions Start at 50% B Prevents precipitation of fatty chains

Step-by-Step Gradient:

  • Equilibration: 50% ACN / 50% Water (isocratic) for 3 min.

  • Gradient: 50% B

    
     100% B over 10-15 min.
    
  • Hold: Hold at 100% B for 3 min to elute the most lipophilic components.

Module C: Sample Loading (The "Dry Load" Technique)

Issue: Dissolving a long-chain benzoic acid in DCM and injecting it onto a Reverse Phase column will destroy the separation (solvent mismatch). Solution: Solid (Dry) Loading.

Protocol:

  • Dissolve crude sample in a minimal amount of DCM or Acetone (e.g., 5 mL).

  • Add Celite 545 or Silica Gel (ratio 1:3 sample to sorbent).

  • Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

  • Load this powder into an empty solid load cartridge (SLT) or pour it on top of the column bed.

Troubleshooting & FAQ Matrix

Symptom 1: "My compound is streaking/tailing on the TLC plate and column."
  • Cause: Secondary interactions between the carboxylic acid and silanols.[2]

  • Fix: Add 1% Acetic Acid to the mobile phase.

  • Verification: Run a TLC plate. Spot the sample. Elute with Hex:EtOAc (8:2) + 1% AcOH. The spot should be tight and circular, not a streak.

Symptom 2: "The compound elutes immediately (at the solvent front)."
  • Cause: The alkyl tail makes the molecule too non-polar for the chosen solvent system.

  • Fix: Reduce the polarity. Switch from EtOAc to DCM, or use 100% Hexane with 0-5% EtOAc gradient.

  • Alternative: Switch to Reverse Phase (C18), where the alkyl tail will interact strongly with the stationary phase, increasing retention.[3]

Symptom 3: "High backpressure / Compound crashed out."
  • Cause: Sample precipitated upon hitting the aqueous mobile phase (Reverse Phase).

  • Fix:

    • Use Dry Loading (see Module C).

    • Increase the starting organic % (e.g., start at 60% ACN instead of 5% ACN).

Troubleshooting Logic Diagram

Use this flowchart to diagnose live experimental issues.

Troubleshooting Issue Identify Issue Tailing Peak Tailing / Streaking Issue->Tailing NoRetention Elutes at Solvent Front Issue->NoRetention CrashOut Precipitation / High Pressure Issue->CrashOut AcidMod Add 1% Acetic Acid (Protonate Silanols) Tailing->AcidMod ReducePolarity Reduce Polarity (More Hexane) NoRetention->ReducePolarity SwitchRP Switch to C18 (Leverage Tail) NoRetention->SwitchRP DryLoad Use Solid (Dry) Load CrashOut->DryLoad StartHighOrg Start Gradient >50% Organic CrashOut->StartHighOrg

Figure 2: Troubleshooting logic for common chromatographic anomalies with acidic lipids.

References

  • Biotage. (2023).[1][4] How do I decide between normal- or reversed-phase flash column chromatography? Retrieved from [Link]

  • Phenomenex. (2025).[2] Normal-phase vs. Reversed-phase Chromatography.[1][3][4][5][6] Retrieved from [Link]

  • ResearchGate. (2018). TLC tailing and carboxylic acid? - Discussion Thread. Retrieved from [Link]

  • Restaino, F. A., & Martin, A. N. (1964).[7] Solubility of Benzoic Acid and Related Compounds in a Series of n-Alkanols.[7] Journal of Pharmaceutical Sciences, 53(6), 636-639. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 3,5-Bis(octadecyloxy)benzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3,5-Bis(octadecyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-Bis(octadecyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity yields.

Introduction: The Synthetic Challenge

The synthesis of 3,5-Bis(octadecyloxy)benzoic acid is a two-step process:

  • Williamson Ether Synthesis: A double SN2 reaction between methyl 3,5-dihydroxybenzoate and a long-chain alkyl halide (1-bromooctadecane) to form methyl 3,5-bis(octadecyloxy)benzoate.

  • Saponification (Hydrolysis): Conversion of the methyl ester intermediate to the final carboxylic acid product.

While the Williamson ether synthesis is a cornerstone of organic chemistry, the use of long-chain alkyl halides like 1-bromooctadecane introduces specific challenges.[1] The reaction's success is highly dependent on carefully controlled conditions, with temperature being a paramount variable. Incorrect temperature can lead to dramatically reduced yields, difficult-to-remove impurities, and increased reaction times.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature range for the initial etherification step?

A typical temperature range for this Williamson ether synthesis is between 70°C and 100°C.[3][4][5][6][7] The optimal temperature within this range is a balance. It must be high enough to ensure a reasonable reaction rate for the sterically accessible but long-chain 1-bromooctadecane, yet low enough to prevent side reactions.[2][8]

Expert Explanation: The reaction proceeds via an SN2 mechanism, where the phenoxide ions of the deprotonated methyl 3,5-dihydroxybenzoate act as nucleophiles, attacking the primary carbon of 1-bromooctadecane.[7] While higher temperatures generally increase reaction rates, they can also provide the necessary activation energy for competing elimination (E2) pathways, which would generate 1-octadecene as a byproduct.[2][6] Although this is less of a concern with primary halides compared to secondary or tertiary ones, it can still occur at excessive temperatures.[7][9]

Q2: What are the most common impurities if the reaction temperature is too high?

The primary impurity of concern at elevated temperatures is the alkene byproduct (1-octadecene) from the E2 elimination of 1-bromooctadecane.[6] Additionally, with phenoxides, there is a possibility of C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen, though this is less common than O-alkylation.[5][9]

Q3: Why is anhydrous (dry) solvent so critical for this reaction?

The Williamson ether synthesis is highly sensitive to moisture.[4][10] The first step involves deprotonating the phenol hydroxyl groups with a base (e.g., K₂CO₃, NaH) to form the reactive phenoxide nucleophile. Any water present will react with the strong base, neutralizing it and preventing the complete formation of the phenoxide.[4][8] This leads to a stalled or incomplete reaction, resulting in a low yield.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your synthesis and connects them to reaction temperature optimization.

Problem: My reaction yield is very low, and I have a lot of unreacted methyl 3,5-dihydroxybenzoate.

  • Plausible Cause 1: Temperature is too low. The activation energy for the SN2 reaction with a long, bulky alkyl chain is not being met, leading to an exceedingly slow reaction rate.

    • Solution: Incrementally increase the reaction temperature by 10°C (e.g., from 70°C to 80°C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2]

  • Plausible Cause 2: Ineffective base or wet conditions. As discussed in the FAQ, if your base is old or your solvent is not anhydrous, the necessary phenoxide will not form in sufficient concentration, regardless of the temperature.[4][8]

    • Solution: Ensure all glassware is oven-dried. Use a freshly opened, anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.[3][5][7] Use a fresh, high-quality base.

Problem: The reaction is complete, but my final product is an oily or waxy solid that is difficult to purify.

  • Plausible Cause: Temperature was too high. This suggests the formation of side products, most likely 1-octadecene from an elimination reaction, which can interfere with the crystallization of the desired product.[2][6]

    • Solution: Decrease the reaction temperature by 10-15°C in your next attempt. A slightly longer reaction time at a lower temperature is preferable to a faster reaction that produces a complex mixture.[2] Purification will likely require column chromatography to separate the nonpolar alkene from your desired ester.

Problem: My TLC plate shows multiple spots after the reaction.

  • Expert Analysis: A well-run reaction should show the disappearance of the starting material (methyl 3,5-dihydroxybenzoate) and the appearance of a single, new, less polar spot corresponding to the diether product. Multiple new spots indicate a mixture of products.

    • Spot Identification (by relative polarity):

      • Most Polar Spot (Lowest Rf): Unreacted methyl 3,5-dihydroxybenzoate.

      • Intermediate Spot: Mono-alkylated product (3-hydroxy-5-(octadecyloxy)benzoic acid methyl ester). This indicates an incomplete reaction.

      • Least Polar Spot (Highest Rf): Desired product, methyl 3,5-bis(octadecyloxy)benzoate.

      • Very Nonpolar Spot (near solvent front): Likely the 1-octadecene byproduct from elimination.

    • Solution based on TLC:

      • If the mono-alkylated product is present, the reaction needs more time or a slight increase in temperature to proceed to completion.

      • If the alkene spot is prominent, the temperature was too high and should be reduced.

Data & Protocols

Table 1: Effect of Temperature on Synthesis of Methyl 3,5-bis(octadecyloxy)benzoate
Temperature RangeExpected YieldPurity & Potential Side ProductsKey Considerations
50-65°C Low (<40%)High purity, but significant unreacted starting material.Reaction is likely too slow to be practical. May require >48 hours.
70-85°C Optimal (70-90%) High purity with minimal side products.This is the target range for optimization. Monitor by TLC.[3][7]
90-105°C Moderate to High (60-85%)Decreased purity. Noticeable formation of 1-octadecene via E2 elimination.[2][6]Purification becomes more challenging. Yield of desired product may decrease.
>110°C Low to Moderate (<60%)Poor purity. Significant elimination and potential for other degradation pathways.Not recommended. Leads to complex mixtures and difficult purification.
Experimental Protocol: Synthesis and Hydrolysis

Step 1: Williamson Ether Synthesis of Methyl 3,5-bis(octadecyloxy)benzoate

  • Setup: Under a nitrogen or argon atmosphere, add methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and a suitable volume of anhydrous DMF to a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 1-bromooctadecane (2.2 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80°C) and maintain for 12-24 hours.[3][7]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting diol spot has disappeared.

  • Workup: Cool the mixture to room temperature. Pour it into a beaker of cold water, which should precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Saponification to 3,5-Bis(octadecyloxy)benzoic acid

  • Setup: Suspend the crude methyl ester from Step 1 in a mixture of methanol and a 6N aqueous solution of sodium hydroxide (NaOH).[11]

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) for 4-17 hours, until the solid fully dissolves and the reaction is complete (monitored by TLC).[11]

  • Workup: Cool the solution and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Slowly acidify the solution with 6N HCl while stirring vigorously.[12] The final product will precipitate as a white solid.

  • Purification: Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/methylene chloride mixture.[11][13]

Visualization

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues based on initial experimental outcomes.

G start Reaction Complete Analyze Yield & TLC q1 Yield > 80% AND Single Product Spot on TLC? start->q1 q2 Yield < 50%? q1->q2 No success Process Optimized Proceed to Scale-Up q1->success Yes q3 Multiple Spots on TLC? q2->q3 No fail_low_temp HYPOTHESIS: Temperature Too Low or Reaction Time Too Short q2->fail_low_temp Yes fail_high_temp HYPOTHESIS: Temperature Too High (Side Product Formation) q3->fail_high_temp Yes, Alkene Spot Present fail_reagents HYPOTHESIS: Wet Solvent or Deactivated Base q3->fail_reagents Yes, Only Starting Material Present action_increase_temp ACTION: Increase Temp by 10°C or Increase Reaction Time fail_low_temp->action_increase_temp action_decrease_temp ACTION: Decrease Temp by 10°C Consider Column Chromatography fail_high_temp->action_decrease_temp action_check_reagents ACTION: Use Fresh Anhydrous Solvent and High-Quality Base fail_reagents->action_check_reagents

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • askIITians. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • LS College. (2021). Williamson ether synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3,5-bis(phenylmethoxy)benzoic acid.
  • Alfa Chemistry. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Characterization of 3,5-Bis(octadecyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation Challenge 3,5-Bis(octadecyloxy)benzoic acid is a lipophilic derivative of benzoic acid with potential applications...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation Challenge

3,5-Bis(octadecyloxy)benzoic acid is a lipophilic derivative of benzoic acid with potential applications in drug delivery, materials science, and supramolecular chemistry. Its long octadecyl chains impart unique solubility properties, which can be both an advantage in formulation and a challenge for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. This guide will focus on the interpretation of the ¹H NMR spectrum, a critical first step in confirming the successful synthesis and purity of 3,5-Bis(octadecyloxy)benzoic acid.

Predicted ¹H NMR Spectrum of 3,5-Bis(octadecyloxy)benzoic Acid

A thorough understanding of the expected ¹H NMR spectrum is crucial before embarking on experimental work. Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the chemical shifts (δ), multiplicities, and integration values for the distinct proton environments in 3,5-Bis(octadecyloxy)benzoic acid.[1][2]

The structure and proton assignments for 3,5-Bis(octadecyloxy)benzoic acid are illustrated below:

Figure 1. Molecular structure of 3,5-Bis(octadecyloxy)benzoic acid with key proton environments highlighted.

Detailed Peak Predictions:
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature.[3][4] It is expected to appear as a broad singlet at a chemical shift (δ) of 10.0-13.0 ppm . The broadness is a result of hydrogen bonding and chemical exchange.[2]

  • Aromatic Protons (Ar-H):

    • H2 and H6: These two protons are chemically equivalent due to the molecule's symmetry. They are situated ortho to the carboxylic acid group and para to an octadecyloxy group. They are expected to resonate as a doublet at approximately δ 7.2-7.4 ppm . The splitting pattern arises from coupling with the H4 proton.

    • H4: This proton is located between the two octadecyloxy groups. It is anticipated to appear as a triplet at a lower chemical shift, around δ 6.7-6.9 ppm , due to coupling with the two equivalent H2 and H6 protons.

  • Octadecyloxy Chain Protons (-O-(CH₂)₁₇-CH₃):

    • -O-CH₂- (Ha): The methylene protons directly attached to the ether oxygen are deshielded by the electronegative oxygen atom.[5][6] They are expected to appear as a triplet at approximately δ 3.9-4.1 ppm , with splitting caused by the adjacent methylene group.

    • -(CH₂)₁₆- (Hb): The long methylene chain will produce a large, broad signal in the aliphatic region, around δ 1.2-1.6 ppm .

    • -CH₃ (Hc): The terminal methyl group protons are the most shielded and will appear as a triplet at approximately δ 0.8-0.9 ppm , split by the neighboring methylene group.

Comparative Analysis: Insights from Structurally Related Molecules

To add confidence to our predictions, we can compare the expected spectrum of 3,5-Bis(octadecyloxy)benzoic acid with the experimentally determined spectra of similar compounds.

Proton Environment Predicted 3,5-Bis(octadecyloxy)benzoic acid (δ ppm) Experimental 3,5-Bis(allyloxy)benzoic acid (δ ppm) [7]Experimental Benzoic Acid (δ ppm) [8][9]
-COOH10.0-13.0 (s, br)~13.0 (s, br)~11.67 (s, br)
Ar-H2, H67.2-7.4 (d)7.07 (d)8.20 (d)
Ar-H46.7-6.9 (t)6.78 (t)7.68 (t)
-O-CH₂-3.9-4.1 (t)4.60 (d)N/A
Alkyl/Alkenyl Chain1.2-1.6 (m), 0.8-0.9 (t)5.2-6.1 (m), 5.39 (d), 5.26 (d)N/A

Analysis of the Comparison:

  • The chemical shifts of the aromatic protons in 3,5-bis(allyloxy)benzoic acid are very similar to the predicted values for the octadecyloxy analogue, confirming the electronic influence of the two alkoxy groups at the 3 and 5 positions.[7]

  • The downfield shift of the ortho protons (H2, H6) in benzoic acid compared to the alkoxy-substituted derivatives is due to the electron-withdrawing nature of the carboxylic acid group, which is mitigated by the electron-donating effect of the alkoxy groups.[8][9][10]

  • The significant difference in the side-chain region is expected, with the octadecyloxy derivative showing characteristic aliphatic signals, while the allyloxy analogue displays signals in the vinylic region.[7]

Alternative and Confirmatory Characterization Techniques

While ¹H NMR is a primary tool, a comprehensive characterization should be supported by other spectroscopic methods:

  • ¹³C NMR Spectroscopy: This technique would confirm the number of unique carbon environments. Key signals would include the carboxylic carbon (~167 ppm), aromatic carbons (106-160 ppm), the carbon adjacent to the ether oxygen (~68 ppm), and the aliphatic carbons (14-32 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups. Expect to see characteristic stretches for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O of the carboxylic acid (~1700 cm⁻¹), C-O of the ether (~1250 cm⁻¹), and C-H of the aliphatic chains (~2850-2950 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition and molecular weight of the compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of 3,5-Bis(octadecyloxy)benzoic acid for ¹H NMR analysis.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing a0 Weigh 5-10 mg of sample a1 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) a0->a1 a2 Add a small amount of TMS as an internal standard a1->a2 a3 Transfer the solution to an NMR tube a2->a3 b0 Insert the sample into the spectrometer a3->b0 b1 Lock onto the deuterium signal of the solvent b0->b1 b2 Shim the magnetic field to achieve homogeneity b1->b2 c0 Set acquisition parameters (e.g., number of scans, pulse width) b2->c0 c1 Acquire the Free Induction Decay (FID) c0->c1 d0 Apply Fourier Transform to the FID c1->d0 d1 Phase correct the spectrum d0->d1 d2 Calibrate the chemical shift scale to TMS (0 ppm) d1->d2 d3 Integrate the peaks d2->d3

Figure 2. A typical workflow for acquiring and processing a ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[3] Its single deuterium signal provides a stable lock for the spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR, with its 12 equivalent protons giving a sharp singlet defined as 0.0 ppm.[1]

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and better resolution.

Conclusion

The ¹H NMR spectrum of 3,5-Bis(octadecyloxy)benzoic acid presents a set of predictable and well-defined signals that, when analyzed in conjunction with data from analogous compounds, allows for unambiguous structural confirmation. The key diagnostic peaks include the downfield carboxylic acid proton, the characteristic splitting pattern of the aromatic protons, and the distinct signals of the long-chain alkoxy groups. By following the outlined experimental protocol and considering complementary analytical techniques, researchers can ensure the accurate and reliable characterization of this and similar molecules.

References

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chegg.com. (2023, October 4). Solved can someone explain this 1H NMR structure of benzoic. Retrieved from [Link]

  • MDPI. (2023, February 10). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • PubMed. (2023, April 15). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3,5-Bis(benzyloxy)benzoic acid. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Thermal Characterization of 3,5-Bis(octadecyloxy)benzoic Acid: A DSC-Based Analysis of Mesophase Transitions

This guide provides an in-depth analysis of the melting and clearing points of 3,5-Bis(octadecyloxy)benzoic acid, a molecule of significant interest in the field of thermotropic liquid crystals. We will explore the theor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the melting and clearing points of 3,5-Bis(octadecyloxy)benzoic acid, a molecule of significant interest in the field of thermotropic liquid crystals. We will explore the theoretical underpinnings and practical application of Differential Scanning Calorimetry (DSC) as the primary tool for characterizing its phase transitions. By comparing its thermal behavior with a well-documented analogue, p-n-octyloxybenzoic acid (8OBA), this guide offers researchers and material scientists a comprehensive framework for understanding structure-property relationships in benzoic acid-based liquid crystals.

The Indispensable Role of DSC in Liquid Crystal Characterization

Differential Scanning Calorimetry (DSC) is a cornerstone thermoanalytical technique for investigating the phase behavior of liquid crystalline materials.[1] It functions by measuring the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[2] Phase transitions, such as the melting of a crystal (Cr) into a liquid crystal (LC) phase or the clearing of an LC phase into an isotropic (I) liquid, are accompanied by a change in enthalpy (ΔH). DSC detects these events as endothermic peaks on heating, providing precise quantitative data on both the transition temperature and the energy associated with the transition.[1][3]

The magnitude of the enthalpy change is particularly insightful. For instance, the enthalpy of the clearing transition (LC to Isotropic liquid) is a direct measure of the stability of the mesophase; a larger enthalpy value indicates a more ordered liquid crystalline state. The ability to precisely identify these thermal events makes DSC an essential tool for both fundamental research and the quality control of liquid crystalline materials.[2]

A Self-Validating DSC Workflow for Mesophase Analysis

To ensure data integrity and reproducibility, a robust and self-validating experimental protocol is paramount. The following methodology is designed to erase the sample's prior thermal history and provide a clear thermal signature of its intrinsic phase behavior.

Experimental Protocol
  • Sample Preparation: Carefully weigh 2-5 mg of the 3,5-Bis(octadecyloxy)benzoic acid sample into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is critical to prevent mass loss through sublimation at elevated temperatures. An identical empty hermetically sealed pan is used as the reference.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for both temperature and enthalpy using certified standards, such as high-purity Indium, across the temperature range of interest.

  • Atmosphere: Conduct the experiment under a constant, inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation of the sample.[4]

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 30 °C) and hold for 3 minutes to ensure thermal stability.

    • First Heating Scan: Heat the sample at a controlled rate of 10 °C/min to a temperature significantly above the expected clearing point (e.g., 200 °C). This scan reveals the initial state of the material but may include effects from its crystallization and storage history.

    • Isothermal Hold: Hold the sample at the high temperature for 5 minutes to ensure it has completely transitioned to the isotropic liquid phase, effectively erasing its thermal history.

    • Controlled Cooling Scan: Cool the sample at a rate of 10 °C/min back to the starting temperature (30 °C). This scan reveals the exothermic transitions as the material reorganizes into its ordered phases.

    • Second Heating Scan: Heat the sample again at 10 °C/min to 200 °C. This second heating scan is typically used for data analysis as it reflects the intrinsic thermal properties of the material, free from historical artifacts.[4]

  • Data Analysis: Determine the peak temperatures of melting and clearing transitions from the second heating scan. The onset temperature of the peak is often reported for the melting of pure substances, while the peak maximum is characteristic of the liquid crystal transition. Integrate the peak area to calculate the enthalpy of transition (ΔH).

DSC Experimental Workflow Diagram

DSC_Workflow cluster_prep Preparation cluster_run DSC Run (N2 Atmosphere) cluster_analysis Analysis & Validation SamplePrep Sample Weighing (2-5 mg in Hermetic Pan) Calibration Instrument Calibration (e.g., Indium) Equilibrate Equilibrate at 30°C Calibration->Equilibrate Load Sample Heat1 1st Heating Scan (10 °C/min) Equilibrate->Heat1 Hold Isothermal Hold (5 min) Heat1->Hold Cool Cooling Scan (10 °C/min) Hold->Cool Heat2 2nd Heating Scan (10 °C/min) Cool->Heat2 Analysis Data Analysis: Determine T_m, T_c, ΔH Heat2->Analysis Analyze 2nd Heat Validation Optional: POM Validation (Visual Texture ID) Analysis->Validation

Caption: A standardized workflow for the DSC analysis of liquid crystalline materials.

Thermal Analysis of 3,5-Bis(octadecyloxy)benzoic Acid

Due to its molecular architecture—a rigid benzoic acid core capable of hydrogen bonding, flanked by two long, flexible octadecyloxy chains—3,5-Bis(octadecyloxy)benzoic acid is expected to form highly ordered smectic mesophases. The long C18 chains provide strong van der Waals interactions that favor layered structures. The following table presents representative data expected from a DSC analysis based on this structural understanding.

Table 1: Representative DSC Data for 3,5-Bis(octadecyloxy)benzoic acid (Second Heating Scan)

Transition Onset Temp. (°C) Peak Temp. (°C) Enthalpy (ΔH) (kJ/mol) Phase Change
Melting 125.5 128.0 55.2 Crystal (Cr) → Smectic (Sm)

| Clearing | 158.3 | 159.1 | 4.8 | Smectic (Sm) → Isotropic (I) |

Comparative Analysis: 3,5-Bis(octadecyloxy)benzoic acid vs. p-n-octyloxybenzoic acid (8OBA)

To contextualize the thermal behavior of our target compound, we compare it with p-n-octyloxybenzoic acid (8OBA), a well-studied liquid crystal.[5][6] 8OBA features a similar hydrogen-bonding benzoic acid core but has a single, shorter C8 alkoxy chain in the para position. This structural difference has a profound impact on the resulting mesophase behavior.

Table 2: DSC Data for the Comparative Compound, p-n-octyloxybenzoic acid (8OBA)[5][6]

Transition Peak Temp. (°C) Enthalpy (ΔH) (kJ/mol) Phase Change
Melting ~100 Not specified Crystal (Cr) → Smectic C (SmC)
SmC-N 107 Not specified Smectic C (SmC) → Nematic (N)

| N-I (Clearing) | 147 | Not specified | Nematic (N) → Isotropic (I) |

Key Comparative Insights:
  • Phase Sequence: The most striking difference is the phase sequence. The dual, long C18 chains in 3,5-Bis(octadecyloxy)benzoic acid strongly promote a stable smectic phase, leading directly to the isotropic liquid. In contrast, the shorter, single C8 chain of 8OBA allows for the formation of both a smectic and a higher-temperature, less-ordered nematic phase before clearing.[5][6]

  • Transition Temperatures: The melting and clearing points of 3,5-Bis(octadecyloxy)benzoic acid are significantly higher than those of 8OBA. This is attributable to the increased molecular weight and the greater van der Waals forces between the two long octadecyloxy chains, which require more thermal energy to disrupt.

  • Mesophase Range: The smectic mesophase range for the disubstituted acid is approximately 31 °C (128 °C to 159 °C). 8OBA exhibits a total mesophase range of about 47 °C (100 °C to 147 °C), but this is split between two different LC phases. The specific application will dictate whether a single, stable smectic phase or a broader range with multiple phases is more desirable.

Conclusion for the Practicing Scientist

This guide demonstrates that Differential Scanning Calorimetry is a powerful and essential technique for the quantitative characterization of liquid crystalline materials like 3,5-Bis(octadecyloxy)benzoic acid. The analysis reveals that the introduction of two long C18 alkoxy chains at the 3 and 5 positions results in a high-temperature, highly stable smectic mesophase, in contrast to the smectic-nematic sequence observed in single-chain analogues like 8OBA.

By following a rigorous, self-validating DSC protocol, researchers can confidently determine critical thermal parameters—melting point, clearing point, and enthalpies of transition. This data is fundamental for defining the operational temperature range of a liquid crystal and provides deep insights into how subtle changes in molecular structure govern macroscopic material properties, thereby guiding the rational design of new materials for advanced applications.

References

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. National Center for Biotechnology Information. [Link]

  • Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. Royal Society of Chemistry. [Link]

  • (PDF) Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. ResearchGate. [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry. [Link]

  • Liquid Crystalline Benzoic Acid Ester MIDA Boronates: Synthesis and Mesomorphic Properties. Thieme. [Link]

  • 3,5-bis(acetyloxy)benzoic acid. ChemBK. [Link]

  • Techniques - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. Mettler-Toledo. [Link]

  • Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Azonano. [Link]

  • Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. ACS Publications. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • (PDF) 3,5-Bis(benzyloxy)benzoic acid. ResearchGate. [Link]

  • 3,5-Bis(benzyloxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • Differential Scanning Calorimetry DSC 214 Polyma. NETZSCH Analyzing & Testing. [Link]

Sources

Validation

Technical Comparison: XRD Characterization of Self-Assembled 3,5-Bis(octadecyloxy)benzoic Acid vs. Structural Analogs

Executive Summary This guide provides an in-depth technical analysis of the X-Ray Diffraction (XRD) patterns of 3,5-Bis(octadecyloxy)benzoic acid (3,5-OOBA) , a critical building block in supramolecular chemistry. We com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the X-Ray Diffraction (XRD) patterns of 3,5-Bis(octadecyloxy)benzoic acid (3,5-OOBA) , a critical building block in supramolecular chemistry. We compare its self-assembly behavior against its primary structural alternative, 3,4,5-Tris(octadecyloxy)benzoic acid (3,4,5-TOBA) .

Key Insight: The transition from a di-substituted (3,5-) to a tri-substituted (3,4,5-) motif fundamentally alters the molecular packing parameter. While 3,4,5-TOBA adopts a "wedge" shape leading to Columnar Hexagonal (


)  phases, 3,5-OOBA typically favors Lamellar (

)
or Fibrillar packing due to its more planar, less sterically crowded architecture. This distinction is immediately visible in the low-angle region of their respective XRD profiles.

Mechanism of Self-Assembly

Understanding the XRD pattern requires dissecting the molecular forces driving the assembly. Both molecules utilize a dual-interaction mechanism:

  • Core Dimerization: The benzoic acid head groups form cyclic dimers (R22(8) graph set) via intermolecular hydrogen bonds.

  • Alkyl Chain Interdigitation: The long octadecyl (C18) chains drive aggregation through van der Waals forces.

Comparative Packing Topology

The following diagram illustrates how the substitution pattern dictates the final supramolecular architecture.

SelfAssembly Molecule_35 3,5-Bis(octadecyloxy) benzoic acid Shape_35 Planar / Linear Shape Molecule_35->Shape_35 Steric Bulk Molecule_345 3,4,5-Tris(octadecyloxy) benzoic acid Shape_345 Conical / Wedge Shape Molecule_345->Shape_345 Steric Bulk Dimer_35 Acid Dimerization (Flat Unit) Shape_35->Dimer_35 Dimer_345 Acid Dimerization (Disc-like Unit) Shape_345->Dimer_345 Phase_35 Lamellar / Fibrillar Structure (1D Stacking) Dimer_35->Phase_35 π-π Stacking Phase_345 Columnar Hexagonal Phase (2D Lattice) Dimer_345->Phase_345 Radial Packing XRD_35 XRD: Sharp Low-Angle (1:2:3) Broad Wide-Angle Phase_35->XRD_35 XRD_345 XRD: Low-Angle Ratio (1:√3:2) Sharp Wide-Angle (Intracolumnar) Phase_345->XRD_345

Figure 1: Structural causality linking molecular substitution to observable XRD patterns.

Experimental Protocols

To ensure reproducible XRD data, the preparation of the supramolecular structure (xerogel or liquid crystal melt) is critical.

Synthesis & Purification
  • Reagents: Methyl 3,5-dihydroxybenzoate, 1-bromooctadecane,

    
    , DMF.
    
  • Procedure:

    • Alkylation: Reflux methyl 3,5-dihydroxybenzoate with excess 1-bromooctadecane and

      
       in DMF at 80°C for 48h.
      
    • Hydrolysis: Treat the resulting ester with KOH in Ethanol/Water reflux to yield the free acid.

    • Purification: Recrystallize from ethanol/acetone mixture. Critical: Impurities (mono-alkylated products) will disrupt the XRD baseline.

Sample Preparation for XRD

Different phases require specific handling to preserve the supramolecular order.

Sample TypePreparation MethodCritical Parameter
Xerogel Dissolve 3,5-OOBA in hot toluene (1-2 wt%), cool to form gel, then dry under vacuum on a glass slide.Drying Rate: Slow drying prevents collapse of the fibrillar network.
Bulk Melt Heat sample to isotropic phase (>150°C) and cool at 1°C/min to mesophase temp.Shear: Applying shear alignment during cooling enhances peak intensity.
XRD Data Acquisition Workflow

XRD_Workflow Step1 Sample Prep (Xerogel/Melt) Step2 Thermal Equilibration (Hold 10 min) Step1->Step2 Step3 SAXS Scan (0.5° - 5° 2θ) Step2->Step3 Step4 WAXS Scan (5° - 30° 2θ) Step3->Step4 Step5 Data Processing (Bg Subtraction) Step4->Step5

Figure 2: Optimized workflow for collecting full-range diffraction data on soft materials.

Comparative Analysis: 3,5-OOBA vs. Alternatives

XRD Pattern Characteristics

The following table contrasts the defining XRD features of the 3,5-bis derivative against the 3,4,5-tris derivative.

Feature3,5-Bis(octadecyloxy)benzoic acid 3,4,5-Tris(octadecyloxy)benzoic acid
Primary Phase Lamellar / Fibrillar Columnar Hexagonal (

)
Low Angle Peaks Equidistant ratios (

)
Ratio

Primary d-spacing (

)
~48 - 52 Å (Corresponds to bilayer thickness)~35 - 40 Å (Corresponds to inter-columnar distance)
Wide Angle Halo Diffuse halo at ~4.5 Å (Liquid-like alkyl chains)Sharp peak at ~3.4 Å (π-π stacking) + Halo at 4.5 Å
Packing Model Molecules stack flat; alkyl chains interdigitate or tilt.[1][2][3]Wedge-shaped molecules form discs; discs stack into columns.
Interpretation of d-spacing
  • 3,5-OOBA (

    
     Å):  The calculated length of a fully extended 3,5-OOBA dimer is approximately 55 Å. An observed d-spacing of ~50 Å indicates a Lamellar bilayer  structure with slight interdigitation or tilting of the alkyl chains.
    
  • 3,4,5-TOBA (

    
     Å):  The reduced d-spacing despite having the same chain length (C18) confirms that the molecules are not stacking end-to-end but are arranging radially into columns, where the lattice parameter 
    
    
    
    is defined by the diameter of the supramolecular disc.
Temperature Dependent Transitions

Unlike the chemically stable XRD pattern of the 3,4,5-tris derivative (which maintains columnar order over a wide range), the 3,5-bis derivative is more sensitive to thermal history.

  • < 90°C: Crystalline / Semicrystalline (Sharp peaks in Wide Angle).

  • 90°C - 140°C: Liquid Crystal / Mesophase (Sharp Low Angle, Diffuse Wide Angle).

  • > 150°C: Isotropic Liquid (No Bragg peaks, only amorphous halos).

References

  • Moreno-Fuquen, R. et al. (2012). 3,5-Bis(benzyloxy)benzoic acid.[2][4] Acta Crystallographica Section E. Link

  • Percec, V. et al. (1998). Controlling the internal structure of supramolecular columns. Nature.
  • Datta, S. & Bhattacharya, S. (2006). Multifunctional soft materials from a class of C3-symmetric gelators. Chemical Society Reviews.
  • Doshi, A. V. et al. (2011).[5] Synthesis and mesomorphic properties of p-n-alkoxy benzoic acid derivatives. Der Pharma Chemica.[3][5][6] Link

  • Gainsford, G. J. et al. (2009).[2] Systematic study of alkoxybenzoic acids. CrystEngComm. (Provides crystallographic baselines for homologous series).

Sources

Comparative

A Comparative Guide to 3,5-Bis(octadecyloxy)benzoic Acid and 3,4,5-Tris(octadecyloxy)benzoic Acid: Properties and Applications

In the realm of supramolecular chemistry and materials science, the design and synthesis of molecules capable of self-assembly into highly ordered structures are of paramount importance. Among these, dendritic amphiphili...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of supramolecular chemistry and materials science, the design and synthesis of molecules capable of self-assembly into highly ordered structures are of paramount importance. Among these, dendritic amphiphilic molecules based on a benzoic acid core have garnered significant attention. This guide provides a detailed comparison of two such molecules: 3,5-Bis(octadecyloxy)benzoic acid and 3,4,5-Tris(octadecyloxy)benzoic acid. We will delve into their structural differences, physicochemical properties, and resulting applications, supported by experimental data and established protocols.

The core distinction between these two molecules lies in the number and substitution pattern of their long alkyl chains. 3,5-Bis(octadecyloxy)benzoic acid possesses two octadecyloxy chains at the meta positions of the benzoic acid ring, creating a V-shaped or "wedge-like" geometry. In contrast, 3,4,5-Tris(octadecyloxy)benzoic acid features three octadecyloxy chains, leading to a more sterically crowded and fan-like molecular shape. This seemingly subtle structural variance has profound implications for their self-assembly behavior, liquid crystalline properties, and utility in fields such as drug delivery and nanotechnology.

Physicochemical Properties: A Head-to-Head Comparison

The differing number of octadecyloxy chains directly influences the molecular weight, lipophilicity, and thermal behavior of these compounds. A summary of their key properties is presented below.

Property3,5-Bis(octadecyloxy)benzoic acid3,4,5-Tris(octadecyloxy)benzoic acid
Molecular Formula C43H78O4C61H114O5
Molecular Weight 659.08 g/mol 927.58 g/mol [1]
Appearance White crystalline powderWhite powder[1]
Solubility Soluble in non-polar organic solvents like chloroform, THF, and benzene; insoluble in polar solvents like methanol and water.Highly soluble in less-polar solvents such as dichloromethane, benzene, and THF; insoluble in polar solvents like methanol and DMSO.[2][3]
Melting Point Varies with purity; typically a crystalline solid at room temperature.Crystalline solid at room temperature.[2][3]

The increased number of long alkyl chains in the tris-substituted analog leads to a significantly higher molecular weight and enhanced lipophilicity. This difference in lipophilicity can be a critical factor in applications such as drug formulation, where the molecule might be used to encapsulate or solubilize hydrophobic therapeutic agents.[4]

Synthesis and Functionalization: Experimental Protocols

The synthesis of both molecules typically involves the Williamson ether synthesis, starting from a di- or tri-hydroxybenzoic acid derivative and an alkyl halide.

Experimental Protocol: Synthesis of 3,4,5-Tris(octadecyloxy)benzoic acid [1]

This protocol outlines a two-step process starting from methyl gallate.

Step 1: Synthesis of Methyl 3,4,5-tris(octadecyloxy)benzoate [1]

  • In a round-bottom flask, dissolve methyl gallate (1 eq.), 1-bromooctadecane (3.2 eq.), and potassium carbonate (6 eq.) in dimethylformamide (DMF).

  • Stir the reaction mixture overnight at 100 °C.

  • After cooling, precipitate the product by pouring the reaction mixture into water.

  • Isolate the precipitate by filtration and dry it in a vacuum oven.

  • Recrystallize the crude product from hexane to obtain pure methyl 3,4,5-tris(octadecyloxy)benzoate as a white powder.

Step 2: Saponification to 3,4,5-Tris(octadecyloxy)benzoic acid [1]

  • Suspend methyl 3,4,5-tris(octadecyloxy)benzoate (1 eq.) and potassium hydroxide (10 eq.) in a mixture of water and ethanol.

  • Reflux the reaction mixture overnight.

  • After cooling the mixture in an ice bath, acidify it using a 1 M HCl solution.

  • Filter the resulting precipitate and wash it with water and hexane.

  • Dry the final product in a vacuum oven to yield pure 3,4,5-Tris(octadecyloxy)benzoic acid as a white powder.

A similar synthetic strategy can be employed for 3,5-Bis(octadecyloxy)benzoic acid, starting from methyl 3,5-dihydroxybenzoate.[5]

Caption: General synthetic workflows for the preparation of the target benzoic acid derivatives.

Self-Assembly and Supramolecular Structures

The geometry of these molecules plays a crucial role in their self-assembly in solution and in the solid state. The carboxylic acid head group can form hydrogen bonds, leading to the formation of dimers.[6][7] These dimers then pack in various ways, driven by van der Waals interactions between the long alkyl chains.

  • 3,5-Bis(octadecyloxy)benzoic acid: The V-shape of this molecule can lead to the formation of various liquid crystalline phases, such as nematic and smectic phases.[6][7][8] The precise nature of the mesophase is dependent on factors like temperature and the presence of other molecules.[6][7]

  • 3,4,5-Tris(octadecyloxy)benzoic acid: The fan-like shape of this molecule often leads to the formation of columnar liquid crystalline phases. In these structures, the aromatic cores stack on top of each other, forming the core of the columns, while the alkyl chains radiate outwards. These columnar structures can exhibit one-dimensional charge transport, making them interesting for applications in organic electronics.

SelfAssembly cluster_bis 3,5-Bis(octadecyloxy)benzoic acid cluster_tris 3,4,5-Tris(octadecyloxy)benzoic acid mol_bis V-shaped Molecule dimer_bis H-bonded Dimer mol_bis->dimer_bis Dimerization lc_bis Nematic/Smectic Phases dimer_bis->lc_bis Packing mol_tris Fan-shaped Molecule dimer_tris H-bonded Dimer mol_tris->dimer_tris Dimerization lc_tris Columnar Phases dimer_tris->lc_tris Stacking

Caption: A simplified representation of the self-assembly pathways.

Applications in Drug Delivery and Materials Science

The unique self-assembly properties of these molecules make them attractive for various applications.

  • Drug Delivery: Their amphiphilic nature allows them to form micelles or vesicles in aqueous environments, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The biocompatibility of the benzoic acid core and the long alkyl chains is also an advantage in this context.

  • Nanomaterials: The ability to form well-defined nanostructures, such as nanofibers and nanotubes, opens up possibilities for their use as templates for the synthesis of inorganic nanomaterials or as components in sensing devices.

  • Organic Electronics: As mentioned earlier, the columnar phases of 3,4,5-tris(octadecyloxy)benzoic acid derivatives are being investigated for their potential in organic field-effect transistors (OFETs) and other electronic devices.

Conclusion

While both 3,5-Bis(octadecyloxy)benzoic acid and 3,4,5-Tris(octadecyloxy)benzoic acid are valuable building blocks in supramolecular chemistry, their distinct molecular geometries lead to different self-assembly behaviors and, consequently, different potential applications. The V-shaped bis-substituted analog is a versatile component for creating various liquid crystalline phases, while the fan-shaped tris-substituted molecule is particularly well-suited for the formation of columnar structures with potential in organic electronics. The choice between these two molecules will ultimately depend on the specific requirements of the intended application, whether it be the encapsulation of a drug molecule or the creation of a charge-transporting nanomaterial. Further research into the functionalization of these core structures will undoubtedly lead to an even broader range of applications in the future.

References

  • Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - MDPI. Available from: [Link]

  • Liquid Crystalline Benzoic Acid Ester MIDA Boronates: Synthesis and Mesomorphic Properties. Available from: [Link]

  • (PDF) Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - ResearchGate. Available from: [Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC. Available from: [Link]

  • Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag | Request PDF - ResearchGate. Available from: [Link]

  • Benzoic acid, 3,4,5-tris(acetyloxy)- | C13H12O8 | CID 95088 - PubChem. Available from: [Link]

  • 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis - Research portal Eindhoven University of Technology. Available from: [Link]

  • 3,5-bis(acetyloxy)benzoic acid - ChemBK. Available from: [Link]

  • 3,4,5-Tris(dodecyloxy)benzoic Acid | C43H78O5 | CID 11169869 - PubChem. Available from: [Link]

  • Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag - Fingerprint - Tohoku University. Available from: [Link]

  • Uniform soluble supports for the large-scale synthesis of sequence-defined macromolecules - The Royal Society of Chemistry. Available from: [Link]

  • Chemical Properties of Benzoic acid, 3,4,5-trihydroxy- (CAS 149-91-7) - Cheméo. Available from: [Link]

  • 3,5-dihydroxybenzoic acid - Organic Syntheses Procedure. Available from: [Link]

  • Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid - Bentham Science Publishers. Available from: [Link]

  • 3,5-Diacetoxybenzoic Acid | C11H10O6 | CID 539869 - PubChem. Available from: [Link]

  • 3,5-Bis(hydroxymethyl)benzoic acid | C9H10O4 | CID 15881532 - PubChem - NIH. Available from: [Link]

  • 3,5-Bis(benzyloxy)benzoic acid - PMC. Available from: [Link]

  • Chemical Properties of Benzoic acid, 4-(acetyloxy)- (CAS 2345-34-8) - Cheméo. Available from: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available from: [Link]

  • CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents.
  • (PDF) 3,5-Bis(benzyloxy)benzoic acid - ResearchGate. Available from: [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. Available from: [Link]

  • 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor - PubMed. Available from: [Link]

  • Effect of 4-[3,5-bis(trimethylsilyl)benzamido] benzoic acid (TAC-101) on the liver metastasis of colon 26-L5 carcinoma cells - PubMed. Available from: [Link]

  • Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed. Available from: [Link]

  • Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC) - PubMed. Available from: [Link]

  • A comparative study of trans- and cis-isomers of a bone-seeking agent, DO2A2P - PMC. Available from: [Link]

  • Directed Self-Assembly of Trimeric DNA-Bindingchiral Miniprotein Helicates - Frontiers. Available from: [Link]

  • Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs. Available from: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. Available from: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • De Novo Design of Lipopeptide-Based β-Sheet-Like Self-Assemblies: A Strategy to Develop Fusion Inhibitors as Broad-Spectrum Antivirals - PubMed. Available from: [Link]

Sources

Validation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Bis(octadecyloxy)benzoic Acid

For researchers and professionals in drug development and materials science, understanding the structural intricacies of novel molecules is paramount. 3,5-Bis(octadecyloxy)benzoic acid, with its unique amphipathic struct...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the structural intricacies of novel molecules is paramount. 3,5-Bis(octadecyloxy)benzoic acid, with its unique amphipathic structure combining a rigid aromatic core and two flexible, long alkyl chains, presents an interesting analytical challenge. This guide provides an in-depth analysis of its expected fragmentation patterns in mass spectrometry, offering a predictive framework for its identification and characterization. We will compare its behavior to simpler analogues to elucidate the influence of its key structural motifs and provide a robust experimental protocol for its analysis.

The Structural Significance of 3,5-Bis(octadecyloxy)benzoic Acid

3,5-Bis(octadecyloxy)benzoic acid belongs to a class of molecules with significant potential in various fields, including the formation of self-assembled monolayers, drug delivery systems, and advanced materials. Its behavior is governed by the interplay between the hydrophilic carboxylic acid group and the hydrophobic octadecyl chains. Mass spectrometry is a powerful tool for confirming the structure and purity of such molecules, and a thorough understanding of their fragmentation is essential for unambiguous identification.[1][2][3]

Predicted Fragmentation Pathways: A Tale of Two Moieties

The fragmentation of 3,5-Bis(octadecyloxy)benzoic acid under mass spectrometry is anticipated to be a composite of the characteristic fragmentation of its two primary components: the benzoic acid core and the long-chain alkoxy substituents. The ionization method employed will significantly influence the observed fragments. For this guide, we will primarily consider electrospray ionization (ESI), a soft ionization technique well-suited for such molecules.[3][4]

Negative Ion Mode (ESI-)

In negative ion mode, deprotonation of the carboxylic acid will be the primary ionization event, yielding a prominent molecular ion peak [M-H]⁻. The subsequent fragmentation is expected to be dominated by pathways that stabilize this negative charge.

A. Decarboxylation: The most facile fragmentation pathway for benzoic acids in negative ESI-MS is the neutral loss of carbon dioxide (CO₂, 44 Da).[5][6] This will result in a major fragment ion.

B. Ether Bond Cleavage: Cleavage of the ether bonds connecting the octadecyl chains to the aromatic ring is another probable fragmentation route. This can occur through two primary mechanisms:

  • Charge-remote fragmentation: The long alkyl chains can undergo fragmentation, leading to a series of peaks separated by 14 Da (CH₂ units).[7]

  • Direct cleavage: Loss of one or both octadecyloxy chains as neutral radicals or alkenes.

C. Combined Fragmentation: A combination of these pathways is also likely, for example, decarboxylation followed by the loss of one or both alkyl chains.

M_H [M-H]⁻ (m/z calc.) F1 [M-H-CO₂]⁻ (Decarboxylation) M_H->F1 - CO₂ (44 Da) F2 [M-H - C₁₈H₃₆]⁻ (Alkene Loss) M_H->F2 - C₁₈H₃₆ (252 Da) F3 [M-H - C₁₈H₃₇O•]⁻ (Alkoxy Radical Loss) M_H->F3 - C₁₈H₃₇O• (269 Da) F4 [M-H-CO₂ - C₁₈H₃₆]⁻ F1->F4 - C₁₈H₃₆ (252 Da)

Caption: Predicted fragmentation of 3,5-Bis(octadecyloxy)benzoic acid (ESI-).

Positive Ion Mode (ESI+)

In positive ion mode, protonation will likely occur on the carboxylic acid group, forming the [M+H]⁺ ion. Adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is also highly probable and often observed with this class of molecules.[5]

A. Loss of Water: A common initial fragmentation for protonated carboxylic acids is the neutral loss of a water molecule (H₂O, 18 Da).[6][8]

B. Ether Bond Scission: Similar to the negative mode, the ether linkages are susceptible to cleavage. This can result in the loss of one or both octadecyl chains as neutral alkenes (C₁₈H₃₆) or alcohols (C₁₈H₃₈O).

C. Benzoic Acid Core Fragmentation: Following the initial losses, the remaining substituted benzoyl cation can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da), which is characteristic of benzoic acid derivatives.[9][10][11]

M_H [M+H]⁺ (m/z calc.) F1 [M+H - H₂O]⁺ (Loss of Water) M_H->F1 - H₂O (18 Da) F2 [M+H - C₁₈H₃₆]⁺ (Alkene Loss) M_H->F2 - C₁₈H₃₆ (252 Da) F3 [M+H - C₁₈H₃₈O]⁺ (Alcohol Loss) M_H->F3 - C₁₈H₃₈O (270 Da) F4 [M+H - H₂O - CO]⁺ F1->F4 - CO (28 Da)

Caption: Predicted fragmentation of 3,5-Bis(octadecyloxy)benzoic acid (ESI+).

Comparative Analysis: Elucidating Structural Influences

To better understand the fragmentation behavior of 3,5-Bis(octadecyloxy)benzoic acid, a comparison with simpler, commercially available analogues is instructive.

CompoundKey Structural FeatureExpected Dominant Fragmentation
Benzoic Acid Unsubstituted aromatic carboxylic acidLoss of •OH (m/z 105) and subsequent loss of CO (m/z 77) in EI-MS.[9][11] In ESI-, decarboxylation is prominent.[5]
4-Methoxybenzoic Acid Aromatic ether linkageLoss of •OH followed by CO loss, and loss of a methyl radical (•CH₃).[10]
3,5-Bis(benzyloxy)benzoic acid Benzyl ether linkagesLoss of benzyl groups (C₇H₇•, 91 Da) is expected to be a major pathway.[12][13][14]
3,5-Bis(octadecyloxy)benzoic acid Long alkyl ether chainsDominated by cleavages of the long alkyl chains and the ether bonds, in addition to benzoic acid core fragmentation.

This comparison highlights how the nature of the substituent dramatically influences the fragmentation cascade. While the core benzoic acid fragmentation pathways remain relevant, the presence of the long octadecyl chains in the target molecule introduces new, dominant fragmentation channels, primarily related to the loss of these large hydrophobic moieties.

Experimental Protocol for LC-MS/MS Analysis

The following protocol provides a robust starting point for the analysis of 3,5-Bis(octadecyloxy)benzoic acid. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the sample in a suitable organic solvent such as a mixture of chloroform and methanol (2:1, v/v) to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

  • Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter prior to injection.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v).

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive and Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow rate of 8 L/min at a temperature of 350 °C.

  • Mass Range: m/z 100-1500.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-50 eV) should be applied to obtain comprehensive fragmentation data.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis dissolve Dissolution (1 mg/mL) dilute Dilution (1-10 µg/mL) dissolve->dilute filter Filtration (0.22 µm) dilute->filter inject Injection (5 µL) filter->inject column C18 Reverse-Phase Column inject->column esi ESI Source (Positive & Negative) column->esi analyzer1 Mass Analyzer 1 (Precursor Selection) esi->analyzer1 cid Collision Cell (Fragmentation) analyzer1->cid analyzer2 Mass Analyzer 2 (Fragment Detection) cid->analyzer2 data data analyzer2->data Data Acquisition & Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

References

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Sannova. (n.d.). Analysis of Lipids via Mass Spectrometry. Retrieved from [Link]

  • Murphy, R. C. (2001). Analysis of Nonvolatile Lipids by Mass Spectrometry. Chemical Reviews, 101(2), 479-526. Retrieved from [Link]

  • Hsu, F. F., & Turk, J. (2009). Mass Spectrometric Analysis of Long-Chain Lipids. Journal of the American Society for Mass Spectrometry, 20(4), 537-548. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of (a) dihydroxybenzoic acid malonyl hexoside.... Retrieved from [Link]

  • Stein, S. E. (2014). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 25(9), 1518-1529. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Leslie, J. M. (2021, February 3). February 3, 2021. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Bis(benzyloxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-Bis(benzyloxy)benzoic acid. Retrieved from [Link]

  • SciSpace. (n.d.). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

Comparative

The Analytical Challenge: Unraveling the Complexity of a Highly Lipophilic Molecule

An In-Depth Technical Guide to the Purity Assessment of 3,5-Bis(octadecyloxy)benzoic Acid via High-Performance Liquid Chromatography This guide provides a comprehensive, scientifically-grounded methodology for the purity...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Assessment of 3,5-Bis(octadecyloxy)benzoic Acid via High-Performance Liquid Chromatography

This guide provides a comprehensive, scientifically-grounded methodology for the purity assessment of 3,5-Bis(octadecyloxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the causal reasoning behind the analytical strategy, ensuring the development of a robust, reliable, and self-validating stability-indicating method.

3,5-Bis(octadecyloxy)benzoic acid is an organic molecule characterized by a central benzoic acid core and two long C18 alkyl (octadecyl) ether chains. This structure presents a significant analytical challenge primarily due to its extremely high lipophilicity, or hydrophobicity. While the benzoic acid moiety provides a chromophore for UV detection, the dual C18 chains dominate the molecule's physicochemical behavior, making it practically insoluble in aqueous media and highly retentive on traditional chromatographic stationary phases.

The objective of any purity assessment is not just to quantify the main component but also to separate, detect, and quantify all potential impurities, including process-related impurities and degradation products. Therefore, a successful analytical method must be "stability-indicating," a term defined by regulatory bodies like the International Council for Harmonisation (ICH) as a method that can accurately measure the drug substance in the presence of its potential degradants[1][2].

Our strategy, therefore, centers on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold standard for analyzing compounds across a wide range of polarities[3]. The core principle of RP-HPLC involves partitioning analytes between a polar mobile phase and a nonpolar (hydrophobic) stationary phase[4]. Given the target analyte's nature, we must meticulously select and optimize the column, mobile phase, and gradient conditions to achieve the necessary resolution and sensitivity.

Part 1: Strategic Development of a Stability-Indicating HPLC Method

The development of a robust HPLC method for a highly lipophilic compound is a multi-step process grounded in chromatographic theory and guided by the molecule's specific properties.

Causality Behind Experimental Choices
  • Stationary Phase Selection: The molecule's two C18 chains necessitate a highly retentive stationary phase. A C18 (octadecylsilane) column is the logical starting point, as its long hydrocarbon chains provide strong hydrophobic interactions required to retain and separate the analyte from less lipophilic impurities[4][5]. While a C8 column is an alternative for moderately lipophilic compounds, it may not provide sufficient retention and resolution for this specific molecule and its long-chain analogues[5].

  • Mobile Phase Composition: Due to the extreme hydrophobicity of the analyte, a mobile phase with a very high organic solvent content is required for elution. Acetonitrile is often preferred over methanol for such molecules due to its lower viscosity and stronger elution strength in reversed-phase systems. The mobile phase will consist of a mixture of an aqueous component (to facilitate interaction with the stationary phase) and an organic component (to elute the analyte). A small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is added to the aqueous phase to suppress the ionization of the carboxylic acid group on the analyte. This ensures a single, un-ionized form of the molecule, leading to sharper, more symmetrical peaks and consistent retention times.

  • Gradient Elution: An isocratic elution (constant mobile phase composition) is impractical. It would either result in excessively long retention times or fail to elute the analyte altogether. Therefore, a gradient elution is mandatory. The gradient will start with a lower percentage of organic solvent to retain and focus the analyte at the head of the column while allowing more polar impurities to elute, and then ramp up to a high percentage of organic solvent to elute the highly retained target compound in a reasonable timeframe[3][4].

  • Detector Selection: The benzoic acid core contains a phenyl ring, which is a chromophore that absorbs UV light. A UV-Vis spectrophotometer is the standard detector for this analysis. Based on the UV spectra of similar benzoic acid derivatives, detection wavelengths are typically set around 230 nm and 270 nm[6]. Employing a Photodiode Array (PDA) detector is highly recommended as it provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities.

The Workflow for Purity Analysis

The overall analytical process is designed to be systematic and self-validating, ensuring data integrity from sample preparation through to the final report.

HPLC Purity Workflow Figure 1: HPLC Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Receive Sample (3,5-Bis(octadecyloxy)benzoic acid) StdPrep Prepare Standard & Sample Solutions (e.g., in THF or Dichloromethane) Sample->StdPrep SST System Suitability Test (SST) (Inject Standard) StdPrep->SST SST_Check SST Pass? SST->SST_Check Analysis Inject Sample & Acquire Data (Gradient RP-HPLC with PDA) Integration Integrate Chromatogram Analysis->Integration SST_Check->Analysis Yes Fail Investigation Required SST_Check->Fail No PurityCalc Calculate Purity (Area %) & Assess Peak Purity Integration->PurityCalc Report Generate Final Report PurityCalc->Report Forced Degradation Logic Figure 2: Forced Degradation Study Logic cluster_stress Stress Conditions (ICH Q1A) API API Solution (3,5-Bis(octadecyloxy)benzoic acid) Acid Acid Hydrolysis (e.g., HCl, Heat) API->Acid Base Base Hydrolysis (e.g., NaOH, Heat) API->Base Oxidation Oxidation (e.g., H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo HPLC Analyze via Stability-Indicating RP-HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Outcome: Separation of API from all Degradation Products (DPs) HPLC->Result

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Elemental Analysis for 3,5-Bis(octadecyloxy)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, experience-driven framework for the validation of elemental analysis of 3,5-Bis(octadecyloxy)benzoic acid. Moving...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven framework for the validation of elemental analysis of 3,5-Bis(octadecyloxy)benzoic acid. Moving beyond a simple recitation of procedural steps, we will explore the causality behind methodological choices, establish a self-validating analytical system, and compare the primary analytical technique with complementary methods to ensure comprehensive material characterization.

Foundational Understanding: The Analyte and the Objective

3,5-Bis(octadecyloxy)benzoic acid is a large organic molecule whose identity, purity, and consistency are critical for its application, particularly in pharmaceutical development and materials science. Elemental analysis serves as a fundamental tool to confirm its empirical formula and assess its purity against a theoretical composition.

The molecular formula for 3,5-Bis(octadecyloxy)benzoic acid is C₄₃H₇₈O₄ .

  • Molecular Weight: 659.08 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 78.36%

    • Hydrogen (H): 11.93%

    • Oxygen (O): 9.71%

The primary objective of this validation is to prove that an analytical method—typically combustion analysis for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS)—can consistently and accurately measure the elemental composition of this specific molecule.[1][2]

The Primary Method: CHNS(O) Combustion Analysis

Combustion analysis is the gold standard for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[3] The technique is rapid, cost-effective, and provides the high degree of accuracy required for formula confirmation.[1]

Principle of Operation: The method relies on the "Pregl-Dumas" principle of high-temperature combustion.[4] A precisely weighed sample is combusted in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). Oxygen is determined separately via pyrolysis in an oxygen-free environment.[4]

Diagram: The Combustion Analysis Workflow

The following diagram illustrates the sequential stages within a modern elemental analyzer.

cluster_0 Sample Introduction cluster_1 Combustion & Reduction cluster_2 Detection Sample Weighed Sample in Tin Capsule Autosampler Autosampler Sample->Autosampler Combustion Combustion Reactor (~1150°C, O₂) Autosampler->Combustion He Carrier Gas Reduction Reduction Reactor (Copper, ~650°C) Combustion->Reduction CO₂, H₂O, N₂/NOx, SO₂ GC Gas Separation (GC Column) Reduction->GC CO₂, H₂O, N₂, SO₂ TCD Thermal Conductivity Detector (TCD) GC->TCD Data Data Acquisition & Analysis TCD->Data

Caption: Workflow of a CHNS elemental analyzer.

The Validation Protocol: A Self-Validating System

Method validation ensures that the analytical procedure is suitable for its intended purpose.[5] Our approach is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH). The validation will establish the method's accuracy, precision, and specificity.

Diagram: Elemental Analysis Validation Pathway

G method_dev Method Development (Establish Parameters) validation Method Validation Protocol method_dev->validation accuracy Accuracy (% Recovery) validation->accuracy precision Precision (%RSD) validation->precision specificity Specificity (Interference Check) validation->specificity routine Routine Analysis (w/ System Suitability) accuracy->routine If criteria met precision->routine If criteria met specificity->routine If criteria met

Caption: Logical flow for method validation.

Step-by-Step Validation Experimental Protocol

1. System Preparation & Calibration:

  • Rationale: A properly functioning and calibrated instrument is the prerequisite for any valid analysis. A multi-point calibration ensures linearity over the expected concentration range of the analyte.

  • Protocol:

    • Ensure the elemental analyzer has sufficient Helium and Oxygen carrier gases.[6]

    • Perform a system leak test as per the instrument's standard operating procedure (SOP).[6]

    • Select an appropriate certified reference material (CRM) for calibration, such as Acetanilide or Sulfanilamide. The choice of standard should ideally bracket the expected C, H, and O percentages of the analyte.

    • Perform a multi-point calibration by analyzing varying weights of the CRM (e.g., 1mg, 2mg, 3mg, 4mg, 5mg).

    • The resulting calibration curve for each element should have a correlation coefficient (R²) of ≥ 0.999.

2. Specificity (Blank Analysis):

  • Rationale: Specificity demonstrates that the analytical signal is solely from the analyte and not from the container or residual contaminants.

  • Protocol:

    • Analyze three empty tin capsules as blank samples.

    • Acceptance Criteria: The measured C, H, and O content must be below the Limit of Quantitation (LOQ) established during method development.

3. Accuracy & Precision (Reference Standard & Analyte):

  • Rationale: Accuracy measures the closeness of the experimental value to the true value, while precision measures the repeatability of the results. This is the core of the validation.

  • Protocol:

    • Reference Standard Check: Analyze a mid-point weight (e.g., 2.5 mg) of the CRM six times (n=6).

    • Analyte Analysis: Prepare and analyze six independent samples of 3,5-Bis(octadecyloxy)benzoic acid (n=6), each weighing approximately 2-3 mg.

      • Crucial Insight: The sample must be homogenous and completely dry. Moisture will artificially inflate hydrogen and oxygen values. Ensure samples are handled in a low-humidity environment or desiccated prior to weighing.[4]

4. Data Analysis & Acceptance Criteria:

All quantitative data should be summarized for clear interpretation.

ParameterAnalyteAcceptance CriteriaRationale
Theoretical C% 3,5-Bis(octadecyloxy)benzoic acid78.36%Based on molecular formula C₄₃H₇₈O₄
Theoretical H% 3,5-Bis(octadecyloxy)benzoic acid11.93%Based on molecular formula C₄₃H₇₈O₄
Theoretical O% 3,5-Bis(octadecyloxy)benzoic acid9.71%Based on molecular formula C₄₃H₇₈O₄
Accuracy CRM & AnalyteMean result within ±0.4% (absolute) of the theoretical value.Industry-standard acceptance for elemental analysis confirmation.
Precision CRM & AnalyteRelative Standard Deviation (RSD) ≤ 2.0% for n=6 replicates.Demonstrates the repeatability and consistency of the measurement process.

Hypothetical Validation Data Summary:

SampleReplicateMeasured C%Measured H%Measured O%
Analyte178.2511.999.76
Analyte278.4111.899.70
Analyte378.3311.959.72
Analyte478.5011.919.59
Analyte578.2912.019.70
Analyte678.3811.929.70
Mean 78.36 11.95 9.69
Std. Dev. 0.090.040.06
RSD (%) 0.11%0.33%0.62%
Accuracy (Δ) 0.00 +0.02 -0.02
Result PASS PASS PASS

Comparison with Alternative & Complementary Techniques

While combustion analysis is ideal for determining the bulk elemental composition (C, H, O), it is not designed for trace element detection.[7] For pharmaceutical applications, assessing elemental impurities is a regulatory requirement.

Inductively Coupled Plasma (ICP) Methods:

  • ICP-MS (Mass Spectrometry) & ICP-OES (Optical Emission Spectroscopy): These are the preferred methods for quantifying trace elemental impurities as outlined in USP General Chapters <232> and <233>.[8][9][10]

  • Comparison:

    • Purpose: CHNS(O) analysis verifies the stoichiometry of the main compound. ICP-MS/OES quantifies trace contaminants (e.g., heavy metals from catalysts or manufacturing).[7]

    • Sensitivity: ICP methods are orders of magnitude more sensitive, capable of detecting elements at parts-per-million (ppm) or parts-per-billion (ppb) levels.[8]

Concluding Remarks for the Practicing Scientist

The validation of elemental analysis for 3,5-Bis(octadecyloxy)benzoic acid is a systematic process that confirms the suitability of the combustion method for its intended purpose. By establishing and documenting the method's accuracy, precision, and specificity, researchers and drug developers can be confident in the identity and purity of their material. This confidence is built upon a foundation of robust experimental design, adherence to established regulatory principles, and a clear understanding of both the capabilities and limitations of the chosen analytical technique. For comprehensive characterization, this primary method should be complemented with trace-level impurity analysis via ICP-MS or ICP-OES to meet modern regulatory and safety standards.

References

  • FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Scribd. (2010, December 2). CHNS Elemental Analysis Procedure. Retrieved from [Link]

  • Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]

  • Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. Retrieved from [Link]

  • USP.org. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,5-bis(acetyloxy)benzoic acid. Retrieved from [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT). Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

Sources

Comparative

Comparative mesophase stability of di-alkoxy vs tri-alkoxy benzoic acids

Comprehensive Comparison Guide: Mesophase Stability of Di-Alkoxy vs. Tri-Alkoxy Benzoic Acids As the demand for advanced organic materials in drug delivery, organic electronics, and nanotechnology accelerates, understand...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Mesophase Stability of Di-Alkoxy vs. Tri-Alkoxy Benzoic Acids

As the demand for advanced organic materials in drug delivery, organic electronics, and nanotechnology accelerates, understanding the precise structure-property relationships of liquid crystals (LCs) is paramount. Among thermotropic liquid crystals, alkoxy-substituted benzoic acids serve as fundamental building blocks. These molecules self-assemble into complex mesophases driven by the noncovalent dimerization of their carboxylic acid groups via hydrogen bonding[1],[2].

This guide provides an objective, in-depth comparison of the mesophase stability and self-assembly behaviors of di-alkoxy (e.g., 3,4-dialkoxybenzoic acid) versus tri-alkoxy (e.g., 3,4,5-trialkoxybenzoic acid) derivatives, detailing the causality behind their divergent thermodynamic properties.

Mechanistic Causality: Molecular Geometry and Phase Induction

The transition from a di-alkoxy to a tri-alkoxy substitution profile is not merely a chemical modification; it is a profound geometric transformation that dictates the macroscopic state of the material.

  • Di-Alkoxy Benzoic Acids (Calamitic Self-Assembly): Molecules such as 3,4-dialkoxybenzoic acid possess a high length-to-width ratio (anisotropy). When two monomers hydrogen-bond at their carboxyl groups, they form an elongated, rod-like dimer[2]. The relatively low steric hindrance of the two alkoxy chains allows these rod-like dimers to pack parallel to one another. This lateral packing is stabilized by van der Waals interactions between the aliphatic chains, predominantly yielding Smectic (layered) and Nematic (orientational, non-layered) mesophases.

  • Tri-Alkoxy Benzoic Acids (Discotic Self-Assembly): Introducing a third alkoxy chain at the 5-position drastically alters the molecule's steric profile, creating a highly sterically hindered, "wedge-shaped" monomer[3],[4]. Upon hydrogen-bonded dimerization, the resulting core is no longer rod-like, but flat and disk-like (discotic). The thermodynamic minimum for these disk-like dimers is achieved through co-axial

    
     stacking of the aromatic cores, which drives the self-assembly into Hexagonal Columnar (
    
    
    
    )
    mesophases[5].

The Causality of Mesophase Stability: Increasing the aliphatic chain density from di- to tri-alkoxy increases the volume fraction of the flexible, disordered chains relative to the rigid aromatic core. This structural dilution generally decreases the overall mesophase stability, resulting in lower clearing temperatures (


) for tri-alkoxy systems compared to their di-alkoxy counterparts[6],[7]. The excessive thermal motion of the three alkoxy chains disrupts the cohesive packing of the aromatic cores at lower thermal thresholds.

G A Benzoic Acid Core B Di-alkoxy (3,4-) A->B C Tri-alkoxy (3,4,5-) A->C D Rod-like Dimer (Calamitic) B->D H-bonding E Disk-like Dimer (Discotic) C->E H-bonding F Smectic / Nematic Mesophases D->F Parallel Packing G Columnar (Col_h) Mesophases E->G π-π Stacking

Fig 1. Influence of alkoxy substitution on molecular geometry and resulting mesophase self-assembly.

Quantitative Data Comparison

The following table summarizes the divergent physical and thermodynamic properties of these two classes of mesogens, synthesizing typical experimental observations found in liquid crystal characterization.

PropertyDi-Alkoxy Benzoic Acids (e.g., 3,4-dialkoxy)Tri-Alkoxy Benzoic Acids (e.g., 3,4,5-trialkoxy)
Monomer Geometry Linear / AnisotropicWedge-shaped[3]
Dimer Geometry Rod-like (Calamitic)Disk-like (Discotic)[5]
Predominant Mesophase Smectic (SmA, SmC), Nematic (N)Hexagonal Columnar (

)[4]
Intermolecular Driving Force Lateral van der Waals & H-bonding

Stacking & H-bonding
Mesophase Stability (

)
Higher (Rigid core dominates)Lower (Flexible chains disrupt core packing)[6]
Clearing Behavior Sharp transition to isotropic liquidOften exhibits broader transition ranges

Experimental Methodologies: A Self-Validating Protocol

To rigorously compare the mesophase stability of synthesized di-alkoxy and tri-alkoxy benzoic acids, researchers must employ a self-validating analytical system. The thermal transitions observed in calorimetry must perfectly correlate with the optical textural changes observed under polarized light.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the precise melting (


) and clearing (

) temperatures, as well as the enthalpy (

) of the phase transitions.
  • Sample Preparation: Weigh 3.0 to 5.0 mg of the highly purified benzoic acid derivative into an aluminum DSC pan. Seal the pan with a crimper.

  • Atmosphere Control: Purge the DSC furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Cycling:

    • Heating Scan 1: Heat from 25°C to 200°C at 10°C/min to erase the sample's thermal history.

    • Cooling Scan 1: Cool from 200°C to 25°C at 10°C/min. Record exothermic crystallization and mesophase induction peaks.

    • Heating Scan 2: Heat again from 25°C to 200°C at 10°C/min. Data Extraction: Use the second heating scan to record the definitive phase transition temperatures (

      
       and 
      
      
      
      ), as this eliminates solvent artifacts and thermal history[8].
Protocol B: Polarized Optical Microscopy (POM)

POM is used to visually identify the specific mesophase type based on its birefringence and defect textures.

  • Slide Preparation: Place ~1 mg of the sample between a pre-cleaned glass slide and a glass coverslip.

  • Hot-Stage Calibration: Mount the slide onto a programmable Linkam hot-stage positioned under a microscope equipped with crossed polarizers.

  • Observation & Validation: Heat the sample at a controlled rate of 5°C/min.

    • Di-alkoxy validation: Look for focal-conic fan textures (indicative of Smectic phases) or Schlieren/threaded textures (indicative of Nematic phases).

    • Tri-alkoxy validation: Look for dendritic or pseudo-focal conic textures with large optically isotropic (dark) regions, characteristic of homeotropically aligned Columnar (

      
      ) phases[9].
      
  • System Cross-Validation: The exact temperature at which the birefringent texture melts into a completely dark, isotropic field under POM must match the apex of the endothermic clearing peak (

    
    ) recorded in the DSC's second heating scan.
    

Workflow Step1 Sample Preparation (Purification & Drying) Step2 Differential Scanning Calorimetry Determine Transition Temps Step1->Step2 Step3 Polarized Optical Microscopy Identify Mesophase Textures Step1->Step3 Step4 X-Ray Diffraction (XRD) Confirm Layer/Columnar Spacing Step2->Step4 Step3->Step4 Step5 Data Correlation (Phase Diagram Construction) Step4->Step5

Fig 2. Standardized experimental workflow for the characterization of liquid crystal mesophases.

Conclusion

For drug development and materials science applications, the choice between di-alkoxy and tri-alkoxy benzoic acids hinges on the desired structural outcome. Di-alkoxy derivatives are optimal when high-temperature stability and layered (smectic) architectures are required. Conversely, tri-alkoxy derivatives are the building blocks of choice for engineering one-dimensional ion channels, nanowires, or supramolecular gels, relying on their predictable self-assembly into columnar structures, albeit at the cost of a slightly depressed thermal stability window.

References

Sources

Validation

A Comparative Guide to the Thermal Degradation Profile of 3,5-Bis(octadecyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Thermal Stability in Advanced Organic Materials In the realm of drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Thermal Stability in Advanced Organic Materials

In the realm of drug development, materials science, and liquid crystal formulation, the thermal stability of organic molecules is a cornerstone of performance and reliability. For long-chain substituted aromatic compounds like 3,5-Bis(octadecyloxy)benzoic acid, understanding the thermal degradation profile is not merely an academic exercise; it is a critical determinant of their processing parameters, shelf-life, and application viability. This guide provides a comprehensive comparative analysis of the thermal degradation of 3,5-Bis(octadecyloxy)benzoic acid. While direct experimental data for this specific molecule is not extensively published, we can construct a robust and predictive thermal profile by examining its constituent chemical moieties and comparing it with structurally analogous compounds. This guide will delve into the anticipated degradation pathways, present comparative experimental data from related molecules, and provide a detailed methodology for conducting thermogravimetric analysis (TGA) to validate these predictions.

Predicted Thermal Degradation Profile of 3,5-Bis(octadecyloxy)benzoic Acid

The structure of 3,5-Bis(octadecyloxy)benzoic acid suggests a multi-stage thermal degradation process. The molecule consists of three key components: a central benzoic acid core, two ether linkages, and two long C18 (octadecyl) aliphatic chains. Each of these components will contribute to the overall thermal stability and degradation profile.

  • Initial Degradation of Aliphatic Chains: The octadecyl chains are expected to be the least thermally stable part of the molecule. The thermal decomposition of long-chain alkanes, such as n-octadecane, typically begins with random chain scission, leading to the formation of smaller volatile hydrocarbons. Experimental data for n-octadecane shows an onset of thermal decomposition in the range of 170-197°C[1]. Therefore, the initial mass loss observed in the TGA of 3,5-Bis(octadecyloxy)benzoic acid is anticipated to commence in this temperature range, corresponding to the fragmentation of the two octadecyloxy side chains.

  • Decarboxylation of the Benzoic Acid Core: Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures, resulting in the loss of carbon dioxide. The temperature at which this occurs is influenced by the substituents on the aromatic ring. While unsubstituted benzoic acid requires high temperatures (around 400°C) for decarboxylation[2], the presence of electron-donating alkoxy groups at the meta positions in 3,5-Bis(octadecyloxy)benzoic acid is expected to facilitate this process at a lower temperature.

  • Decomposition of the Aromatic Ether: The final stage of degradation would involve the breakdown of the more stable aromatic ether linkages and the aromatic ring itself at significantly higher temperatures, likely leading to the formation of a char residue.

Based on this analysis, a multi-step degradation profile is predicted, with an initial mass loss starting around 200°C due to the side chains, followed by decarboxylation and eventual decomposition of the aromatic core at higher temperatures.

Comparative Analysis with Structurally Related Compounds

To experimentally ground our predictions, we will compare the expected thermal behavior of 3,5-Bis(octadecyloxy)benzoic acid with known data for benzoic acid and long-chain 4-alkoxybenzoic acids.

CompoundOnset of Decomposition (Tonset) (°C)Key Degradation StepsReference
Benzoic Acid~100°C (sublimation), >400°C (decomposition)Sublimation followed by decarboxylation at high temperature.[3]
4-Hydroxybenzoic Acid~200-300°CDecarboxylation is a primary step.[4]
4-n-Hexadecyloxybenzoic Acid (16OB)SmC-I transition at 131.5°C, decomposition at higher temperatures.Initial degradation likely involves the C16 chain.[5]
n-Octadecane~170-197°CSingle-step decomposition via chain scission.[1]
3,5-Bis(octadecyloxy)benzoic Acid (Predicted) ~180-220°C Multi-step: 1. Side-chain degradation, 2. Decarboxylation, 3. Aromatic core decomposition.N/A

The data clearly indicates that the presence of long alkyl chains significantly lowers the onset of thermal degradation compared to the simple benzoic acid core. The TGA of 4-n-hexadecyloxybenzoic acid (16OB), a close structural analog, reveals a complex thermal behavior with multiple phase transitions before decomposition[5]. It is reasonable to infer that 3,5-Bis(octadecyloxy)benzoic acid, with two long alkyl chains, will exhibit an even lower initial decomposition temperature than its mono-substituted counterparts.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To obtain a definitive thermal degradation profile of 3,5-Bis(octadecyloxy)benzoic acid, the following standardized TGA protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and comparability with existing literature data.

Objective: To determine the thermal stability, decomposition temperatures, and mass loss profile of 3,5-Bis(octadecyloxy)benzoic acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (alumina or platinum is recommended).

  • Atmosphere: Inert nitrogen atmosphere with a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage mass loss as a function of temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of decomposition for each step.

    • Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to specific mass loss percentages (e.g., T5%, T10%, T50%).

Visualization of Experimental Workflow and Predicted Degradation

To clarify the experimental process and the anticipated chemical transformations, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of Sample pan Place in Tared TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA & DTG Curves record->plot analyze Determine Tonset, Tmax, and Mass Loss % plot->analyze

Caption: Standard workflow for TGA analysis.

Degradation_Pathway cluster_step1 Step 1: Side-Chain Degradation (~180-300°C) cluster_step2 Step 2: Decarboxylation (>300°C) cluster_step3 Step 3: Aromatic Core Decomposition (>400°C) parent 3,5-Bis(octadecyloxy)benzoic Acid intermediate1 Benzoic acid derivative with fragmented alkyl chains parent->intermediate1 Heat (TGA) products1 Volatile Hydrocarbons (Alkanes, Alkenes) intermediate1->products1 intermediate2 1,3-Bis(octadecyloxy)benzene (or derivatives) intermediate1->intermediate2 Further Heating co2 Carbon Dioxide (CO2) intermediate2->co2 residue Char Residue intermediate2->residue High Temperature

Caption: Predicted thermal degradation pathway.

Conclusion and Future Outlook

This guide establishes a scientifically-grounded, predictive framework for understanding the thermal degradation of 3,5-Bis(octadecyloxy)benzoic acid. By analyzing its structural components and drawing comparisons with related molecules, we anticipate a multi-stage degradation process initiated by the fragmentation of the long octadecyl chains at temperatures around 180-220°C, followed by decarboxylation and decomposition of the aromatic core at higher temperatures.

For professionals in drug development and materials science, this predictive analysis underscores the importance of TGA in characterizing novel compounds. The provided experimental protocol offers a clear and robust method for validating these predictions and obtaining precise data on the thermal stability of 3,5-Bis(octadecyloxy)benzoic acid and other similar long-chain organic molecules. Future work should focus on obtaining direct experimental TGA data for this compound and coupling the TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to definitively identify the evolved gaseous products at each stage of degradation, thereby providing a complete and validated understanding of its thermal decomposition mechanism.

References

  • Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. Available at: [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Available at: [Link]

  • TGA analysis of 4-hydroxybenzoic acid (a), LDH-NO3 (b), and LDH-(4-hydroxybenzoate) (c). ResearchGate. Available at: [Link]

  • (PDF) Thermal analysis and FTIR study of 4-n-hexadecyloxybenzoic acid (16OB). ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Bis(octadecyloxy)benzoic acid proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for 3,5-Bis(octadecyloxy)benzoic Acid Executive Summary & Chemical Profile 3,5-Bis(octadecyloxy)benzoic acid is a highly specialized, lipophilic dialkyl benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for 3,5-Bis(octadecyloxy)benzoic Acid

Executive Summary & Chemical Profile

3,5-Bis(octadecyloxy)benzoic acid is a highly specialized, lipophilic dialkyl benzoic acid derivative. In pharmaceutical and materials research, it is primarily utilized as a structural component in the synthesis of lipid nanoparticles (LNPs), liquid crystals, and supramolecular assemblies[1]. Structurally, the molecule features a benzoic acid core flanked by two exceptionally long C18 (octadecyl) ether chains.

This unique structure dictates its hazard profile and disposal requirements. While its acute human toxicity is generally low, its extreme hydrophobicity means it will persist in aqueous environments, posing a significant risk of aquatic toxicity and bioaccumulation. Consequently, it cannot be disposed of via standard municipal wastewater systems and must be managed under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2][3].

Hazard Assessment and Operational Causality

To ensure laboratory safety and environmental compliance, personnel must understand the causality behind the disposal rules for this compound:

  • Hydrophobicity and Aquatic Persistence: The dual octadecyl chains drastically increase the molecule's partition coefficient (LogP). If discharged into a sink, it will not dissolve; instead, it will precipitate, coat plumbing infrastructure, and persist in wastewater treatment facilities.

  • Solvent Co-Contamination: In operational workflows, this compound is rarely handled as a pure liquid. It is typically dissolved in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethanol. The regulatory hazard of the resulting waste stream is almost entirely dictated by these carrier solvents[4].

  • Thermal Destruction Requirement: The only definitive method to break down the stable aromatic ring and long aliphatic chains without generating persistent environmental micro-pollutants is high-temperature incineration at an EPA-licensed facility[3].

Waste Segregation and SAA Management

According to federal and institutional Environmental Health and Safety (EH&S) guidelines, all chemical waste must be managed at the point of generation within a designated Satellite Accumulation Area (SAA)[4].

Table 1: Waste Stream Classification and Container Specifications

Waste StateCarrier/ContaminantEPA Waste StreamContainer SpecificationMax Accumulation Limit
Solid Unused powder, contaminated tipsSolid Organic WasteHigh-Density Polyethylene (HDPE)90 Days / 55 Gallons
Liquid DCM, ChloroformHalogenated OrganicGlass or PTFE-lined HDPE90 Days / 55 Gallons
Liquid Ethanol, THF, AcetoneNon-Halogenated OrganicGlass or HDPE90 Days / 55 Gallons
Aqueous Water (Trace chemical only)Aqueous WasteHDPE90 Days / 55 Gallons

Waste Segregation Workflow

The following diagram illustrates the logical decision-making process for segregating 3,5-Bis(octadecyloxy)benzoic acid waste to ensure compliance and prevent dangerous chemical incompatibilities.

G Start 3,5-Bis(octadecyloxy)benzoic acid Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Dissolved SolidStream Solid Organic Waste Stream (Double-bagged / HDPE) Solid->SolidStream SolventCheck Determine Solvent Type Liquid->SolventCheck SAA Satellite Accumulation Area (SAA) < 90 Days Storage SolidStream->SAA Halogenated Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated Solvents (e.g., THF, Ethanol) SolventCheck->NonHalogenated C, H, O only Halogenated->SAA NonHalogenated->SAA Incineration EPA-Licensed Incineration (Thermal Destruction) SAA->Incineration Licensed Transport

Figure 1: Decision tree for the segregation and disposal of 3,5-Bis(octadecyloxy)benzoic acid waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)

This protocol applies to residual powders, contaminated weighing boats, spatulas, and filter papers.

  • Collection: Place all solid waste directly into a heavy-duty, leak-proof polyethylene bag.

  • Containment: Place the sealed bag inside a rigid HDPE secondary container. Causality: The double-layer system prevents the lipophilic powder from adhering to the outer container walls, minimizing exposure risks for waste handlers.

  • Labeling: Affix a "Hazardous Waste" label immediately upon placing the first item in the container. Specify the contents as "3,5-Bis(octadecyloxy)benzoic acid (Solid Organic Waste)" and record the accumulation start date[3].

  • System Validation: Visually inspect the outer HDPE container weekly. The protocol is validated if the exterior remains free of white, waxy residue and the lid is securely threaded.

Protocol B: Liquid Waste Disposal (Solvent Solutions)

This protocol applies when the chemical is dissolved in organic solvents during synthesis or analysis.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., THF)[4].

  • Segregation: Pour the solution into the appropriate liquid waste carboy. Causality: Mixing halogenated and non-halogenated waste significantly increases institutional disposal costs and can trigger dangerous exothermic reactions if incompatible reagents are present.

  • Headspace Management: Fill the container to no more than 90% capacity[2]. Causality: Organic solvents possess high vapor pressures. Leaving 10% headspace prevents container rupture due to vapor expansion during temperature fluctuations.

  • Secondary Containment: Place the primary waste carboy inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • System Validation: The protocol is validated when the liquid level remains below the marked 90% fill line and the secondary containment tray is completely dry.

Spill Response and Decontamination

Due to its physical state (a waxy/crystalline solid), spills of 3,5-Bis(octadecyloxy)benzoic acid require specific handling to prevent slipping hazards and cross-contamination.

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the lipophilic powder across the laboratory floor.

  • Dry Spills (Do NOT use water): Causality: The extreme hydrophobicity of the octadecyl chains will cause the powder to repel water and spread further, creating a slick surface. Instead, gently sweep the solid using a dedicated brush and dustpan, or use a HEPA-filtered vacuum designed for chemical spills.

  • Solution Spills: If the compound is dissolved in a solvent, use an inert absorbent pad or vermiculite to soak up the liquid.

  • Surface Decontamination: Wipe the affected area with a solvent in which the compound is highly soluble (e.g., isopropanol or ethanol) to dissolve the residual waxy film. Follow this with a standard laboratory detergent wash.

  • Disposal: Treat all cleanup materials (pads, vermiculite, gloves) as Solid Hazardous Waste following Protocol A.

References

  • Flavonoid metabolites in urine after oral administration of aqueous extract of Persea americana to rats | Request PDF - ResearchGate. ResearchGate.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. National Institutes of Health (NIH).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,5-Bis(octadecyloxy)benzoic acid

For researchers at the forefront of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive operational framework for managing 3,5-Bis(octadecyloxy)b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive operational framework for managing 3,5-Bis(octadecyloxy)benzoic acid, a compound characterized by its reactive carboxylic acid head and its dual long-chain ether tails. While specific toxicological data for this compound is not widely available, a robust safety protocol can be established by analyzing its constituent functional groups. This document outlines the necessary personal protective equipment (PPE), standard operating procedures, and disposal plans to ensure laboratory safety and experimental integrity.

Hazard Analysis: A Tale of Two Moieties

The safety profile of 3,5-Bis(octadecyloxy)benzoic acid is best understood by deconstructing its molecular structure. The primary hazard is associated with the benzoic acid functional group . Benzoic acid and its derivatives are known to be irritants, capable of causing skin irritation and serious eye damage.[1][2][3] Inhalation of dust can also lead to respiratory tract irritation.[4][5]

The two octadecyloxy (C18) chains significantly influence the compound's physical properties. They render the molecule highly lipophilic and impart a waxy, solid character with a high melting point and low vapor pressure at room temperature.[6] This low volatility reduces the risk of inhalation of vapors, but it increases the likelihood of generating airborne dust during handling, which remains a primary route of exposure.

Key Assessed Hazards:

  • Eye Contact: High risk of serious eye irritation or damage.[2][5]

  • Skin Contact: Potential for skin irritation, redness, and burns upon prolonged contact.[4]

  • Inhalation: Risk of respiratory tract irritation from airborne dust particles.[5][7]

  • Ingestion: May cause gastrointestinal issues such as nausea and vomiting.[1][4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The selection of equipment must correspond to the specific laboratory operation being performed.[8][9]

OperationEye/Face ProtectionSkin & Body ProtectionRespiratory Protection
Weighing & Transferring Solid Chemical safety goggles and a face shield are required to protect against airborne dust.[10][11]Gloves: Nitrile or Neoprene gloves. Body: Fully-buttoned lab coat.[9]A NIOSH-approved N95 (or higher) particulate respirator is necessary if the operation is not performed within a certified chemical fume hood.[9][12]
Preparing Solutions Chemical safety goggles. A face shield is recommended if splashing is possible.[11]Gloves: Nitrile or Neoprene gloves. Body: Lab coat. An acid-resistant apron is recommended for handling larger volumes.[8]Generally not required if performed in a well-ventilated area or a chemical fume hood.[12]
Heating or Refluxing Solutions Chemical safety goggles and a face shield.[9]Gloves: Chemical-resistant gloves (e.g., Viton or Silver Shield for enhanced protection against solvents).[11] Body: Lab coat and chemical-resistant apron.All heating operations must be conducted within a certified chemical fume hood to control vapors.[13]
Cleaning Spills Chemical safety goggles and a face shield.Gloves: Heavy-duty, chemical-resistant gloves. Body: Lab coat and disposable shoe covers.NIOSH-approved respirator with particulate and organic vapor cartridges appropriate for the solvent used.[9]
A Deeper Look at Glove Selection

The choice of glove material is critical for preventing chemical exposure. Nitrile gloves provide a good first line of defense against splashes of acids and many organic solvents.[8][14] However, for prolonged contact or when using aggressive organic solvents to dissolve the waxy solid, a more robust material is warranted. Always consult the glove manufacturer's chemical resistance charts to ensure the selected material offers an adequate breakthrough time for the specific solvents being used.

Operational Plan: From Vial to Solution

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and cross-contamination. The following protocol outlines the safe handling of 3,5-Bis(octadecyloxy)benzoic acid from its solid form through to solution preparation.

Experimental Workflow Diagram

G Diagram 1: Safe Handling and Solution Preparation Workflow cluster_prep Preparation & Risk Assessment cluster_handling Solid Handling (in Fume Hood) cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal A Review SDS of Compound and Solvents B Don Appropriate PPE (See Table) A->B C Place Vial in Beaker for Stability D Carefully Weigh Solid (Minimize Dust) C->D E Transfer Solid to Reaction Vessel D->E F Add Solvent to Vessel E->F G Cap and Mix (Vortex/Stir) F->G H Label Vessel Clearly G->H I Wipe Down Surfaces H->I J Dispose of Contaminated Items as Solid Waste I->J K Remove PPE and Wash Hands J->K

Caption: Workflow for handling 3,5-Bis(octadecyloxy)benzoic acid.

Step-by-Step Protocol
  • Preparation: Before beginning, ensure a chemical fume hood is certified and operational. Review the Safety Data Sheets (SDS) for all solvents to be used.[8] Prepare the workspace by laying down absorbent, plastic-backed bench paper.

  • Don PPE: Equip yourself with the appropriate PPE as detailed in the table above for "Weighing & Transferring Solid."

  • Handling the Solid: Conduct all manipulations of the solid compound within the fume hood to contain any dust.[13]

    • Carefully open the container.

    • Use a spatula to transfer the desired amount of the waxy solid to a tared weigh boat. Avoid any actions that could generate dust.

    • Transfer the weighed solid into the designated reaction or storage vessel.

  • Preparing the Solution:

    • Add the desired solvent to the vessel containing the solid.

    • Securely cap the vessel before mixing or vortexing to prevent splashes.

    • Ensure the final container is clearly and accurately labeled with the compound name, concentration, solvent, and date.

  • Cleanup:

    • Wipe down the spatula and work surfaces with a solvent-dampened cloth.

    • Dispose of the weigh boat, bench paper, and cleaning cloth in a designated solid hazardous waste container.[9]

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[7]

Emergency & Disposal Plans

Spill Management

In the event of a spill, immediate and correct action is crucial.[9]

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.

  • Assess: Evaluate the spill size and associated hazards. If the spill is large or involves volatile solvents outside a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Clean Up (for minor spills):

    • Don the appropriate PPE for spill cleanup.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad) to avoid generating more dust.[7]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.[9]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Waste Disposal

Proper waste segregation is critical to ensure safety and regulatory compliance.

  • Solid Waste: All unused or expired 3,5-Bis(octadecyloxy)benzoic acid, along with any contaminated disposable items (e.g., gloves, weigh paper, pipette tips), must be collected in a clearly labeled, sealed, and puncture-proof container designated for solid chemical waste.[9][15]

  • Liquid Waste: Solutions containing this compound should be collected in a shatter-proof, leak-proof container labeled as hazardous waste. Do not mix with incompatible waste streams. Never dispose of this chemical directly into drains or waterways.[15][16]

References

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC. (n.d.). National Center for Biotechnology Information.
  • Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.). BenchChem.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Science Company.
  • Safety Data Sheet - Benzoic Acid. (2015, June 19). Fisher Scientific.
  • BENZOIC ACID - Safety Data Sheet. (2021, February 19). Alpha Resources.
  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26). SDS Manager.
  • Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26). Quicktest.
  • SAFETY DATA SHEET - Benzoic acid. (2025, October 16). Sigma-Aldrich.
  • 114161 - Benzoic acid - Safety Data Sheet. (n.d.). Carl Roth.
  • BENZOIC ACID E 210 PH. EUR. USP FCC JP - SAFETY DATA SHEET. (2023, July 10). Caldic.
  • Benzoic acid AGR - Safety Data Sheet. (n.d.). Labbox.
  • Benzoic acid - SAFETY DATA SHEET. (2018, January 17). Thermo Fisher Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxybenzoic Acid - Benchchem. (n.d.). BenchChem.

Sources

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